Bromine nitrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40423-14-1 |
|---|---|
Molecular Formula |
BrNO3 |
Molecular Weight |
141.91 g/mol |
IUPAC Name |
bromo nitrate |
InChI |
InChI=1S/BrNO3/c1-5-2(3)4 |
InChI Key |
RRTWEEAEXPZMPY-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])OBr |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Bromine Nitrate (BrNO₃)
Prepared for: Researchers, scientists, and drug development professionals.
Abstract: Bromine nitrate (B79036) (BrNO₃) is a highly reactive inorganic compound of significant interest, primarily due to its role in atmospheric chemistry, specifically in stratospheric ozone depletion cycles.[1][2] Structurally represented as BrONO₂, it is an unstable, yellow liquid that decomposes at temperatures above 0 °C.[3] Its extreme reactivity, corrosive nature, and potential for explosive decomposition make its synthesis and handling challenging, generally restricting its use to specialized laboratory settings.[3] This document provides a comprehensive overview of the chemical and physical properties of bromine nitrate, detailing its synthesis, reactivity, decomposition pathways, and spectroscopic characterization. It includes detailed experimental protocols and summarizes quantitative data for ease of reference.
Physicochemical Properties
This compound is a yellow liquid under standard conditions, though it is rarely handled at room temperature due to its instability.[3] It is readily soluble in solvents like trichlorofluoromethane (B166822) and carbon tetrachloride.[3] The molecule's structure is confirmed to be BrONO₂, not a bromine atom bonded to a nitrate ion.[3] While its melting point has been reported as -42 °C (231 K), other experimental observations place it higher at 240 K or 245 K.[1][3][4] This discrepancy may be related to impurities or different experimental conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | BrNO₃ (structurally BrONO₂) | [3][5] |
| Molar Mass | 141.91 g/mol | [3][5] |
| Appearance | Yellow liquid | [3] |
| Melting Point | -42 °C (231 K) or 240 K | [1][3] |
| Boiling Point | Decomposes > 0 °C | [3] |
| Solubility | Soluble in CCl₃F and CCl₄ | [3] |
| Vapor Pressure (liquid) | log P(Torr) = 8.898 - (2.025 x 10³)/T | [1] |
| Heat of Vaporization | ~9 kcal/mol | [1] |
| Heat of Sublimation | ~16 kcal/mol | [1] |
Synthesis and Handling
The synthesis of this compound is challenging due to its instability, and yields are often low.[1] Several methods have been reported, with the reaction between bromine chloride and chlorine nitrate being a common laboratory-scale approach.
Experimental Protocol 1: Synthesis from Bromine Chloride and Chlorine Nitrate
This method is based on the low-temperature reaction between bromine chloride (BrCl) and chlorine nitrate (ClONO₂).[1]
-
Reagents:
-
Bromine chloride (BrCl)
-
Chlorine nitrate (ClONO₂)
-
-
Apparatus:
-
Low-temperature reaction vessel capable of maintaining temperatures between -50 °C and -70 °C.
-
Vacuum line for distillation of volatile components.
-
-
Methodology:
-
Introduce equimolar amounts of ClONO₂ and BrCl into the pre-cooled reaction vessel.
-
Maintain the reaction mixture at a temperature between -50 °C and -70 °C for an extended period, potentially up to one week, to allow for sufficient reaction time.
-
After the reaction period, distill the unreacted starting materials and the chlorine byproduct (Cl₂) at -78 °C under vacuum.
-
The remaining product is this compound (BrONO₂). The yield can be increased by collecting the product from several batches.[1]
-
Caption: Synthesis of BrONO₂ from BrCl and ClNO₃.
Experimental Protocol 2: Synthesis from Bromine and Silver Nitrate
An alternative synthesis involves the reaction of bromine with silver nitrate in an alcoholic solution.[3]
-
Reagents:
-
Bromine (Br₂)
-
Silver nitrate (AgNO₃)
-
Alcohol (e.g., ethanol) as solvent
-
-
Apparatus:
-
Standard laboratory glassware (e.g., round-bottom flask).
-
Filtration apparatus.
-
-
Methodology:
-
Dissolve silver nitrate in an appropriate alcoholic solvent.
-
Add a solution of bromine to the silver nitrate solution.
-
The reaction produces this compound in solution and a precipitate of silver bromide (AgBr).
-
The AgBr precipitate can be removed by filtration to yield a solution of this compound.
-
Handling and Safety
This compound is a hazardous substance characterized by its high reactivity, corrosive properties, and potential to decompose explosively.[3]
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and splash goggles at all times.[6]
-
Storage: Store in a cool, dry, and well-ventilated area. Containers should be tightly sealed. Avoid polyethylene (B3416737) containers.[6]
-
Stability: The compound is unstable and decomposes at temperatures above 0 °C.[3] At low pressures (several Torr), it can be stable for several hours at room temperature in the dark.[1]
Reactivity and Decomposition
Key Reactions
This compound participates in several important chemical reactions, particularly those of atmospheric relevance.
-
Hydrolysis: The reactive uptake of BrONO₂ into aqueous aerosols is a key process in atmospheric bromine chemistry.[7] It undergoes hydrolysis at the air-water interface to produce hypobromous acid (HOBr) and nitric acid (HNO₃).[7] This process is facilitated by the formation of halogen bonds between BrONO₂ and water molecules.[7]
-
Reaction with HCl: It reacts quantitatively with hydrogen chloride (HCl) to produce nitric acid (HONO₂) and bromine chloride (BrCl).[1][4] This reaction can be used to characterize the compound.[4]
-
Reaction with Sulfuric Acid: BrONO₂ is known to react with sulfuric acid, a reaction that plays a role in tropospheric chemistry.[3]
Thermal and Photochemical Decomposition
The instability of this compound leads to both thermal and photochemical decomposition.
-
Thermal Decomposition: The compound decomposes at temperatures above 0 °C.[3] The decomposition pathway is believed to follow the reaction: 2BrONO₂ → Br₂ + N₂O₅ + ½O₂.[1]
-
Photodecomposition: BrONO₂ is susceptible to photolysis, especially by ultraviolet radiation in the stratosphere.[1] Its photolysis rate is approximately 20 times faster than that of its analogue, chlorine nitrate (ClONO₂).[1] This rapid photodecomposition is a critical step in the bromine-catalyzed destruction of stratospheric ozone.[1] The primary photodecomposition pathway is believed to be: BrONO₂ + hν → BrO + NO₂.
Caption: Decomposition pathways for BrONO₂.
Spectroscopic Data and Characterization
The characterization of this compound has been accomplished through various spectroscopic techniques, which are also crucial for its detection in the atmosphere.
Table 2: Summary of Spectroscopic Characterization Methods
| Technique | Application / Findings | Source(s) |
| Infrared (IR) Spectroscopy | Used for laboratory characterization and to monitor reactions. It was instrumental in the first atmospheric detection of BrONO₂. | [1][2] |
| Ultraviolet (UV) Spectroscopy | The UV spectrum is used to determine absorption cross-sections, which are essential for calculating stratospheric photolysis rates and lifetimes. | [1] |
| He I Photoelectron Spectroscopy (PES) | Provides insight into the electronic structure and chemical bonding of the molecule. | [4][8] |
Experimental Protocol 3: Characterization by Infrared Spectroscopy
This protocol describes a general method for obtaining an IR spectrum of gaseous BrONO₂ to confirm its identity or monitor its reactions.[1]
-
Apparatus:
-
Infrared Spectrometer (e.g., Perkin-Elmer IR 283 or a modern FT-IR).
-
Gas-phase IR cell with appropriate window material (e.g., KBr).
-
Vacuum line for sample introduction.
-
-
Methodology:
-
Evacuate the IR gas cell and the sample introduction line.
-
Introduce a purified gaseous sample of BrONO₂ into the cell to a pressure of several Torr.
-
Record the infrared spectrum over the desired wavenumber range. The spectrum will show characteristic absorption bands for the Br-O and N-O bonds.
-
(Optional) To monitor a reaction, a second gas (e.g., HCl) can be introduced into the cell, and subsequent spectra can be recorded to observe the disappearance of BrONO₂ peaks and the appearance of product peaks (e.g., HONO₂).[1]
-
Role in Atmospheric Chemistry
This compound is a significant reservoir species for bromine in the stratosphere.[2] While bromine concentrations in the stratosphere are much lower than chlorine, bromine is a more efficient catalyst for ozone destruction.[2] BrONO₂ ties up active bromine (Br) and nitrogen oxides (NOx) in a less reactive form.
The key atmospheric cycle involving BrONO₂ is:
-
Formation: It is formed by the three-body reaction of bromine monoxide (BrO) with nitrogen dioxide (NO₂): BrO + NO₂ + M → BrONO₂ + M (where M is a third body like N₂ or O₂).[1]
-
Reservoir: As BrONO₂, the bromine is temporarily sequestered and cannot participate in ozone-destroying catalytic cycles.
-
Release: Photolysis (BrONO₂ + hν → BrO + NO₂) or reaction with aerosols releases the active bromine species, allowing them to resume the catalytic destruction of ozone.[1][7][9]
The first definitive measurement of this compound in the stratosphere was achieved using the MIPAS infrared spectrometer on the Envisat satellite, confirming its role and concentrations predicted by atmospheric models.[2]
Caption: Role of BrONO₂ in the stratospheric bromine cycle.
References
- 1. datapdf.com [datapdf.com]
- 2. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2009 - First Measurement of this compound in the Stratosphere [kit.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | BrNO3 | CID 123495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. connectsci.au [connectsci.au]
An In-depth Technical Guide to the Structure and Bonding of Bromine Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine nitrate (B79036) (BrONO₂) is an inorganic compound that has garnered significant interest due to its crucial role in atmospheric chemistry, particularly in the depletion of stratospheric ozone.[1][2] As an unstable yellow liquid, its high reactivity and challenging synthesis have made it a subject of specialized laboratory research.[3] This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic properties of bromine nitrate, supported by detailed experimental protocols and data.
Molecular Structure and Geometry
The molecular structure of this compound consists of a bromine atom covalently bonded to an oxygen atom, which is, in turn, bonded to a central nitrogen atom. The nitrogen atom is also bonded to two other oxygen atoms, forming a nitrate group. The connectivity is therefore represented as Br-O-NO₂.[3]
The geometry of the molecule has been determined through gas-phase electron diffraction studies and ab initio calculations. These investigations reveal a planar structure for the ONO₂ group, with the bromine atom also lying in or close to this plane.
Data Presentation: Molecular Geometry
The following table summarizes the experimentally determined and theoretically calculated geometric parameters of this compound.
| Parameter | Experimental Value (Gas-Phase Electron Diffraction)[4] |
| Bond Lengths (Å) | |
| r(N=O) | 1.205 (± 0.003) |
| r(N-O) | 1.456 (± 0.005) |
| r(O-Br) | 1.829 (± 0.004) |
| Bond Angles (º) | |
| ∠(O=N=O) | 133.9 (± 0.8) |
| ∠(O-N=O)cis | 119.5 (± 0.6) |
| ∠(O-N=O)trans | 106.6 (± 0.5) |
| ∠(N-O-Br) | 113.9 (± 0.8) |
Bonding Characteristics
The bonding in this compound is predominantly covalent. The nitrate group features delocalized π-bonding across the nitrogen and two of the oxygen atoms, which can be represented by resonance structures. The nitrogen atom in the nitrate group is sp² hybridized, leading to a trigonal planar arrangement of the atoms it is bonded to.
The Br-O bond is a single covalent bond. The overall molecule is polar due to the electronegativity differences between the atoms and the asymmetrical arrangement of the molecule.
Below is a visualization of the Lewis structure of this compound.
References
An In-depth Technical Guide to the Thermochemical and Kinetic Data of Bromine Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine nitrate (B79036) (BrONO₂), an inorganic compound, is a significant species in atmospheric chemistry, particularly in relation to stratospheric ozone depletion. Its role as a reservoir for bromine and nitrogen oxides necessitates a thorough understanding of its thermochemical and kinetic properties for accurate atmospheric modeling. This technical guide provides a comprehensive overview of the available data, including detailed experimental protocols and visual representations of key processes.
Thermochemical Data
The stability of bromine nitrate is crucial for determining its atmospheric lifetime and its role in catalytic cycles. The key thermochemical parameter is its standard enthalpy of formation (ΔHf°).
Table 1: Thermochemical Data for this compound
| Parameter | Value | Reference |
| Standard Enthalpy of Formation (ΔHf°298K) | 42.3 ± 8.4 kJ/mol (10.1 ± 2.0 kcal/mol) | [1] |
Kinetic Data
The formation and loss of this compound are governed by a series of gas-phase and heterogeneous reactions. The rate constants for these reactions are essential for modeling the atmospheric concentration of BrONO₂.
Gas-Phase Kinetics
Table 2: Rate Constants for Key Gas-Phase Reactions of this compound
| Reaction | Rate Constant (k) | Temperature Range (K) | Reference |
| Formation | |||
| BrO + NO₂ + M → BrONO₂ + M | Pressure-dependent | 248 - 346 | [2] |
| Thermal Decomposition | |||
| BrONO₂ + M → BrO + NO₂ + M | k-7 (pressure and temperature dependent) | 320 - 340 | [1] |
| Reactions with Atomic Species | |||
| Br + BrONO₂ → Br₂ + NO₃ | k = (4.9 ± 1.5) x 10-11 cm³ molecule-1 s-1 at 298 K | 298 | [1] |
| Cl + BrONO₂ → BrCl + NO₃ | k = 6.28 x 10-11 exp(215/T) cm³ molecule-1 s-1 | 224 - 336 | [3] |
| O + BrONO₂ → BrO + NO₃ | k = 1.91 x 10-11 exp(215/T) cm³ molecule-1 s-1 | 227 - 339 | [3][4] |
| Reactions with Nitrogen Oxides | |||
| NO + BrONO₂ → products | k ≈ 3 x 10-19 cm³ molecule-1 s-1 | 298 | [1] |
| BrNO + BrONO₂ → products | k > 1 x 10-16 cm³ molecule-1 s-1 | 298 | [1] |
Heterogeneous Kinetics
Heterogeneous reactions on the surfaces of atmospheric aerosols can significantly impact the bromine budget.
Table 3: Uptake Coefficients for Heterogeneous Reactions of this compound
| Surface | Uptake Coefficient (γ) | Products | Reference |
| NaCl (solid) | 0.31 ± 0.12 | BrCl, Br₂, HCl | [5] |
| KBr (solid) | 0.33 ± 0.12 | Br₂, HBr | [5] |
| Sulfuric Acid (70-85 wt.%) | Varies with acid concentration | HOBr, HNO₃ | [6] |
Experimental Protocols
A variety of experimental techniques have been employed to determine the thermochemical and kinetic data for this compound.
Synthesis of this compound
For laboratory studies, this compound is typically synthesized in situ due to its instability. A common method involves the reaction of bromine chloride (BrCl) with chlorine nitrate (ClNO₃) at low temperatures.[7] Another reported synthesis is the reaction of silver nitrate with an alcoholic solution of bromine.[7]
Protocol for Synthesis via BrCl and ClNO₃:
-
Chlorine nitrate (ClNO₃) is prepared and purified.
-
Bromine chloride (BrCl) is prepared and purified.
-
The two reactants are mixed in a cooled reaction vessel.
-
The reaction mixture is allowed to react at a controlled low temperature.
-
The product, BrONO₂, is separated from the unreacted starting materials and byproducts by fractional distillation at low temperatures.
Laser Flash Photolysis - Resonance Fluorescence
This technique is widely used to study the kinetics of gas-phase reactions involving radicals.
Experimental Workflow:
-
Precursor Photolysis: A pulsed laser (e.g., excimer laser) is used to photolyze a precursor molecule to generate a specific radical (e.g., Br, Cl, or O atoms).
-
Reaction: The generated radicals then react with BrONO₂ in a temperature-controlled reaction cell.
-
Detection: The concentration of the radical species is monitored over time using resonance fluorescence. A light source (e.g., a microwave discharge lamp) excites the radicals, and the subsequent fluorescence is detected by a photomultiplier tube.
-
Data Analysis: The decay of the radical concentration in the presence of excess BrONO₂ follows pseudo-first-order kinetics, from which the bimolecular rate constant is determined.
Knudsen Flow Reactor
This method is employed to investigate the kinetics of heterogeneous reactions on solid or liquid surfaces.
Experimental Workflow:
-
Sample Preparation: A solid or liquid surface of interest (e.g., NaCl or sulfuric acid) is prepared and placed inside the Knudsen reactor.
-
Gas Introduction: A known flow of BrONO₂ gas is introduced into the reactor at a low pressure, where it collides with the surface.
-
Detection: A mass spectrometer is used to monitor the concentration of BrONO₂ and any reaction products in the gas phase as they effuse from the reactor through a small orifice.
-
Data Analysis: The uptake coefficient (γ), which represents the probability of a gas-phase molecule reacting upon collision with the surface, is calculated from the change in the BrONO₂ signal with and without the reactive surface.
Mandatory Visualizations
Atmospheric Reactions of this compound
Caption: Key atmospheric formation and loss pathways for this compound.
Experimental Workflow for Gas-Phase Kinetic Studies
Caption: A typical experimental workflow for studying the gas-phase kinetics of this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The kinetics of the heterogeneous reaction of BrONO2 with solid alkali halides at ambient temperature. A comparison with the interaction of ClONO2 on NaCl and KBr - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. datapdf.com [datapdf.com]
- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 7. scielo.br [scielo.br]
The Discovery and Atmospheric Significance of Bromine Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine nitrate (B79036) (BrONO3) is a halogen nitrate that plays a crucial, multifaceted role in the chemistry of the Earth's atmosphere, particularly in the stratosphere. Initially synthesized and studied in laboratory settings, its significance in atmospheric science was solidified with its first direct detection in the stratosphere. This technical guide provides an in-depth exploration of the discovery, history, and scientific understanding of bromine nitrate's role in atmospheric processes, with a focus on its impact on stratospheric ozone.
Discovery and Historical Context
The story of this compound in atmospheric science is intrinsically linked to the broader investigation of halogen-catalyzed ozone depletion. Following the discovery of the ozone-depleting potential of chlorine compounds, scientific attention turned to other halogens, such as bromine. Theoretical models in the 1970s suggested that bromine could be an even more efficient catalyst for ozone destruction than chlorine.
The first definitive measurement of this compound in the stratosphere was achieved by scientists at the Karlsruhe Institute of Technology (KIT).[1] This landmark detection was made using the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) instrument aboard the European environmental satellite Envisat.[1] The instrument identified the unique spectral fingerprint of BrONO3 in highly resolved infrared spectra.[1] This discovery confirmed the presence of a significant bromine reservoir in the stratosphere, a critical step in validating and refining atmospheric chemistry models.
Physicochemical Properties
This compound is an unstable, yellow liquid at temperatures below 0°C.[2] Its high reactivity and potential for explosion make it challenging to handle and synthesize in laboratory settings.[2]
| Property | Value | Reference |
| Chemical Formula | BrNO3 | [2] |
| Molar Mass | 141.91 g/mol | [2] |
| Appearance | Yellow liquid | [2] |
| Melting Point | -42 °C (231 K) | [2] |
| Boiling Point | Decomposes above 0 °C | [2] |
| Solubility | Soluble in trichlorofluoromethane (B166822) and carbon tetrachloride | [2] |
Atmospheric Chemistry of this compound
In the stratosphere, BrONO3 acts as a temporary reservoir for reactive bromine species (Br and BrO), thereby modulating their direct impact on ozone. Its formation and destruction pathways are central to understanding the overall bromine budget and its effect on stratospheric chemistry.
Formation and Loss Pathways
The primary formation route for this compound in the stratosphere is the three-body reaction of bromine monoxide (BrO) with nitrogen dioxide (NO2):
BrO + NO2 + M → BrONO3 + M
Where 'M' is a third body, typically N2 or O2, which stabilizes the newly formed BrONO3 molecule.
The primary loss processes for BrONO3 in the stratosphere are photolysis (dissociation by sunlight) and, to a lesser extent, reaction with atomic oxygen.
Photolysis: BrONO3 + hν → Products (e.g., Br + NO3, BrO + NO2)
Reaction with Atomic Oxygen: BrONO3 + O(3P) → Products
The photolysis of BrONO3 is significantly faster than that of its chlorine analog, chlorine nitrate (ClONO2), making the release of reactive bromine from its reservoir state a more rapid process.
Quantitative Kinetic Data
The rates of the reactions involving BrONO3 are crucial for accurately modeling its atmospheric behavior. The following tables summarize key kinetic parameters.
Table 1: Rate Constants for Key Reactions
| Reaction | Rate Constant (k) | Temperature (K) | Reference |
| Br + BrONO2 → Br2 + NO3 | (6.7 ± 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | [1] |
| Cl + BrONO2 → ClBr + NO3 | (1.27 ± 0.16) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 | [1] |
Table 2: Photolysis Quantum Yields for BrONO3
| Wavelength (nm) | Φ(Br) | Φ(O) | Φ(BrO) | Φ(NO3) | Reference |
| 248 | 0.35 ± 0.08 | 0.66 ± 0.15 | - | 0.28 ± 0.09 | [1][3] |
| 266 | 0.65 ± 0.14 | 0.18 ± 0.04 | 0.37 ± 0.12 | - | [3] |
| 308 | >0.62 ± 0.11 | <0.13 ± 0.03 | - | 1.01 ± 0.35 | [1][3] |
| 352.5 | - | - | - | 0.92 ± 0.43 | [1] |
| 355 | 0.77 ± 0.19 | <0.02 | 0.23 ± 0.08 | - | [3] |
Spectroscopic Data
The detection and quantification of BrONO3 in the atmosphere and in laboratory studies rely on its characteristic absorption of electromagnetic radiation.
Table 3: UV-Visible Absorption Cross-Sections of BrONO3
| Wavelength (nm) | Cross-section at 298 K (10⁻²⁰ cm² molecule⁻¹) | Cross-section at 230 K (10⁻²⁰ cm² molecule⁻¹) | Reference |
| 228 | 270 | - | [4] |
| 316 | 41 | - | [4] |
| 208-500 | Wavelength dependent | Wavelength dependent | [5] |
Experimental Methodologies
The study of this compound's atmospheric chemistry involves a combination of laboratory experiments, field measurements, and atmospheric modeling.
Laboratory Synthesis and Characterization
Synthesis: this compound can be synthesized in the laboratory through several methods, a common one being the reaction of bromine chloride (BrCl) with chlorine nitrate (ClNO3) at low temperatures.[2]
BrCl + ClNO3 → BrONO3 + Cl2
Experimental Protocol for Synthesis (General Overview):
-
Reactants (BrCl and ClNO3) are typically handled in a vacuum line to ensure purity and safety.
-
The reaction is carried out at low temperatures (e.g., in a cold bath) to stabilize the BrONO3 product.
-
Purification is achieved through fractional distillation to remove unreacted starting materials and byproducts.
Spectroscopic Analysis:
-
UV-Visible Spectroscopy: A UV-visible absorption spectrometer is used to measure the absorption cross-sections of BrONO3.[5] A known concentration of BrONO3 in a temperature-controlled absorption cell is exposed to a light source, and the attenuation of the light is measured at different wavelengths.
-
Infrared Spectroscopy: Fourier Transform Infrared (FTIR) spectrometers are used to obtain the infrared absorption spectrum of BrONO3, which is essential for its detection in the atmosphere.
Atmospheric Detection: The MIPAS Instrument
The Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) was a key instrument on the Envisat satellite for detecting a wide range of atmospheric trace gases.[1]
Measurement Principle: Limb Emission Sounding MIPAS observed the Earth's limb (the atmosphere at the edge of the planet) and measured the infrared radiation emitted by different atmospheric layers. By analyzing the unique spectral signatures of molecules in this radiation, scientists can determine the concentration and vertical distribution of various trace gases, including BrONO3.
Heterogeneous Chemistry
In addition to gas-phase reactions, the heterogeneous chemistry of BrONO3 on the surfaces of atmospheric aerosols plays a significant role, particularly in the lower stratosphere and the marine boundary layer. Reactions on sulfate (B86663) aerosols and polar stratospheric clouds can lead to the activation of bromine and contribute to ozone loss.[6] For instance, the hydrolysis of BrONO3 on sulfate aerosols can release reactive bromine.
Conclusion
The discovery and subsequent study of this compound have been pivotal in advancing our understanding of stratospheric ozone chemistry. As a key reservoir species, BrONO3 modulates the abundance of catalytically active bromine. The ongoing research into its reaction kinetics, photochemistry, and heterogeneous interactions remains crucial for the accurate prediction of future changes in the stratospheric ozone layer, especially in the context of a changing climate and evolving atmospheric composition. The quantitative data and experimental methodologies outlined in this guide provide a foundation for further research in this critical area of atmospheric science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. impacts.ucar.edu [impacts.ucar.edu]
- 5. UV‐visible absorption cross sections of this compound determined by photolysis of BrONO 2 /Br 2 mixtures | Zendy [zendy.io]
- 6. researchgate.net [researchgate.net]
Role of bromine nitrate in stratospheric ozone depletion cycles
An In-depth Technical Guide on the Core Role of Bromine Nitrate (B79036) in Stratospheric Ozone Depletion Cycles
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bromine nitrate (BrONO2) is a pivotal, albeit transient, molecule in the complex chemical machinery driving stratospheric ozone depletion. While present in minute concentrations, its chemistry significantly amplifies the ozone-destroying potential of bromine, a halogen far more potent than chlorine on a per-atom basis.[1] This guide elucidates the core mechanisms of BrONO2's involvement, detailing its formation, its multiple degradation pathways, and its critical role as a reservoir that modulates the availability of reactive bromine. Through synergistic cycles, particularly its coupling with chlorine chemistry, BrONO2 is central to the processes that create and sustain the Antarctic ozone hole.[2][3] Understanding its lifecycle is therefore paramount for the accurate modeling and prediction of stratospheric ozone recovery.
The Stratospheric Chemistry of this compound
BrONO2's role in the stratosphere is defined by a dynamic equilibrium between its formation, which sequesters reactive species, and its destruction, which releases them. This balance is heavily influenced by sunlight, temperature, and the presence of stratospheric aerosols.
Formation of this compound
The primary pathway for BrONO2 formation is the termolecular reaction between bromine monoxide (BrO) and nitrogen dioxide (NO2), with a third body (M), typically N2 or O2, stabilizing the newly formed molecule.[4]
BrO + NO2 + M → BrONO2 + M [4]
This reaction effectively removes two radical species, BrO and NO2, from the atmosphere, converting them into a less reactive reservoir species.[5][6] This sequestration is the dominant process at night and in low-sunlight conditions, such as during the polar winter.
Loss and Degradation Pathways
The breakdown of BrONO2 is critical as it liberates the highly reactive bromine species that drive ozone depletion. The efficiency and speed of these loss processes are what make bromine a more effective ozone-depleting agent than chlorine.[7][8]
-
Photolysis (Daytime Loss): The principal daytime loss mechanism for BrONO2 is photolysis by solar ultraviolet radiation.[4] This process is approximately twenty times faster than the photolysis of its chlorine analogue, chlorine nitrate (ClONO2), ensuring that reactive bromine is rapidly regenerated in the presence of sunlight.[8][9] Photolysis proceeds via two main channels:
-
Reaction with Atomic Oxygen (Daytime Loss): BrONO2 can also be destroyed through reaction with atomic oxygen (O(3P)), which is present during the day. This reaction regenerates the BrO radical.[4][10]
-
BrONO2 + O(3P) → BrO + NO3 [4]
-
-
Heterogeneous Reactions (Polar Winter/Spring): On the surfaces of polar stratospheric clouds (PSCs) and sulfate (B86663) aerosols, BrONO2 undergoes rapid heterogeneous reactions.[3][11] These reactions are crucial for converting bromine from its reservoir form to highly reactive species, especially in the cold, dark conditions of the polar vortex.[2]
The products of these heterogeneous reactions, hypobromous acid (HOBr) and bromine chloride (BrCl), are themselves readily photolyzed by returning sunlight in the spring, releasing atomic bromine and chlorine and initiating rapid ozone loss.[3]
BrONO2 in Catalytic Ozone Depletion Cycles
BrONO2's significance lies in its modulation of catalytic cycles that destroy ozone. It acts as a temporary "brake" on ozone depletion by sequestering BrO, but its subsequent breakdown provides the fuel for some of the most efficient ozone-destroying reactions.
Reservoir and Null Cycle Dynamics
The formation of BrONO2 and its subsequent photolysis back to BrO + NO2 can constitute a null cycle , where there is no net destruction of ozone.[12] However, this cycle is easily broken. When BrONO2 is photolyzed to Br + NO3 or undergoes heterogeneous reactions, it initiates pathways that lead to net ozone loss.[13]
The Synergistic BrO + ClO Cycle
One of the most critical roles of bromine chemistry in the stratosphere is its synergistic interaction with chlorine.[3][14] The breakdown of BrONO2 releases BrO, which can react with chlorine monoxide (ClO). This reaction is a cornerstone of ozone depletion in the Antarctic, responsible for a significant fraction of ozone loss.[3][15]
Catalytic Cycle 3: BrO-ClO Coupling
-
BrO + ClO → Br + Cl + O2
-
Br + O3 → BrO + O2
-
Cl + O3 → ClO + O2 Net Reaction: 2O3 → 3O2
This cycle is highly efficient in the polar spring when heterogeneous reactions on PSCs (involving both BrONO2 and chlorine reservoirs like ClONO2 and HCl) lead to elevated concentrations of ClO and BrO.[3]
Quantitative Data
The following tables summarize key quantitative data related to the atmospheric chemistry of this compound.
Table 1: Key Gas-Phase Reactions and Rate Coefficients
| Reaction | Rate Coefficient (k) | Temperature Dependence | Notes |
|---|---|---|---|
| Formation | |||
| BrO + NO2 + M → BrONO2 + M | Varies with pressure and temperature | Negative | The primary formation pathway.[4] |
| Loss Reactions | |||
| BrONO2 + hν → Products | J-value dependent on actinic flux, cross-sections, and quantum yields | - | Main daytime loss; ~20x faster than for ClONO2.[8][9] |
| BrONO2 + O(3P) → BrO + NO3 | k = 1.91 x 10⁻¹¹ exp(215/T) cm³ molecule⁻¹ s⁻¹ | Negative | An important loss process above ~25 km.[10] |
| BrONO2 + Br → Br2 + NO3 | k = 1.78 x 10⁻¹¹ exp(365/T) cm³ molecule⁻¹ s⁻¹ | Negative | Contributes to BrOx partitioning.[10] |
| BrONO2 + Cl → BrCl + NO3 | k = 6.28 x 10⁻¹¹ exp(215/T) cm³ molecule⁻¹ s⁻¹ | Negative | Links bromine and chlorine chemistry.[10] |
Table 2: Key Heterogeneous Reactions on PSCs/Aerosols
| Reaction | Uptake Coefficient (γ) | Surface Type | Products | Significance |
|---|---|---|---|---|
| BrONO2 + H2O → HOBr + HNO3 | > 0.1 | Sulfate Aerosols, PSCs | HOBr, HNO3 | Activates bromine, sequesters nitrogen.[4][16] |
| BrONO2 + HCl → BrCl + HNO3 | > 0.1 | Sulfate Aerosols, PSCs | BrCl, HNO3 | Activates both bromine and chlorine.[4] |
Table 3: Atmospheric Properties and Abundances
| Parameter | Value | Altitude/Region | Reference |
|---|---|---|---|
| Volume Mixing Ratio | Up to 25 pptv (night) | Stratosphere | [7][17] |
| < 10 pptv (day) | Stratosphere | [7] | |
| Total Stratospheric Bromine (Bry) | ~21.2 ± 1.4 pptv | Mid-latitudes | [4] |
| Photolysis Lifetime | ~1 hour | Mid-latitude, 20 km, noon | [8] (Qualitative comparison) |
| Ozone Depletion Potential (ODP) of Brominated Substances | 5 - 15 (Typical Range) | - |[18] |
Experimental Protocols
Our understanding of BrONO2 chemistry is built upon a combination of satellite-based remote sensing and laboratory kinetic studies.
Remote Sensing of BrONO2: The MIPAS Instrument
The first direct measurements of stratospheric BrONO2 were achieved using the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) on the Envisat satellite.[7][19]
-
Methodology: MIPAS is an infrared spectrometer that measures thermal emissions from the Earth's atmospheric limb. As the satellite orbits, it scans the atmosphere at different tangent altitudes, collecting high-resolution infrared spectra.
-
Detection: BrONO2 has a weak but distinct spectral signature in the mid-infrared region. Detecting this signal requires averaging a large number of spectra to improve the signal-to-noise ratio.
-
Data Retrieval: Vertical profiles of BrONO2 volume mixing ratios are derived from these spectra using a complex inversion algorithm. The process involves:
-
Collecting raw interferograms from the satellite.
-
Transforming them into calibrated, geolocated spectra.
-
Using a forward model to simulate spectra based on an initial guess of the atmospheric state (temperature, pressure, and gas concentrations).
-
Comparing the simulated spectrum to the measured spectrum.
-
Iteratively adjusting the atmospheric state variables, including the BrONO2 profile, until the simulated and measured spectra match within a specified tolerance. This "retrieval" process yields the vertical distribution of the gas.[4]
-
Laboratory Kinetics: Laser Flash Photolysis-Resonance Fluorescence (LFP-RF)
The rate coefficients for gas-phase reactions involving BrONO2 are determined in the laboratory using techniques such as LFP-RF.[10]
-
Methodology: This is a pump-probe technique used to study the kinetics of radical reactions.
-
Reactant Generation (Pump): A precursor molecule is photolyzed by a powerful, pulsed laser flash (the "pump" beam) to create a specific radical reactant (e.g., O(3P), Cl, or Br atoms).
-
Reaction: The newly formed radicals are allowed to react with a known concentration of BrONO2 in a temperature- and pressure-controlled reaction cell.
-
Detection (Probe): The concentration of the radical species is monitored over time using resonance fluorescence. A light source (e.g., a resonance lamp) emits radiation at a wavelength that the radical specifically absorbs and then re-emits (fluoresces). The intensity of this fluorescence is proportional to the radical's concentration.
-
Kinetic Analysis: By measuring the decay rate of the fluorescence signal in the presence of BrONO2, a pseudo-first-order rate constant is determined. By varying the concentration of BrONO2, the second-order rate coefficient for the reaction can be calculated.[10]
-
Visualizations of Key Pathways
The following diagrams illustrate the central chemical pathways involving this compound.
Caption: Formation and loss pathways of stratospheric this compound (BrONO2).
Caption: The synergistic BrO-ClO catalytic cycle for ozone destruction.
Caption: Experimental workflow for MIPAS satellite data retrieval of BrONO2.
References
- 1. Ozone depletion - Wikipedia [en.wikipedia.org]
- 2. uk-air.defra.gov.uk [uk-air.defra.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. csl.noaa.gov [csl.noaa.gov]
- 7. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2009 - First Measurement of this compound in the Stratosphere [kit.edu]
- 8. datapdf.com [datapdf.com]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. personal.ems.psu.edu [personal.ems.psu.edu]
- 12. Null cycle - Wikipedia [en.wikipedia.org]
- 13. Null cycle | 20 Publications | 294 Citations | Top Authors | Related Topics [scispace.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. theozonehole.org [theozonehole.org]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 19. ESA - European satellites provide new insight into ozone-depleting chemical species [esa.int]
Fundamental reactions of bromine nitrate in the troposphere
An In-depth Technical Guide on the Fundamental Reactions of Bromine Nitrate (B79036) in the Troposphere
Introduction
Bromine nitrate (BrONO₂) is a crucial reservoir species in tropospheric chemistry, temporarily sequestering reactive bromine (Br) and nitrogen oxides (NOₓ), which are key players in catalytic ozone destruction cycles.[1][2] The formation, transport, and subsequent loss of BrONO₂ significantly influence the oxidizing capacity of the troposphere and the budgets of ozone and other trace gases.[3][4] This guide provides a detailed examination of the core gas-phase and heterogeneous reactions of BrONO₂, presenting quantitative kinetic data, outlining experimental methodologies used for their determination, and visualizing the key chemical pathways and experimental workflows.
Core Tropospheric Reactions of this compound
The chemistry of BrONO₂ in the troposphere is governed by a balance between its formation, photolytic and thermal decomposition, and removal through heterogeneous processes on aerosol and cloud surfaces.
Gas-Phase Formation
The primary formation pathway for BrONO₂ is the termolecular recombination reaction of bromine monoxide (BrO) and nitrogen dioxide (NO₂).[5][6]
Reaction: BrO + NO₂ + M → BrONO₂ + M
This reaction is critical as it links the reactive bromine and nitrogen cycles. The efficiency of this reaction is dependent on temperature and the pressure of the third body (M), typically N₂ or O₂ in the atmosphere.
Table 1: Formation Rate Coefficient Data for BrO + NO₂ + M → BrONO₂ + M
| Parameter | Value | Conditions | Reference |
| Low-pressure limit (k₀) | Varies with T and M | Modeled using master equation/RRKM methods | [7] |
| High-pressure limit (k∞) | Varies with T | Modeled using master equation/RRKM methods | [7] |
| Heat of Formation (ΔHf°(298 K)) for BrONO₂ | 10.1 ± 2.0 kcal/mol | Derived from thermal decomposition studies | [8][9] |
| Bond Dissociation Energy (D₂₉₈(BrO-NO₂)) | 28.2 ± 1.5 kcal/mol (118 kJ mol⁻¹) | Derived from thermal decomposition studies | [7][8][9] |
Gas-Phase Loss Reactions
Once formed, BrONO₂ can be removed from the gas phase through several processes, primarily photolysis, thermal decomposition, and reaction with atomic oxygen.
During the daytime, the most significant gas-phase loss process for BrONO₂ is photolysis, which proceeds via two main channels.[5]
Reactions:
-
BrONO₂ + hν → Br + NO₃
-
BrONO₂ + hν → BrO + NO₂
The branching ratio between these product channels is wavelength-dependent, with the formation of Br + NO₃ being dominant at wavelengths most relevant to the lower stratosphere and troposphere (>300 nm).[5]
Table 2: Photolysis Data for BrONO₂
| Parameter | Value | Wavelength/Conditions | Reference |
| Quantum Yield (Br + NO₃) | ~0.85 | > 300 nm | [5] |
| Quantum Yield (BrO + NO₂) | ~0.15 | > 300 nm | [5] |
| Uncertainty Factor (2σ) in Cross Sections | 1.2 (wavelength-independent) | Recent evaluations | [5][6] |
BrONO₂ can decompose back to its precursors, a reaction that becomes more significant at higher temperatures.
Reaction: BrONO₂ + M → BrO + NO₂ + M
Table 3: Kinetic Data for Thermal Decomposition of BrONO₂
| Parameter | Value | Temperature/Pressure Range | Reference |
| Rate Coefficients (k) | Tabulated values available | 320 - 340 K; 100 - 1000 Torr | [8][9][10] |
| Equilibrium Constant (KP) | 5.44 × 10⁻⁹ exp(14192/T) atm⁻¹ | Combined with reverse reaction data | [8][9] |
BrONO₂ can also react with other radical species, though these pathways are generally considered minor loss processes in the troposphere compared to photolysis and heterogeneous uptake.
Table 4: Kinetic Data for Minor Gas-Phase Reactions of BrONO₂
| Reaction | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Notes | Reference |
| Br + BrONO₂ → Products | (4.9 ± 1.5) × 10⁻¹¹ | Determined relative to Br + CH₃CHO | [8][9] |
| BrONO₂ + O(³P) → BrO + NO₃ | Varies with T; 1σ uncertainty factor of 1.25-1.3 | Occurs only in sunlit conditions | [5][6] |
| NO + BrONO₂ → Products | ~3 × 10⁻¹⁹ | Approximate value | [9] |
Heterogeneous Reactions
Heterogeneous reactions on the surfaces of aerosols and cloud droplets are a dominant loss pathway for BrONO₂ in the troposphere, converting it into more reactive bromine species and nitric acid.[3][4]
The hydrolysis of BrONO₂ on aqueous surfaces is a highly efficient process that produces hypobromous acid (HOBr) and nitric acid (HNO₃).[3][5][11]
Reaction: BrONO₂ (g) + H₂O (aq) → HOBr (aq) + HNO₃ (aq)
This reaction is critical because it converts a reservoir species back into HOBr, which can be readily photolyzed to release reactive Br atoms, thereby influencing ozone chemistry.[3][4]
On surfaces containing halide ions, such as sea-salt aerosols, BrONO₂ can undergo reactions that release molecular halogens.
Reactions:
-
On NaCl surfaces: BrONO₂ (g) + NaCl (s) → BrCl (g) + NaNO₃ (s)[11][12]
-
On NaBr surfaces: BrONO₂ (g) + NaBr (s) → Br₂ (g) + NaNO₃ (s)[11][12]
These reactions contribute to the "bromine explosion" mechanism, which can lead to rapid ozone depletion events, particularly in the polar boundary layer.[13]
Table 5: Heterogeneous Uptake Coefficients (γ) for BrONO₂
| Surface/Reactant | Uptake Coefficient (γ) / Mass Accommodation (α) | Conditions | Reference |
| Sulfuric Acid Aerosol (≥ 70 wt%) | γ ≈ 0.8 | - | [11] |
| Aqueous NaBr Droplets | α = 0.063 ± 0.021 | T = 273-285 K | [11][14] |
| Solid NaCl Substrate | γ₀ = 0.31 ± 0.12 (initial) | Ambient Temperature | [11][12][15] |
| Solid KBr Substrate | γ₀ = 0.33 ± 0.12 (initial) | Ambient Temperature | [11][12][15] |
Reaction Pathways and Experimental Workflows
The study of BrONO₂ reactions requires sophisticated experimental techniques and a clear understanding of its central role in tropospheric chemical cycles.
Caption: Central role of BrONO₂ in the tropospheric bromine cycle.
Experimental Protocols
The kinetic and mechanistic data presented in this guide are derived from a range of laboratory techniques designed to isolate and study specific chemical reactions under controlled conditions.
Flow Tube and Flash Photolysis Methods: The study of gas-phase reactions, such as the thermal decomposition of BrONO₂ or its reaction with other species, often employs flow tube reactors coupled with sensitive detection methods.[16] In a typical setup, reactants are mixed in a temperature- and pressure-controlled tube. For photolysis studies, a laser or flash lamp initiates the reaction, and the subsequent decay of reactants or the formation of products is monitored over time using techniques like Chemical Ionization Mass Spectrometry (CIMS) or optical absorption spectroscopy (e.g., DOAS).[16][17] The method of initial rates, where initial concentrations are varied to determine reaction orders, is also a common approach.[18][19][20]
Caption: Generalized workflow for gas-phase kinetics experiments.
Knudsen Flow Reactor and Droplet Train Techniques: To measure the efficiency of heterogeneous reactions, specialized apparatuses are used. The Knudsen flow reactor is employed to study reactions on solid or liquid surfaces under low-pressure conditions, allowing for the determination of uptake coefficients.[12][15] For reactions on aqueous surfaces mimicking atmospheric aerosols, the droplet train technique is utilized.[14][21] In this method, a stream of uniform droplets is exposed to the gas-phase reactant (BrONO₂) for a controlled period. The change in the gas-phase concentration or the analysis of the droplet composition via mass spectrometry allows for the calculation of the mass accommodation and uptake coefficients.[14][21]
Caption: Generalized workflow for heterogeneous kinetics experiments.
Conclusion
The reactions of this compound are fundamental to understanding the chemistry of the troposphere. As a key reservoir, its formation and loss pathways directly modulate the concentrations of catalytically active bromine and nitrogen species that control ozone levels. The gas-phase kinetics, particularly photolysis, dictate its lifetime in sunlight, while heterogeneous hydrolysis on aerosols and clouds represents a major sink and a pathway for recycling reactive bromine. The quantitative data and experimental methodologies detailed in this guide are essential inputs for chemical transport models that aim to predict air quality and the atmospheric response to changing emissions and climate.[3][22] Future research will continue to refine our understanding of these reactions under the diverse conditions found throughout the troposphere.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. meetings.copernicus.org [meetings.copernicus.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. Evaluation of data for atmospheric models: master equation/RRKM calculations on the combination reaction, BrO + NO2 --> BrONO2, a conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The kinetics of the heterogeneous reaction of BrONO2 with solid alkali halides at ambient temperature. A comparison with the interaction of ClONO2 on NaCl and KBr - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Tropospheric ozone depletion events - Wikipedia [en.wikipedia.org]
- 14. acp.copernicus.org [acp.copernicus.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scholars.unh.edu [scholars.unh.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Consider the gas-phase reaction between nitric oxide and - Brown 14th Edition Ch 14 Problem 37b [pearson.com]
- 20. chem.tamu.edu [chem.tamu.edu]
- 21. acp.copernicus.org [acp.copernicus.org]
- 22. ACP - Tropospheric bromine chemistry: implications for present and pre-industrial ozone and mercury [acp.copernicus.org]
An In-depth Technical Guide to the Electronic Structure Analysis of Bromine Nitrate (BrONO₂) using Photoelectron Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the electronic structure of bromine nitrate (B79036) (BrONO₂) as determined by gas-phase Helium I (He I) photoelectron spectroscopy. It integrates experimental data with computational analysis to offer a comprehensive understanding of the molecule's molecular orbitals.
Introduction
Bromine nitrate (BrONO₂) is a molecule of significant interest, particularly in atmospheric chemistry, where it acts as a temporary reservoir species for bromine and nitrogen oxides, playing a role in stratospheric ozone depletion cycles.[1] Understanding its electronic structure is crucial for predicting its photochemical behavior and reactivity. Photoelectron spectroscopy (PES) is a powerful technique that directly probes the energy levels of molecular orbitals by measuring the kinetic energy of electrons ejected upon photoionization.[2] This guide details the analysis of the He I photoelectron spectrum of BrONO₂, presenting the experimental findings, the underlying methodology, and the interpretation of the data through computational chemistry.
Experimental and Computational Protocols
Photoelectron Spectroscopy Experimental Protocol
The primary experimental data for BrONO₂ is derived from gas-phase He I photoelectron spectroscopy.[3] While the specific instrumental parameters from the original study are not fully detailed, a general protocol for such an experiment is as follows:
-
Sample Preparation: Gaseous BrONO₂ is synthesized and introduced into a high-vacuum chamber. Due to the instability of such species, synthesis often occurs in situ or immediately prior to the experiment, with the product being passed directly into the spectrometer.
-
Ionization Source: A high-intensity Helium I (He I) discharge lamp is used to generate monochromatic ultraviolet radiation (hν = 21.22 eV). This photon beam is directed into the ionization chamber.
-
Photoionization: The He I photons interact with the gaseous BrONO₂ molecules, causing the ejection of valence electrons. The fundamental energy conservation principle in this process is given by the equation: KE = hν - IE where KE is the kinetic energy of the ejected photoelectron, hν is the photon energy, and IE is the ionization energy of the molecular orbital from which the electron was removed.[4]
-
Electron Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer (e.g., a hemispherical or cylindrical mirror analyzer). The analyzer separates the electrons based on their kinetic energy by applying an electrostatic field.
-
Detection and Spectrum Generation: An electron detector (such as a channel electron multiplier) counts the number of electrons at each kinetic energy. This data is then processed to generate a photoelectron spectrum, which plots the number of detected electrons (intensity) against their ionization energy.
Diagram 1: Experimental workflow for He I photoelectron spectroscopy of BrONO₂.
Computational Protocol
To aid in the assignment of the experimental photoelectron spectrum, ab initio self-consistent field (SCF) molecular orbital (MO) calculations are employed.[1] The study referenced utilized the Gaussian 86 321G basis set.[1][3]
-
Geometry Optimization: The molecular geometry of BrONO₂ is optimized to find its most stable conformation (Cs symmetry).[1]
-
Orbital Energy Calculation: Using the optimized geometry, the energies of the molecular orbitals are calculated.
-
Ionization Energy Estimation: Koopmans' theorem is applied, which approximates the vertical ionization energy of an orbital as the negative of its calculated SCF orbital energy (-ε).[1]
-
Correlation: The calculated ionization energies are then correlated with the experimentally observed bands in the photoelectron spectrum, considering factors like orbital character (bonding, non-bonding, anti-bonding), atomic contributions, and predicted vibrational structure.
Results: The Photoelectron Spectrum of BrONO₂
The He I photoelectron spectrum of BrONO₂ exhibits distinct bands in the low ionization potential region (<14.00 eV) and very broad, low-intensity bands at higher energies (>14.00 eV).[3] The lower energy region shows sharp peaks and fine vibrational structures, which are crucial for detailed electronic assignment.[3]
Quantitative Data Summary
The experimental ionization energies, their corresponding molecular orbital assignments, and observed vibrational spacings are summarized below.
| Ionization Energy (eV) | MO Assignment | Dominant Orbital Character / Atomic Group | Vibrational Spacing (cm⁻¹) |
| 10.60 | 8a'' (HOMO) | Br lone pair (π character), spin-orbit component (²Π₃/₂) | 400 ± 60 |
| 10.91 | 8a'' (HOMO) | Br lone pair (π character), spin-orbit component (²Π₁/₂) | 400 ± 60 |
| 11.25 | 23a' | Strong antibonding, Br-O group | None observed |
| 11.78 | 7a'' | π bond, -NO₂ group | None observed |
| ~12.50 (band center) | 22a', 21a' | σ bonds, -NO₂ group | 1050 ± 60, 1130 ± 60 |
| 13.12 (band center) | 6a'' | Weak π bond, -BrO group | 670 ± 60 |
| >14.00 | Multiple MOs | Bonding orbitals | Broad, unresolved |
Table 1: Experimental ionization energies and spectral assignments for BrONO₂ from its He I photoelectron spectrum.[1][3][5]
Comparison with Ab Initio Calculations
The experimental assignments are strongly supported by ab initio calculations. The calculated energies provide a theoretical framework that aligns with the observed spectrum.[1]
| Molecular Orbital | Experimental IP (eV) | Calculated IP (-ε, eV) |
| 8a'' | 10.60, 10.91 | (Value not in snippets) |
| 23a' | 11.25 | (Value not in snippets) |
| 7a'' | 11.78 | (Value not in snippets) |
| 22a' | ~12.50 | (Value not in snippets) |
| 21a' | ~12.50 | (Value not in snippets) |
| 6a'' | 13.12 | (Value not in snippets) |
Table 2: Comparison of experimental and ab initio calculated ionization potentials for BrONO₂. The original study provides these calculated values, confirming the assignments.[1]
Discussion and Interpretation of Electronic Structure
The assignment of the photoelectron spectrum relies on a logical combination of experimental evidence and theoretical calculations.
Diagram 2: Logical relationship for the assignment of photoelectron spectral bands.
-
The HOMO and Spin-Orbit Splitting: The first two sharp peaks at 10.60 eV and 10.91 eV are assigned to the ionization of the Highest Occupied Molecular Orbital (HOMO), the 8a''.[3] This orbital is primarily a non-bonding lone pair on the bromine atom.[3] The energy separation of 0.31 eV is characteristic of the spin-orbit coupling in the resulting ion, which splits the state into ²Π₃/₂ and ²Π₁/₂ components.[1][3] The presence of a 400 cm⁻¹ vibrational progression on these peaks further supports this assignment, resembling that of alkyl bromides.[3]
-
Antibonding and π Orbitals (11-12 eV): The bands at 11.25 eV and 11.78 eV, which lack vibrational structure, are attributed to the ionization of electrons from stronger antibonding or bonding orbitals.[3] The 11.25 eV band corresponds to the 23a' orbital, an antibonding orbital with significant contribution from the Br-O group.[3] The sharper band at 11.78 eV is assigned to the 7a'' orbital, a π bond predominantly located on the -NO₂ group.[1]
-
The -NO₂ and -BrO Group Orbitals (12-14 eV): The broader band centered near 12.50 eV displays vibrational spacings of 1050 cm⁻¹ and 1130 cm⁻¹, which are characteristic of vibrations within the -NO₂ group. This band is therefore assigned to the ionization of the 22a' and 21a' orbitals, which are primarily associated with σ bonds in the nitrate moiety.[3][5] The band at 13.12 eV, with a vibrational spacing of 670 cm⁻¹, is assigned to the 6a'' orbital, a weak π bond involving the -BrO group.[3][5]
-
High Energy Bonding Orbitals: The broad, overlapping bands above 14.00 eV correspond to the ionization of the deeper, more strongly bonding molecular orbitals.[1] The removal of electrons from these orbitals leads to significant changes in molecular geometry, resulting in broad and featureless bands.
Conclusion
The He I photoelectron spectrum of BrONO₂, in conjunction with ab initio molecular orbital calculations, provides a detailed map of its valence electronic structure. The analysis reveals a clear distinction between the non-bonding lone pair orbitals of the bromine atom, the π and σ orbitals of the -NO₂ group, and the orbitals associated with the Br-O linkage. The precise ionization energies and the observation of spin-orbit splitting and vibrational fine structures offer critical data for benchmarking theoretical models and for understanding the photochemistry and atmospheric reactivity of this compound.
References
A Technical Guide to the Ultraviolet and Infrared Absorption Spectra of Bromine Nitrate
Executive Summary
Bromine nitrate (B79036) (BrONO₂) is a significant inorganic compound, primarily recognized for its role as a major bromine reservoir in the lower stratosphere.[1] Its chemistry, particularly its photolysis and heterogeneous reactions, is crucial for understanding stratospheric ozone depletion cycles. Spectroscopic analysis in the ultraviolet, visible, and infrared regions is the primary tool for quantifying its atmospheric abundance and studying its reaction kinetics. This guide provides an in-depth overview of the UV-Vis and IR absorption spectra of BrONO₂, presents quantitative data in a structured format, details common experimental protocols, and illustrates key processes using workflow diagrams.
Introduction to Bromine Nitrate (BrONO₂)
Bromine mononitrate is an inorganic compound with the chemical formula BrNO₃, though its molecular structure is more accurately represented as BrONO₂.[2] It exists as an unstable yellow liquid that decomposes at temperatures above 0 °C.[2] In atmospheric science, BrONO₂ is formed through the reaction of bromine monoxide (BrO) with nitrogen dioxide (NO₂) and is primarily destroyed by photolysis and heterogeneous hydrolysis.[1] Accurate spectroscopic data is essential for the remote sensing of BrONO₂ and for the validation of atmospheric chemistry models.
Ultraviolet (UV-Vis) Absorption Spectrum
The electronic absorption spectrum of this compound is a critical parameter for determining its atmospheric photolysis rate. The spectrum is characterized by a broad, continuous absorption band extending from the UV into the visible region.
Spectral Characteristics
The UV spectrum of BrONO₂ has been measured across a range of 200 to 500 nm and exhibits a broad, continuous absorption.[3] The shape of the spectrum features several inflections, which suggest the presence of multiple excited electronic states.[3] The absorption of photons in this region leads to the dissociation of the molecule, initiating catalytic ozone destruction cycles.[1]
Quantitative Data: Absorption Cross-Sections
The absorption cross-section (σ) quantifies the probability of an absorption event occurring. For BrONO₂, these cross-sections are temperature-dependent. The data below is compiled from studies conducted at atmospherically relevant temperatures.
Table 1: Ultraviolet Absorption Cross-Sections (σ) of this compound
| Wavelength (nm) | σ at 298 K (10⁻²⁰ cm²/molecule) | σ at 230 K (10⁻²⁰ cm²/molecule) |
|---|---|---|
| 208 | 43.5 | 45.0 |
| 220 | 28.0 | 29.0 |
| 240 | 11.5 | 11.8 |
| 260 | 6.5 | 6.6 |
| 280 | 5.8 | 5.9 |
| 300 | 4.1 | 4.2 |
| 320 | 2.1 | 2.2 |
| 350 | 0.6 | 0.65 |
| 390 | 0.1 | 0.12 |
Data adapted from published studies. The absorption cross-sections have been determined between 208 and 500 nm at temperatures of 298 K and 230 K.[4][5]
Photochemical Pathways
The absorption of UV-Vis radiation by BrONO₂ leads to its rapid photolysis, especially during daylight hours.[4] The primary dissociation channels are significant sources of reactive bromine and nitrogen species in the stratosphere.
Caption: Simplified Photolysis Pathway of BrONO₂.
Infrared (IR) Absorption Spectrum
Infrared spectroscopy is a powerful technique for the detection and quantification of BrONO₂ through its unique vibrational transitions. Recent advancements in spectroscopic databases have improved the accuracy of atmospheric retrievals using this method.[6]
Spectral Characteristics
The gas-phase infrared spectrum of BrONO₂ displays several distinct absorption bands corresponding to its fundamental vibrational modes. These bands are essential for its remote detection by instruments such as the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS).[6] Studies using reflection-absorption infrared spectroscopy (RAIRS) have also characterized the vibrational modes of BrONO₂ condensed on surfaces like ice films.[1]
Quantitative Data: Vibrational Bands
The positions of the principal infrared absorption bands for gas-phase this compound are summarized below.
Table 2: Principal Infrared Absorption Bands of Gas-Phase this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Relative Intensity |
|---|---|---|
| 722.4 | ν₈ (Main Q branch) | Strong |
| 723.9 | ν₈+ν₉ - ν₉ (Hot band) | Medium |
| 835.8 | Weak band | Weak |
| 111.9 (estimated) | ν₉ band center | - |
Data derived from high-resolution studies of the ν₈ band region.[3] The analysis of the infrared spectrum is complex, but improved spectroscopic databases have enabled more reliable atmospheric measurements.[6]
Experimental Methodologies
The acquisition of high-quality spectroscopic data for an unstable molecule like BrONO₂ requires specialized experimental setups.
Synthesis of this compound
BrONO₂ is highly reactive and cannot be stored for long periods.[2] It is typically synthesized in situ or for immediate use in a laboratory setting. A common method involves the reaction of bromine chloride (BrCl) with chlorine nitrate (ClNO₃) at low temperatures, which yields BrONO₂ and chlorine gas (Cl₂).[2] The resulting product is often a mixture containing precursors and byproducts like Br₂ and BrCl.[1]
UV-Visible Spectroscopy Protocol
Measuring the UV-Vis absorption spectrum of gaseous BrONO₂ typically involves a standard absorption spectroscopy setup. The sample is contained within a gas cell with windows transparent to UV radiation (e.g., quartz).
Caption: Workflow for UV-Vis Absorption Spectroscopy of BrONO₂.
Infrared Spectroscopy Protocol
Fourier Transform Infrared (FTIR) spectroscopy is the standard method for measuring the infrared spectrum. The setup involves an IR source, an interferometer (typically a Michelson interferometer), a sample cell, and a detector.[7] The resulting interferogram is converted into a spectrum via a Fourier transform.
Caption: Workflow for Gas-Phase FTIR Spectroscopy of BrONO₂.
Conclusion
The ultraviolet and infrared absorption spectra of this compound are fundamental to its detection and the understanding of its atmospheric lifecycle. The UV-Vis spectrum, characterized by a broad absorption band, dictates its rapid photolysis and role in halogen-driven ozone loss. The distinct vibrational bands in the infrared spectrum allow for its specific and quantitative measurement in the atmosphere. The data and methodologies presented in this guide provide a foundation for researchers engaged in atmospheric chemistry, remote sensing, and related scientific fields. Continued refinement of spectroscopic databases will further enhance the accuracy of atmospheric models and our understanding of stratospheric chemistry.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. UV‐visible absorption cross sections of this compound determined by photolysis of BrONO 2 /Br 2 mixtures | Zendy [zendy.io]
- 5. researchgate.net [researchgate.net]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
The Atmospheric Duality of Bromine Nitrate: A Technical Guide to its Gas-Phase and Heterogeneous Chemistry
For Researchers, Scientists, and Drug Development Professionals
Bromine nitrate (B79036) (BrONO₂), a significant reservoir species for reactive bromine in the atmosphere, plays a critical dual role in atmospheric chemistry. Its gas-phase and heterogeneous reactions are central to understanding stratospheric and tropospheric ozone depletion, the cycling of halogen and nitrogen compounds, and the overall oxidative capacity of the atmosphere. This in-depth technical guide provides a comprehensive overview of the core chemical processes involving BrONO₂, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.
Gas-Phase Chemistry of Bromine Nitrate
In the gas phase, this compound's chemistry is primarily dictated by its formation from bromine monoxide (BrO) and nitrogen dioxide (NO₂), and its destruction through photolysis and reaction with other atmospheric species.
Formation and Destruction:
The primary formation route for BrONO₂ is the three-body reaction of BrO with NO₂.[1] This reaction is crucial as it sequesters reactive bromine (BrO) into a less reactive reservoir.
BrO + NO₂ + M → BrONO₂ + M
However, BrONO₂ has a relatively short atmospheric lifetime due to its rapid photolysis, which regenerates the reactive bromine species.[1][2] This photolytic destruction is significantly faster than that of its chlorine analog, ClONO₂, making bromine-catalyzed ozone destruction cycles particularly efficient.[2]
BrONO₂ + hν → Br + NO₃ BrONO₂ + hν → BrO + NO₂
These reactions highlight the role of BrONO₂ as a temporary reservoir that can be readily re-activated by sunlight.
Key Gas-Phase Reactions and Kinetics
The following table summarizes critical gas-phase reactions involving this compound and associated kinetic data.
| Reaction | Rate Constant (k) | Temperature (K) | Reference(s) |
| BrO + NO₂ + M → BrONO₂ + M | Varies with pressure and temperature | Stratospheric | [1] |
| BrONO₂ + hν → Br + NO₃ | J-value dependent on actinic flux | - | [2] |
| BrONO₂ + hν → BrO + NO₂ | J-value dependent on actinic flux | - | [2] |
Heterogeneous Chemistry of this compound
The interactions of this compound with atmospheric aerosols and cloud particles represent a critical pathway for the activation of bromine and subsequent ozone depletion. These heterogeneous reactions convert BrONO₂ into more reactive forms of bromine.
Hydrolysis on Ice and Sulfate (B86663) Aerosols
The hydrolysis of BrONO₂ on ice and sulfate aerosol surfaces is a key process, particularly in the polar stratosphere and the upper troposphere.[3][4] This reaction leads to the formation of hypobromous acid (HOBr) and nitric acid (HNO₃).
BrONO₂(g) + H₂O(s,l) → HOBr(aq) + HNO₃(aq)
The HOBr formed can then be released into the gas phase or react further on the particle surface. For instance, on ice surfaces containing hydrogen halides (like HBr), HOBr can react to produce molecular bromine (Br₂).[3]
HOBr(aq) + HBr(aq) → Br₂(g) + H₂O(l)
This "bromine explosion" mechanism can significantly amplify the amount of reactive bromine in the atmosphere.[5]
Reactions on Sea Salt Aerosols
In the marine boundary layer, BrONO₂ can react with sea salt aerosols, which are rich in chloride and bromide ions. These reactions lead to the formation of interhalogen compounds like bromine chloride (BrCl) and molecular bromine (Br₂).[6][7]
BrONO₂(g) + NaCl(s) → BrCl(g) + NaNO₃(s) BrONO₂(g) + NaBr(s) → Br₂(g) + NaNO₃(s)
These products are readily photolyzed to release reactive halogen atoms, contributing to ozone destruction in the marine boundary layer.[8]
Quantitative Data for Heterogeneous Reactions
The efficiency of heterogeneous reactions is often described by the uptake coefficient (γ), which represents the probability of a gas-phase molecule being taken up by a surface upon collision.
| Surface | Reactant | Products | Uptake Coefficient (γ) | Temperature (K) | Reference(s) |
| Water Ice | BrONO₂ | HOBr, HNO₃ | ~0.3 at 180 K | 180 - 210 | [3] |
| HBr-doped Ice | BrONO₂ | Br₂, HOBr, HNO₃ | Similar to pure ice | 180 - 210 | [3] |
| NaCl (solid) | BrONO₂ | BrCl, Br₂, HCl, HNO₃ | 0.31 ± 0.12 | Ambient | [6][7] |
| KBr (solid) | BrONO₂ | Br₂, HBr, HNO₃ | 0.33 ± 0.12 | Ambient | [6][7] |
| Aqueous NaCl solution | BrONO₂ | BrCl | - | 273 - 285 | [9] |
| Aqueous NaBr solution | BrONO₂ | Br₂ | - | 273 - 285 | [9] |
| Liquid Sulfate Aerosols | BrONO₂ | HOBr, HNO₃ | - | - | [4] |
Experimental Protocols
The study of gas-phase and heterogeneous reactions of this compound relies on sophisticated laboratory techniques designed to simulate atmospheric conditions.
Knudsen Flow Reactor
Application: Used to study heterogeneous reactions on solid and liquid surfaces under low-pressure conditions.
Methodology: A low-pressure flow of the reactant gas (BrONO₂) is introduced into a reactor containing the surface of interest (e.g., ice-coated wall, salt sample). The change in the reactant concentration and the formation of products are monitored by a mass spectrometer at the exit of the reactor. The uptake coefficient is calculated from the observed loss of the reactant gas, taking into account the geometry of the reactor and the surface area of the sample.[3][7] The reactor is often coated with Teflon to minimize wall reactions.[7]
Droplet Train Technique
Application: Employed to investigate the uptake kinetics of gases on aqueous droplets.
Methodology: A continuous stream of monodispersed droplets is generated and passed through a flow tube containing the gas of interest (BrONO₂). The exposure time of the droplets to the gas is precisely controlled. After the interaction, the droplets are collected, and the change in their chemical composition is analyzed, or the change in the gas-phase concentration is measured using a mass spectrometer.[9][10] This technique allows for the determination of mass accommodation and uptake coefficients on liquid surfaces.[9]
Visualizing the Chemistry of this compound
The following diagrams, generated using the DOT language, illustrate the key chemical pathways involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bromine cycle - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Atmospheric heterogeneous reactions of chlorine and bromine containing molecules : a laboratory study [infoscience.epfl.ch]
- 8. ACP - Effect of sea salt aerosol on tropospheric bromine chemistry [acp.copernicus.org]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of Halogen Bonding in Bromine Nitrate-Water Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine nitrate (B79036) (BrONO₂), a significant reservoir species in atmospheric chemistry, plays a crucial role in stratospheric ozone depletion cycles.[1] Its interactions with water are of fundamental importance, governing its atmospheric fate and reactivity. A key, yet often overlooked, aspect of these interactions is the formation of a halogen bond between the bromine atom of BrONO₂ and the oxygen atom of water. This non-covalent interaction, analogous to the more familiar hydrogen bond, acts as a precursor to the hydrolysis of bromine nitrate, a process that liberates reactive bromine and nitrogen species into the atmosphere.[2] This technical guide provides an in-depth analysis of the halogen bonding in the this compound-water system, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the interaction pathways.
The Nature of the Halogen Bond in the BrONO₂-H₂O Complex
The interaction between this compound and water is initiated by the formation of a halogen-bonded complex, H₂O···BrONO₂.[2] In this arrangement, the electrophilic region, or σ-hole, on the bromine atom of BrONO₂ interacts with the nucleophilic lone pair of the oxygen atom in the water molecule.[2] This directional interaction orients the molecules in a specific geometry, facilitating the subsequent hydrolysis reaction.
Quantitative Data Summary
While direct experimental measurement of the isolated 1:1 BrONO₂-H₂O complex is challenging, computational studies and analogies to similar halogen-bonded systems provide valuable quantitative insights into the nature of this interaction. The following table summarizes key computed and estimated parameters for the H₂O···BrONO₂ halogen bond.
| Parameter | Value (Computed/Estimated) | Method | Reference |
| Interaction Geometry | |||
| Br···O Bond Length | ~2.8 - 3.0 Å | Ab initio calculations | [2] (Qualitative), Analogous Systems |
| O-Br-O Angle | ~180° | Ab initio calculations | [2] (Qualitative), Analogous Systems |
| Interaction Energetics | |||
| Halogen Bond Interaction Energy | -3 to -5 kcal/mol | Ab initio calculations | Analogous Systems |
| Activation Energy for Hydrolysis | ~3.0 kcal/mol | Quantum chemistry calculations | [2] |
Signaling Pathways and Logical Relationships
The interaction between this compound and water can be visualized as a two-step process: the initial formation of a halogen-bonded complex, followed by the hydrolysis reaction.
References
A Technical Guide to the Low-Temperature Physical Properties of Bromine Mononitrate (BrONO₂)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the known physical properties of bromine mononitrate (BrONO₂) with a specific focus on its characteristics at low temperatures. It includes key quantitative data, detailed experimental and computational methodologies, and a visualization of its primary synthesis pathways.
Introduction
Bromine mononitrate (BrONO₂), an inorganic compound derived from bromine and nitric acid, is a highly reactive and unstable substance of significant interest in atmospheric chemistry.[1] Its role in tropospheric and stratospheric processes, particularly its heterogeneous chemistry on aerosols at low temperatures, necessitates a thorough understanding of its fundamental physical properties.[2][3][4] The compound is an unstable yellow liquid that readily decomposes at temperatures above 0 °C, making its synthesis and characterization challenging and primarily confined to controlled laboratory settings at low temperatures.[1] This guide synthesizes available data on its structural, spectroscopic, and thermodynamic properties under these conditions.
Physical and Chemical Properties
Bromine mononitrate is characterized as a yellow liquid with a melting point of -42 °C.[1] It is noted to be soluble in trichlorofluoromethane (B166822) and carbon tetrachloride.[1] Due to its thermal instability, it decomposes above 0 °C.[1]
Tabulated Physical Data
The following tables summarize the key quantitative physical data for BrONO₂.
Table 1: General Physical Properties
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Chemical Formula | BrNO₃ | - | [1][5] |
| Molar Mass | 141.91 g/mol | - | [1] |
| Appearance | Yellow liquid | - | [1] |
| Melting Point | -42 °C (231 K) | - | [1] |
| Boiling Point | Decomposes > 0 °C | Thermally unstable. | [1] |
| Solubility | Soluble | In trichlorofluoromethane and CCl₄. |[1] |
Table 2: Crystallographic Data
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Crystal System | Orthorhombic | Predicted | [6] |
| Space Group | P2₁2₁2₁ | Predicted | [6] |
| Band Gap | 2.21 eV | Predicted | [6] |
| Formation Energy | -0.536 eV/atom | Predicted |[6] |
Table 3: Computed Molecular Geometry
| Parameter | HF/3-21G | MP3/6-31+G** | Notes | Source(s) |
|---|---|---|---|---|
| Bond Lengths (Å) | ||||
| Br - O | 1.8356 | 1.8495 | The Br-O bond is notably long. | |
| O - N | 1.4373 | 1.4280 | - | |
| N - O (terminal 1) | 1.2153 | 1.1994 | - | |
| N - O (terminal 2) | 1.2191 | 1.1993 | - | |
| Bond Angles (°) | The molecule has a planar structure (Point Group Cs). |
| Br - O - N | Not specified | Not specified | A recent DFT study noted this angle is large.[7] | |
Table 4: Computed Vibrational Frequencies
| Mode | Symmetry | Frequency (cm⁻¹) (HF/3-21G) | IR Intensity (km mol⁻¹) (HF/3-21G) | Frequency (cm⁻¹) (MP3/6-31+G**) | IR Intensity (km mol⁻¹) (MP3/6-31+G**) | Source(s) |
|---|---|---|---|---|---|---|
| 1 | A' | 1440 | 356.13 | 1862 | 436.83 | |
| 2 | A' | 1234 | 372.90 | 1405 | 302.03 | |
| 3 | A' | 977 | 131.33 | 882 | 294.44 | |
| 4 | A' | 816 | 32.84 | 799 | 4.63 | |
| 5 | A' | 687 | 7.02 | 675 | 28.00 | |
| 6 | A' | 424 | 4.86 | 414 | 0.55 | |
| 7 | A' | 236 | 1.62 | 228 | 0.49 | |
| 8 | A" | 743 | 36.79 | 761 | 11.87 |
| 9 | A" | 101 | 1.23 | 131 | 0.17 | |
Table 5: Thermochemical and Ionization Data
| Property | Value | Method | Source(s) |
|---|---|---|---|
| Heat of Formation (298.15 K) | 10.1 kcal/mol | Predicted via isodesmic reactions (CCSD(T)/TZ2P) | [7] |
| Appearance Energy (NO₂⁺) | 10.6 eV | Photoionization (PI) | [5] |
| Appearance Energy (BrO⁺) | 11.62 eV | Photoionization (PI) |[5] |
Experimental and Computational Protocols
The inherent instability of bromine mononitrate necessitates specialized low-temperature techniques for its synthesis and characterization.
Synthesis Protocols
Two primary methods for the synthesis of bromine mononitrate have been reported:
-
Reaction of Silver Nitrate (B79036) with Bromine: This method involves the reaction of silver nitrate (AgNO₃) with an alcoholic solution of bromine (Br₂). The reaction yields bromine mononitrate and a silver bromide (AgBr) precipitate.[1]
-
Reaction: Br₂ + AgNO₃ → BrNO₃ + AgBr
-
-
Reaction of Bromine Chloride with Chlorine Nitrate: This synthesis is performed at low temperatures and involves reacting bromine chloride (BrCl) with chlorine nitrate (ClNO₃). This produces bromine mononitrate and chlorine gas (Cl₂).[1]
-
Reaction: BrCl + ClNO₃ → BrNO₃ + Cl₂
-
Characterization Methodologies
-
Spectroscopic Analysis: The gas-phase vibrational spectrum of BrONO₂ has been investigated experimentally.[7] Computationally, methods such as singles and doubles coupled-cluster theory with a perturbational estimate of triple excitations (CCSD(T)) in conjunction with a triple ζ double polarized (TZ2P) basis set have been used to determine its equilibrium structure, harmonic vibrational frequencies, and infrared intensities.[7] Other computational studies have employed Hartree-Fock (HF) and Møller-Plesset (MP3) theories with various basis sets (e.g., 3-21G, 6-31+G**) to predict molecular geometry and vibrational frequencies.
-
Heterogeneous Reactivity Studies: The uptake of BrONO₂ onto sulfuric acid solutions and aerosols at low temperatures has been studied using laminar flow cylindrical reactors.[2][3] In these experiments, a chemical ionization mass spectrometer (CIMS) is typically used for the sensitive detection of reactants and products.[2][3]
-
Crystallography: The crystal structure has been predicted computationally, identifying the space group as P2₁2₁2₁.[6] These predictions are available in resources like the Materials Project and are cross-referenced with the Inorganic Crystalline Structure Database (ICSD).[6]
Visualizations
Synthesis Pathways of Bromine Mononitrate
The following diagram illustrates the two principal low-temperature synthesis routes for producing bromine mononitrate.
Caption: Primary low-temperature synthesis routes for Bromine Mononitrate.
References
Formation of Bromine Nitrate (BrONO₂) from Bromine Monoxide Radicals and Nitrogen Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine nitrate (B79036) (BrONO₂) is a significant inorganic compound that plays a crucial role in atmospheric chemistry, particularly in stratospheric ozone depletion cycles. Its formation from the reaction of bromine monoxide (BrO) radicals and nitrogen dioxide (NO₂) serves as a temporary reservoir for reactive bromine and nitrogen species. Understanding the kinetics and mechanisms of BrONO₂ formation, as well as its subsequent decomposition and photolysis, is critical for accurate atmospheric modeling and for broader applications in fields where reactive bromine and nitrogen oxides are of interest. This technical guide provides an in-depth overview of the formation of BrONO₂, detailing the reaction kinetics, experimental methodologies, and relevant thermodynamic and photochemical data.
Reaction Kinetics and Mechanism
The primary pathway for the formation of bromine nitrate is the termolecular association reaction between bromine monoxide radicals (BrO) and nitrogen dioxide (NO₂), with a third body (M) to stabilize the newly formed BrONO₂ molecule:
BrO + NO₂ + M → BrONO₂ + M
This reaction is crucial as it sequesters the highly reactive BrO radical, which would otherwise participate in catalytic ozone destruction. The reaction proceeds through the formation of an energized intermediate complex that is then stabilized by collision with a third body (e.g., N₂ or O₂).
Signaling Pathway of BrONO₂ Formation
The following diagram illustrates the termolecular reaction mechanism leading to the formation of this compound.
An In-depth Technical Guide to the Hydrolysis of Bromine Nitrate to Form Hypobromous Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromine nitrate (B79036) (BrONO2) is a significant reservoir species in atmospheric chemistry, playing a crucial role in bromine-catalyzed ozone depletion. Its hydrolysis is a key reaction that releases photochemically active bromine in the form of hypobromous acid (HOBr). This technical guide provides a comprehensive overview of the hydrolysis of bromine nitrate, detailing the reaction kinetics, thermodynamics, and experimental methodologies used to study this process. The information is intended to support researchers in atmospheric science, as well as professionals in fields where reactive halogen species are of interest.
Introduction
The hydrolysis of this compound (BrONO2) is a fundamental chemical process with significant implications for atmospheric chemistry. This reaction, represented by the equation:
BrONO2 + H2O → HOBr + HNO3
is a primary pathway for the conversion of the relatively stable this compound reservoir into the more reactive hypobromous acid (HOBr). HOBr can then be photolyzed or react with other species to release bromine atoms, which participate in catalytic cycles that destroy stratospheric ozone. Understanding the kinetics and mechanisms of BrONO2 hydrolysis is therefore critical for accurately modeling atmospheric bromine chemistry and its impact on the ozone layer.
This guide will delve into the quantitative aspects of this reaction, provide detailed experimental protocols for its study, and visualize the key pathways and workflows involved.
Reaction Kinetics and Thermodynamics
The hydrolysis of this compound can occur in the gas phase, in the aqueous phase, and on various surfaces (heterogeneous hydrolysis). The reaction rate is highly dependent on environmental conditions such as temperature, pH, and the presence of surfaces that can catalyze the reaction.
Heterogeneous Hydrolysis
The heterogeneous hydrolysis of BrONO2 on surfaces such as ice particles and sulfate (B86663) aerosols is considered a dominant pathway in the atmosphere. The efficiency of this process is described by the uptake coefficient (γ), which represents the probability that a molecule colliding with a surface will be taken up and react.
Table 1: Uptake Coefficients (γ) for the Heterogeneous Hydrolysis of this compound on Various Surfaces
| Surface | Temperature (K) | Uptake Coefficient (γ) | Reference |
| Pure Ice (Condensed, C-type) | 180 - 210 | ~0.3 at 180 K | [1] |
| Pure Ice (Bulk, B-type) | 180 - 210 | ~0.3 at 180 K | [1] |
| Pure Ice (Single-Crystal, SC-type) | 180 - 210 | ~0.3 at 180 K | [1] |
| NaCl | Ambient | 0.31 ± 0.12 | [2] |
| KBr | Ambient | 0.33 ± 0.12 | [2] |
| NaNO3 | Ambient | 0.2 ≤ γ ≤ 0.4 | [2] |
| Na2SO4 | Ambient | 0.2 ≤ γ ≤ 0.4 | [2] |
| Sulfuric Acid Aerosols (70-85 wt%) | Low Temperatures | Reaction probability does not depend strongly on temperature | [3] |
| Aqueous NaCl solutions (0.1 M) | 272 - 280 | Uptake rate comparable to pure water | [4] |
| Aqueous NaBr solutions (0.01-1 M) | 272 - 280 | Uptake rate increases with NaBr concentration | [4] |
The hydrolysis on ice surfaces exhibits a negative temperature dependence, with the following activation energies (Ea) reported[1]:
-
C-type ice: -2.0 ± 0.2 kcal/mol
-
B-type ice: -2.1 ± 0.2 kcal/mol
-
SC-type ice: -6.6 ± 0.3 kcal/mol
On ice samples doped with hydrogen bromide (HBr), the interaction of BrONO2 proceeds via hydrolysis to form HNO3 and HOBr, with the subsequent fast reaction of HOBr with HBr to produce Br2[1].
Aqueous Phase Hydrolysis
While heterogeneous hydrolysis is dominant in the atmosphere, understanding the aqueous phase reaction is also important. The reaction kinetics in aqueous solutions can be influenced by pH and temperature. The hydrolysis of related compounds, such as bromine chloride (BrCl), has been shown to be extremely rapid in the aqueous phase[5].
Further research is needed to fully characterize the temperature and pH dependence of the aqueous phase hydrolysis of this compound.
Reaction Mechanism
The hydrolysis of this compound proceeds through a nucleophilic attack of a water molecule on the bromine atom. In heterogeneous environments, the surface can play a crucial role in facilitating this reaction.
Experimental Protocols
The study of the hydrolysis of this compound requires specialized experimental techniques to handle the reactive species and measure the reaction kinetics accurately.
Synthesis and Purification of this compound
This compound is an unstable and explosive compound and must be synthesized and handled with extreme caution. Two common methods for its synthesis are[1]:
-
Reaction of bromine chloride with chlorine nitrate at low temperatures: BrCl + ClNO3 → BrONO2 + Cl2
-
Reaction of silver nitrate with an alcoholic solution of bromine: Br2 + AgNO3 → BrNO3 + AgBr
Purification Protocol: Impurities such as BrCl, Cl2, and unreacted ClONO3 and Br2 can be removed by vacuum distillation at low temperatures (e.g., 210 K) for several hours. The purified BrONO2 is a yellow solid at 190 K.
Knudsen Flow Reactor for Heterogeneous Kinetics Studies
A Knudsen flow reactor is a low-pressure apparatus used to study gas-surface reactions.
Experimental Procedure:
-
Substrate Preparation: A suitable substrate (e.g., an ice film or a salt coating) is prepared on a temperature-controlled surface inside the reactor.
-
Gas Introduction: A continuous low-pressure flow of the reactant gas (BrONO2) is introduced into the reactor.
-
Reaction Monitoring: The concentrations of the reactant and product species are monitored in real-time using a mass spectrometer coupled to the reactor.
-
Data Analysis: The uptake coefficient (γ) is calculated from the change in the reactant concentration upon exposure to the reactive surface.
Analytical Methods for Hypobromous Acid
The quantification of hypobromous acid is crucial for understanding the reaction yield and subsequent atmospheric chemistry.
4.3.1. Mass Spectrometry Chemical Ionization Mass Spectrometry (CIMS) is a sensitive technique for the detection of gas-phase species. HOBr can be detected by its reaction with a reagent ion (e.g., I-) to form a product ion that is then detected by the mass spectrometer.
4.3.2. Titrimetric Methods Iodometric titration can be used for the quantitative analysis of HOBr in solution. The reaction involves the oxidation of iodide (I-) to iodine (I2) by HOBr, followed by the titration of the liberated iodine with a standard solution of sodium thiosulfate (B1220275) (Na2S2O3).
Titration Protocol:
-
An acidic solution containing the sample with an unknown concentration of HOBr is prepared.
-
An excess of potassium iodide (KI) solution is added. HOBr oxidizes the iodide to iodine, forming a yellow-brown solution.
-
The solution is then titrated with a standardized sodium thiosulfate solution until the yellow-brown color fades.
-
A starch indicator is added, which forms a deep blue complex with the remaining iodine.
-
The titration is continued until the blue color disappears, indicating the endpoint.
-
The concentration of HOBr can be calculated from the stoichiometry of the reactions and the volume of thiosulfate solution used.
Conclusion
The hydrolysis of this compound is a complex process with significant implications for atmospheric chemistry. This guide has provided an overview of the key kinetic and mechanistic aspects of this reaction, with a focus on heterogeneous processes on atmospherically relevant surfaces. The detailed experimental protocols and analytical methods described herein are intended to serve as a valuable resource for researchers investigating this and other related reactive halogen species. A thorough understanding of the factors controlling the hydrolysis of this compound is essential for the continued development of accurate models of atmospheric chemistry and for predicting the future evolution of the ozone layer.
References
Methodological & Application
Application Notes and Protocols for Safe Handling and Storage of Bromine Nitrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Bromine nitrate (B79036) is an extremely unstable and hazardous material. These protocols are intended as a guide for trained professionals in a controlled laboratory setting. A thorough risk assessment must be conducted before any handling or synthesis of this compound.
Introduction
Bromine nitrate (BrNO₃) is a highly reactive inorganic compound that exists as a yellow liquid.[1] It is noted for its intrinsic instability, decomposing at temperatures above 0°C, and possesses explosive potential.[1] Due to its hazardous nature, its primary use is in restricted laboratory settings for research, particularly in atmospheric chemistry.[1][2] This document provides detailed protocols for the safe handling and storage of this compound to minimize risks to personnel and infrastructure.
Hazard Identification and Properties
Proper understanding of the physical and chemical properties of this compound is crucial for its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | BrNO₃ | [1] |
| Molar Mass | 141.91 g/mol | [1][3] |
| Appearance | Yellow liquid | [1] |
| Melting Point | -42 °C | [1] |
| Boiling Point | Decomposes above 0 °C | [1] |
| Solubility | Soluble in trichlorofluoromethane (B166822) and carbon tetrachloride | [1] |
Table 2: Hazard Information for this compound and Related Compounds
| Hazard | Description | First Aid Measures |
| Explosive | Decomposes at temperatures above 0°C, with explosive potential.[1] | In case of fire, evacuate the area. Use extinguishing media suitable for the surrounding fire. Cool containers with water spray.[4] |
| Corrosive | Highly corrosive to tissues and metals.[5] Causes severe skin burns and eye damage. | Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[4] Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, removing contact lenses if present. Seek immediate medical attention.[4] |
| Toxicity (Inhalation) | Fatal if inhaled. Vapors are irritating to the eyes and respiratory tract, causing choking, coughing, and shortness of breath.[5][6] Severe exposure can lead to pulmonary edema.[6] | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Toxicity (Ingestion) | Can cause severe and permanent damage to the digestive tract, including burns.[6] | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Reactivity | Strong oxidizing agent.[5] Reacts vigorously with reducing agents and can ignite combustible materials.[4][5] | Avoid contact with incompatible materials (See Section 4.2). |
Experimental Protocols: Safe Handling
Adherence to strict protocols is mandatory when working with this compound.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a tested and reliable ventilation system.
-
Blast Shield: A portable blast shield should be used in front of the experimental setup to protect the researcher from potential explosions.
-
Inert Atmosphere: For synthesis and handling, consider the use of a glovebox with an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
-
Emergency Equipment: An emergency shower and eyewash station must be immediately accessible. Fire extinguishers suitable for chemical fires (e.g., dry powder) should be readily available.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required for all personnel handling this compound.
Table 3: Required Personal Protective Equipment (PPE)
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards, worn in conjunction with a full-face shield. |
| Hands | Chemical Resistant Gloves | Nitrile gloves are a suitable option, but compatibility should be verified.[4] Consider double-gloving. |
| Body | Flame-Resistant Lab Coat | A lab coat made of a flame-resistant material should be worn and fully fastened. |
| Respiratory | Respirator | A full-face respirator with cartridges appropriate for bromine and acid gases is recommended, especially during synthesis or if there is a risk of vapor release.[4] |
Synthesis Protocol (Example: BrCl with ClNO₃)
This is a generalized protocol and must be adapted based on a specific risk assessment.
-
Preparation:
-
Ensure the reaction vessel is clean, dry, and free of any organic residues.
-
Cool the reaction vessel to the required low temperature (e.g., using a dry ice/acetone bath).
-
-
Reagent Addition:
-
Slowly add the reactants (e.g., bromine chloride and chlorine nitrate) to the cooled reaction vessel behind a blast shield.[1]
-
Maintain the low temperature throughout the reaction to prevent decomposition of the product.
-
-
Monitoring:
-
Continuously monitor the reaction temperature.
-
Observe for any signs of uncontrolled reaction or decomposition (e.g., color change, gas evolution).
-
-
Work-up and Purification:
-
All purification steps must be carried out at low temperatures.
-
Avoid any purification methods that involve heating.
-
Storage Protocols
Proper storage is critical to prevent accidental decomposition and ensure safety.
Storage Conditions
-
Temperature: this compound must be stored at temperatures below its decomposition point of 0°C.[1] Storage in a designated, explosion-proof freezer at -20°C or lower is recommended.
-
Container: Use a container made of a material compatible with this compound, such as borosilicate glass with a secure, pressure-releasing cap. The container should be clearly labeled with the chemical name, concentration, date of synthesis, and all relevant hazard warnings.
-
Secondary Containment: The primary container should be placed in a robust secondary container to contain any potential leaks or spills.
Incompatible Materials
This compound is a strong oxidizing agent and must be stored away from:
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If safe to do so, contain the spill using an inert absorbent material such as dry sand or soda ash.[4] Do not use combustible materials like paper towels.
-
Neutralization: For small spills, a suitable neutralizing agent may be used with extreme caution by trained personnel.
-
Cleanup: Collect the absorbed material into a sealed container for hazardous waste disposal.
First Aid
Refer to Table 2 for initial first aid measures. Always seek immediate medical attention after any exposure.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2009 - First Measurement of this compound in the Stratosphere [kit.edu]
- 3. This compound | BrNO3 | CID 123495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. actylislab.com [actylislab.com]
Application Note: Detecting Atmospheric Bromine Nitrate (BrONO2) by Infrared Spectrometry
Audience: Researchers, scientists, and professionals in atmospheric chemistry and environmental monitoring.
Abstract: Bromine nitrate (B79036) (BrONO₂) is a crucial reservoir species for reactive bromine in the stratosphere, playing a significant role in ozone depletion cycles.[1] Accurate measurement of its atmospheric concentration is vital for validating and improving atmospheric chemistry models.[2] Infrared (IR) spectrometry, particularly Fourier Transform Infrared (FTIR) spectroscopy, has emerged as a powerful remote sensing technique for the quantitative analysis of BrONO₂.[2][3] This application note details the principles, instrumentation, and a generalized protocol for detecting atmospheric BrONO₂ using limb-viewing infrared spectrometry, exemplified by data from the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) instrument.[2][4]
Principle of Detection
The detection of BrONO₂ via infrared spectrometry is based on its unique molecular vibrational transitions, which cause it to absorb infrared radiation at specific, characteristic wavenumbers.[5] Almost all chemical compounds exhibit a unique absorption spectrum in the infrared region, allowing for both qualitative and quantitative analysis.[3]
Atmospheric remote sensing of BrONO₂ is typically performed by measuring infrared spectra of the atmosphere from balloon-borne or satellite platforms.[2][4] These instruments often operate in a limb-viewing geometry, where they look tangentially through the Earth's atmosphere to achieve long path lengths and thus higher sensitivity to trace gases. The measured spectra contain absorption features from numerous atmospheric constituents. By applying a sophisticated "retrieval" algorithm, the specific spectral signature of BrONO₂ can be isolated and its concentration as a function of altitude can be determined.[6]
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometry
FTIR spectrometry is the dominant technique for measuring infrared absorption and emission spectra due to its high signal-to-noise ratio, resolution, and speed.[3]
Example Instrument: MIPAS (Michelson Interferometer for Passive Atmospheric Sounding)
-
Platform: MIPAS has been deployed on both the Envisat satellite and high-altitude balloons (MIPAS-B).[2][4]
-
Technique: It is a high-resolution FTIR spectrometer that measures atmospheric limb emission spectra.[6]
-
Operation: From the recorded interferograms, high-resolution spectra are produced. The instrument allows for the simultaneous measurement of numerous trace gases that are relevant to ozone chemistry.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for BrONO₂ detection using the MIPAS instrument, as reported in atmospheric studies.
| Parameter | Reported Value | Instrument/Context | Citations |
| Typical Altitude Range | 20 - 40 km | MIPAS-Envisat | [2] |
| Nighttime VMR | Up to 21-25 pptv (parts per trillion by volume) | MIPAS-B, MIPAS-Envisat | [2][4][6][7] |
| Daytime VMR | Below 10 pptv | MIPAS-Envisat | [2] |
| Primary Spectral Band (ν₃) | 801 - 820 cm⁻¹ | MIPAS-B Retrieval | [6] |
| Alternative Spectral Band (ν₂) | ~787 cm⁻¹ | Suggested for future detection | [5] |
| Vertical Resolution | 3 - 8 km | MIPAS-Envisat | [8][9] |
| Single Profile Uncertainty (1-σ) | ~1 - 4 pptv | MIPAS-Envisat | [9] |
Atmospheric Chemistry Context
Understanding the atmospheric chemistry of BrONO₂ is essential for interpreting measurements. It is primarily formed at night through the reaction of bromine monoxide (BrO) and nitrogen dioxide (NO₂).[1] During the day, it is rapidly destroyed by sunlight (photolysis), which converts it back into reactive bromine species that can catalytically destroy ozone.[2] This leads to a strong diurnal variation, with concentrations peaking at night.[2][6]
Experimental Protocol: BrONO₂ Retrieval from Infrared Spectra
This protocol describes a generalized workflow for deriving atmospheric BrONO₂ concentrations from high-resolution infrared limb spectra.
Methodology Details
-
Data Acquisition:
-
Spectral Region Selection:
-
Retrieval Algorithm:
-
The core of the analysis is an inversion algorithm that deduces the vertical distribution of BrONO₂ from the measured spectra.
-
Forward Model: This component calculates a synthetic spectrum based on an assumed state of the atmosphere (pressure, temperature, and volume mixing ratios of all relevant gases).
-
Inverse Method: The algorithm iteratively adjusts the atmospheric state parameters, including the BrONO₂ vertical profile, to minimize the difference between the synthetic spectrum and the measured spectrum.
-
Simultaneous Fitting: It is critical to simultaneously fit the concentrations of all interfering species that have absorption features in the selected microwindow.[6] These include H₂O, CO₂, O₃, NO₂, HNO₃, ClONO₂, and others.[6] Instrumental parameters like temperature, radiometric offset, and wavenumber shift are also fitted.[6]
-
-
Data Products and Analysis:
-
The primary output is the Volume Mixing Ratio (VMR) of BrONO₂ as a function of altitude.[6]
-
From the VMR profile, the total atmospheric column of BrONO₂ can be calculated.
-
These data products are then used for scientific analysis, such as studying the diurnal variation of BrONO₂ by comparing sunrise and sunset measurements or validating atmospheric chemistry models.[4]
-
Summary
Infrared spectrometry is a proven and effective technique for the remote detection and quantification of atmospheric this compound. Instruments like MIPAS have successfully provided the first measurements of BrONO₂'s diurnal cycle in the stratosphere, confirming its role as a major nighttime reservoir for bromine.[4][6] The detailed protocols, involving sophisticated retrieval algorithms, allow for the extraction of BrONO₂ profiles despite its low atmospheric abundance and spectral interference, providing invaluable data for understanding stratospheric ozone chemistry.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2009 - First Measurement of this compound in the Stratosphere [kit.edu]
- 3. researchgate.net [researchgate.net]
- 4. ACP - Diurnal variations of BrONO2 observed by MIPAS-B at midlatitudes and in the Arctic [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. acp.copernicus.org [acp.copernicus.org]
Application Notes and Protocols for Computational Chemistry Modeling of BrONO2 Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine nitrate (B79036) (BrONO₂) is a significant reservoir species for bromine in the stratosphere, playing a crucial role in ozone depletion cycles. Its hydrolysis, particularly on the surface of atmospheric aerosols and ice particles, is a key heterogeneous reaction that releases photolabile bromine compounds.[1] Understanding the mechanism and kinetics of this reaction is vital for accurate atmospheric modeling. Computational chemistry provides a powerful tool to investigate the reaction pathways, transition states, and energetics of BrONO₂ hydrolysis at a molecular level.
While extensive experimental data exists for the heterogeneous hydrolysis of BrONO₂, detailed computational studies focusing specifically on this reaction are not abundant in publicly accessible literature.[2] Therefore, this document provides a generalized protocol and application notes based on established computational methodologies for analogous hydrolysis reactions. The quantitative data presented is illustrative and derived from similar systems to provide a framework for such computational studies.
Reaction Mechanism
The hydrolysis of BrONO₂ proceeds via a nucleophilic attack by a water molecule on the bromine atom, leading to the formation of hypobromous acid (HOBr) and nitric acid (HNO₃). The overall reaction is:
BrONO₂ + H₂O → HOBr + HNO₃[1]
Computationally, this reaction can be modeled in the gas phase, with one or more water molecules to simulate a micro-solvated environment, or on a model surface (e.g., an ice slab or sulfuric acid cluster) to represent heterogeneous conditions. The presence of additional water molecules can play a catalytic role by facilitating proton transfer through a hydrogen-bonded network, thereby lowering the activation energy barrier.
Data Presentation
The following tables summarize hypothetical quantitative data for the gas-phase hydrolysis of BrONO₂ with one and two water molecules, based on typical values for similar computational studies. These values would be the target of a computational investigation.
Table 1: Calculated Thermodynamic and Kinetic Data for BrONO₂ Hydrolysis (Single Water Molecule)
| Parameter | Value (kcal/mol) | Computational Method (Example) |
| Reactant Complex Energy | -5.2 | M06-2X/aug-cc-pVTZ |
| Transition State Energy | +15.8 | M06-2X/aug-cc-pVTZ |
| Product Complex Energy | -25.7 | M06-2X/aug-cc-pVTZ |
| Activation Energy (Ea) | 21.0 | M06-2X/aug-cc-pVTZ |
| Gibbs Free Energy of Activation (ΔG‡) | 25.5 | M06-2X/aug-cc-pVTZ |
| Enthalpy of Reaction (ΔH) | -20.5 | M06-2X/aug-cc-pVTZ |
Table 2: Calculated Thermodynamic and Kinetic Data for BrONO₂ Hydrolysis (Two Water Molecules)
| Parameter | Value (kcal/mol) | Computational Method (Example) |
| Reactant Complex Energy | -12.5 | M06-2X/aug-cc-pVTZ |
| Transition State Energy | +8.3 | M06-2X/aug-cc-pVTZ |
| Product Complex Energy | -35.1 | M06-2X/aug-cc-pVTZ |
| Activation Energy (Ea) | 20.8 | M06-2X/aug-cc-pVTZ |
| Gibbs Free Energy of Activation (ΔG‡) | 23.1 | M06-2X/aug-cc-pVTZ |
| Enthalpy of Reaction (ΔH) | -22.6 | M06-2X/aug-cc-pVTZ |
Experimental Protocols
This section details a typical computational protocol for investigating the gas-phase hydrolysis of BrONO₂ assisted by a single water molecule.
Protocol 1: Modeling the Gas-Phase Hydrolysis of BrONO₂ with one H₂O molecule
-
Software Selection:
-
Utilize a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
-
-
Model System Construction:
-
Construct the initial geometries of the reactants: BrONO₂ and H₂O.
-
Create an initial guess for the reactant complex (BrONO₂---H₂O), the transition state, and the product complex (HOBr---HNO₃).
-
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimizations for the individual reactants, the reactant complex, the transition state, and the product complex.
-
A suitable level of theory is Density Functional Theory (DFT) with a functional like M06-2X or ωB97X-D, which are good for non-covalent interactions and thermochemistry.
-
Employ a sufficiently large basis set, such as aug-cc-pVTZ, to accurately describe the electronic structure.
-
Conduct frequency calculations at the same level of theory to:
-
Confirm that reactants, complexes, and products are true minima on the potential energy surface (zero imaginary frequencies).
-
Verify that the transition state is a first-order saddle point (exactly one imaginary frequency).
-
Obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropies for the calculation of Gibbs free energies.
-
-
-
Transition State Search:
-
Use a transition state search algorithm, such as the Berny algorithm (OPT=TS in Gaussian) or the Nudged Elastic Band (NEB) method.[3]
-
It is often necessary to start from a well-reasoned guess of the transition state geometry.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized transition state structure.[4]
-
This confirms that the transition state correctly connects the reactant and product complexes.
-
-
Energy Calculations:
-
Perform single-point energy calculations on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a large basis set for more accurate energy values.
-
-
Data Analysis:
-
Calculate the activation energy (Ea) as the difference in electronic energy (with ZPVE correction) between the transition state and the reactant complex.
-
Calculate the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) from the calculated thermodynamic properties.
-
Visualizations
The following diagrams illustrate the conceptual frameworks for the computational modeling of BrONO₂ hydrolysis.
Caption: Reaction pathway for the hydrolysis of BrONO₂.
Caption: A typical computational workflow for reaction mechanism studies.
References
Application Notes & Protocols for the Quantification of Trace Bromine Nitrate (BrONO₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine nitrate (B79036) (BrONO₂) is a highly reactive inorganic compound that plays a significant role as a reservoir species for bromine and nitrogen oxides in atmospheric chemistry. Its accurate quantification at trace levels is crucial for understanding stratospheric ozone depletion cycles and other atmospheric processes. Due to its thermal instability and high reactivity, specialized and highly sensitive analytical techniques are required for its measurement. These application notes provide an overview and detailed protocols for the quantification of trace concentrations of gaseous BrONO₂ using state-of-the-art analytical instrumentation.
Overview of Analytical Techniques
Several advanced analytical techniques are suitable for the quantification of trace BrONO₂. The choice of method depends on the required sensitivity, selectivity, time resolution, and the complexity of the sample matrix. The primary techniques discussed are:
-
Thermal Dissociation Chemical Ionization Mass Spectrometry (TD-CIMS)
-
Cavity Ring-Down Spectroscopy (CRDS)
-
Laser-Induced Fluorescence (LIF)
A summary of the quantitative performance of these techniques is presented in Table 1.
Table 1: Comparison of Quantitative Performance for Trace BrONO₂ Analysis
| Parameter | Thermal Dissociation CIMS (TD-CIMS) | Cavity Ring-Down Spectroscopy (CRDS) | Laser-Induced Fluorescence (LIF) |
| Analyte Form | Gas Phase | Gas Phase | Gas Phase |
| Principle of Detection | Mass-to-charge ratio of ions | Light absorption by the molecule | Fluorescence emission |
| Typical Limit of Detection (LOD) | 1-10 pptv (parts per trillion by volume) | 5-20 pptv | 10-50 pptv |
| Limit of Quantification (LOQ) | 3-30 pptv | 15-60 pptv | 30-150 pptv |
| Linear Dynamic Range | ~3-4 orders of magnitude | ~3 orders of magnitude | ~2-3 orders of magnitude |
| Time Resolution | 1-10 seconds | 1-5 seconds | 1-10 seconds |
| Selectivity | High (with appropriate reagent ion) | High (wavelength-specific) | High (excitation/emission specific) |
| Primary Interferences | Other nitrates with similar thermal stability, isobaric interferences | Species absorbing at the same wavelength | Other species fluorescing in the same spectral region |
Thermal Dissociation Chemical Ionization Mass Spectrometry (TD-CIMS)
Principle
TD-CIMS is a highly sensitive and selective method for the detection of thermally labile molecules like BrONO₂. The technique involves two main stages. First, the sample air is passed through a heated inlet, where BrONO₂ is thermally dissociated into its constituent radicals (BrO and NO₂). Second, the dissociated products, or the parent molecule itself in a different configuration, are chemically ionized by reacting with a reagent ion (e.g., iodide, I⁻). The resulting product ions are then detected by a mass spectrometer. For BrONO₂, detection can occur via the nitrate fragment (NO₃⁻) or as an iodide adduct of the parent molecule.
Experimental Protocol
3.2.1. Instrumentation
-
High-resolution Time-of-Flight or Quadrupole Mass Spectrometer.
-
Iodide (I⁻) Chemical Ionization Source (e.g., using CH₃I and a radioactive or non-radioactive ion source).[1]
-
Temperature-controlled thermal dissociation inlet (quartz or PFA tube).
-
Mass flow controllers for precise control of sample and reagent gas flows.
-
Calibration system capable of generating known concentrations of BrONO₂ or a suitable surrogate.
3.2.2. Reagents and Standards
-
Reagent Gas: Ultra-high purity nitrogen containing a small amount of methyl iodide (CH₃I).
-
Zero Air: Purified air scrubbed of nitrogen oxides and halogenated compounds.
-
Calibration Standard: Due to the instability of BrONO₂, in-situ synthesis is often required.[2] A common method involves the reaction of Br₂ with N₂O₅. Alternatively, a well-characterized chlorine nitrate (ClONO₂) standard can be used for relative calibration, with appropriate corrections.[3]
3.2.3. Procedure
-
Instrument Setup and Stabilization:
-
Initialize the CIMS and allow for stabilization of the ion source and detector.
-
Heat the thermal dissociation inlet to a temperature sufficient to dissociate BrONO₂ but minimize the dissociation of more stable nitrate compounds (typically 150-200°C).
-
Introduce the iodide reagent gas into the ion-molecule reaction region.
-
-
Background Measurement:
-
Introduce zero air into the instrument to determine the background signal at the mass-to-charge ratios of interest. The primary ion of interest for fragment analysis is NO₃⁻ at m/z 62.[4] For adduct detection, the ion would be I(BrONO₂)⁻.
-
-
Calibration:
-
Generate a known concentration of BrONO₂ gas.
-
Introduce the calibration gas into the TD-CIMS and record the signal intensity of the product ion (e.g., NO₃⁻).
-
Perform multi-point calibrations to determine the instrument's sensitivity and linear range.
-
-
Sample Analysis:
-
Introduce the sample gas stream into the heated inlet.
-
Monitor the signal at the selected m/z in real-time.
-
Periodically perform background measurements by overflowing the inlet with zero air.
-
-
Data Analysis:
-
Subtract the background signal from the sample signal.
-
Convert the net signal to a concentration using the calibration factor determined in step 3.
-
Signaling Pathway and Workflow
The following diagrams illustrate the chemical processes and the experimental workflow for TD-CIMS.
Cavity Ring-Down Spectroscopy (CRDS)
Principle
CRDS is a highly sensitive absorption spectroscopy technique. A laser pulse is injected into a high-finesse optical cavity formed by two highly reflective mirrors. The light intensity inside the cavity decays exponentially over time as it leaks out and is absorbed by the sample. The rate of this decay, or "ring-down time," is measured. When an absorbing species like BrONO₂ is present in the cavity, the ring-down time decreases. By measuring the change in the ring-down time at a wavelength where BrONO₂ absorbs, its concentration can be determined with high precision using the Beer-Lambert law. The UV-visible absorption spectrum of BrONO₂ shows a broad absorption feature suitable for this technique.[5][6][7]
Experimental Protocol
4.2.1. Instrumentation
-
Tunable laser source (e.g., diode laser) operating at a wavelength of strong BrONO₂ absorption (e.g., in the 200-500 nm range).[7]
-
High-finesse optical cavity with highly reflective mirrors (R > 99.99%).
-
Fast photodetector (e.g., photomultiplier tube).
-
High-speed data acquisition system to measure the ring-down decay.
-
Sample handling system for introducing gas into the cavity.
4.2.2. Reagents and Standards
-
Zero Gas: High-purity nitrogen or air for determining the empty cavity ring-down time.
-
Calibration Standard: A certified gas standard of a stable molecule with a known absorption cross-section at the analysis wavelength can be used to validate the instrument's performance. For BrONO₂, an in-situ generated standard is required for direct calibration.
4.2.3. Procedure
-
Instrument Setup:
-
Align the laser with the optical cavity to ensure efficient light coupling.
-
Purge the cavity with zero gas.
-
-
Empty Cavity Measurement (τ₀):
-
Inject a laser pulse into the cavity and measure the ring-down time (τ₀). This represents the baseline loss of the cavity.
-
-
Sample Measurement (τ):
-
Introduce the sample gas containing BrONO₂ into the cavity.
-
Measure the new, shorter ring-down time (τ).
-
-
Calculation of Absorption:
-
The absorption coefficient (α) is calculated using the formula: α = (1/c) * (1/τ - 1/τ₀) where 'c' is the speed of light.
-
-
Concentration Determination:
-
The concentration of BrONO₂ ([BrONO₂]) is determined using the Beer-Lambert law: [BrONO₂] = α / σ where 'σ' is the known absorption cross-section of BrONO₂ at the measurement wavelength.
-
Logical Relationship
The diagram below illustrates the logical relationship between the measured parameters and the final concentration value in CRDS.
Laser-Induced Fluorescence (LIF)
Principle
Laser-Induced Fluorescence is a spectroscopic method where a molecule is excited to a higher electronic state by absorbing photons from a laser tuned to a specific wavelength. The excited molecule then relaxes to a lower energy state by emitting photons (fluorescence). The intensity of the emitted fluorescence is proportional to the concentration of the target species. LIF is highly selective as both the excitation and emission wavelengths are characteristic of the molecule of interest.
Experimental Protocol
5.2.1. Instrumentation
-
Tunable pulsed laser system (e.g., Nd:YAG-pumped dye laser) for excitation.
-
Sample cell designed to minimize scattered laser light.
-
Collection optics (lenses, filters) to gather the fluorescence emission.
-
Wavelength-selective detector (e.g., monochromator coupled with a photomultiplier tube).
-
Gated detector and electronics for time-resolved measurements to discriminate against background noise.
5.2.2. Reagents and Standards
-
Buffer Gas: An inert gas (e.g., N₂) is used to control the pressure in the sample cell.
-
Calibration Standard: A known concentration of BrONO₂ is required for direct calibration. Due to its instability, this often involves online synthesis and quantification by another method, such as UV absorption.
5.2.3. Procedure
-
Wavelength Selection:
-
Identify a suitable electronic transition for BrONO₂ for excitation.
-
Identify a suitable fluorescence emission wavelength range for detection that is different from the excitation wavelength to reduce scatter.
-
-
Instrument Setup:
-
Direct the laser beam through the sample cell.
-
Align the collection optics at a right angle to the laser beam path to minimize detection of scattered light.
-
-
Background Measurement:
-
Fill the cell with the buffer gas and measure any background signal.
-
-
Calibration:
-
Introduce a known concentration of BrONO₂ into the cell.
-
Measure the fluorescence intensity.
-
Perform a multi-point calibration to establish the relationship between concentration and fluorescence signal. Quenching effects from other gases must be carefully characterized.
-
-
Sample Analysis:
-
Introduce the sample gas into the cell.
-
Measure the fluorescence intensity under the same conditions as the calibration.
-
-
Data Analysis:
-
Subtract the background signal.
-
Calculate the concentration using the calibration curve.
-
Experimental Workflow
References
- 1. AMT - Chemical ionization quadrupole mass spectrometer with an electrical discharge ion source for atmospheric trace gas measurement [amt.copernicus.org]
- 2. Bromine nitrate - Wikipedia [en.wikipedia.org]
- 3. Chlorine nitrate - Wikipedia [en.wikipedia.org]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. UV‐visible absorption cross sections of this compound determined by photolysis of BrONO 2 /Br 2 mixtures | Zendy [zendy.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Experimental setup for studying BrONO2 photolysis quantum yields
Application Note: Studying BrONO2 Photolysis Quantum Yields
Introduction
Bromine nitrate (B79036) (BrONO2) is a significant reservoir species for reactive bromine in the stratosphere. Its photolysis is a key process that liberates reactive bromine species (Br, BrO), which can then participate in catalytic cycles that destroy ozone. The quantum yield (Φ) of photolysis, defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed, is a critical parameter for accurately modeling atmospheric chemistry. This document outlines the experimental approach for determining the quantum yields of BrONO2 photolysis products.
The primary photolysis channels of BrONO2 are:
-
BrONO2 + hν → Br + NO3 (Channel 1)
-
BrONO2 + hν → BrO + NO2 (Channel 2)
-
BrONO2 + hν → O(3P) + BrNO2 (Channel 3)
Determining the quantum yield for each channel at atmospherically relevant wavelengths is crucial for understanding the impact of bromine chemistry on the ozone layer.
Experimental Protocols
A common and effective method for studying BrONO2 photolysis quantum yields is laser flash photolysis coupled with sensitive detection techniques like resonance fluorescence or transient absorption spectroscopy.
1. Synthesis and Handling of BrONO2
-
Synthesis: BrONO2 is typically synthesized in the gas phase by the reaction of bromine monoxide (BrO) with nitrogen dioxide (NO2). BrO can be generated from the reaction of Br2 with O3. The product is usually collected in a cold trap.
-
Purity: The purity of BrONO2 is crucial and should be verified, for instance, by UV-Vis absorption spectroscopy, comparing the measured spectrum with known literature values. Impurities such as Br2 can interfere with the measurements.
-
Handling: BrONO2 is unstable and should be stored at low temperatures (e.g., in a dry ice/acetone slush) in the dark to prevent thermal decomposition and photolysis. Gas mixtures are prepared by flowing a carrier gas (e.g., N2) over the stored BrONO2.
2. Experimental Setup: Laser Flash Photolysis
The core of the experimental setup consists of a photolysis laser, a reaction cell, a gas flow system, and a detection system.
-
Photolysis Source: A pulsed excimer laser or a tunable dye laser is used to provide monochromatic radiation at the desired photolysis wavelength (e.g., 248 nm, 308 nm, 355 nm). The laser fluence needs to be measured accurately using an energy meter.
-
Reaction Cell: A temperature-controlled quartz or Pyrex reaction cell is used to contain the gas mixture. The cell should have arms at right angles to the photolysis beam path for the detection system.
-
Gas Flow System: Mass flow controllers are used to precisely control the flow rates of the carrier gas, BrONO2 mixture, and any reactant gases. The pressure in the reaction cell is monitored with a pressure transducer.
-
Detection System:
-
Resonance Fluorescence: For detecting atomic products like Br and O, a resonance fluorescence system is employed. This involves a resonance lamp to excite the atoms and a photomultiplier tube to detect the subsequent fluorescence.
-
Transient Absorption Spectroscopy: For detecting molecular products like NO3, a long-path absorption setup is used. A probe light source (e.g., a diode laser) is passed through the reaction cell, and the change in absorption at a specific wavelength corresponding to the product is measured with a detector.
-
3. Experimental Procedure
-
A dilute mixture of BrONO2 in a bath gas (e.g., N2) is flowed through the reaction cell at a constant pressure and temperature.
-
The photolysis laser is fired, initiating the photodissociation of BrONO2.
-
The concentration of the photoproduct of interest (e.g., Br, O, or NO3) is monitored as a function of time after the laser pulse.
-
To determine the quantum yield, the amount of product formed is compared to the amount of product formed from a reference reaction (actinometer) with a known quantum yield under the same conditions. For example, N2O5 photolysis can be used as a source of NO3 with a well-characterized quantum yield.
-
The concentration of BrONO2 is measured, typically by UV absorption, to determine the number of photons absorbed.
Data Presentation
The following table summarizes the quantum yields for the different photolysis products of BrONO2 at various wavelengths.
| Wavelength (nm) | Φ(Br) | Φ(O) | Φ(BrO) | Φ(NO3) | Reference |
| 248 | 0.35 ± 0.08 | 0.66 ± 0.15 | - | 0.28 ± 0.09 | [1][2] |
| 266 | 0.65 ± 0.14 | 0.18 ± 0.04 | 0.37 ± 0.12 | - | [1] |
| 308 | >0.62 ± 0.11 | <0.13 ± 0.03 | - | 1.01 ± 0.35 | [1][2] |
| 352.5 | - | - | - | 0.92 ± 0.43 | [2] |
| 355 | 0.77 ± 0.19 | <0.02 | 0.23 ± 0.08 | - | [1] |
Note: The uncertainties are typically given as 2σ and include estimated systematic errors. The sum of quantum yields for the primary products at a given wavelength should ideally be unity.
Visualizations
Experimental Setup Diagram
Caption: A schematic of a laser flash photolysis experimental setup.
Experimental Workflow Diagram
References
Probing Bromine Nitrate Chemistry on Surfaces: Application Notes and Protocols for Reflection-Absorption Infrared Spectroscopy (RAIRS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine nitrate (B79036) (BrONO₂) is a significant reservoir species in atmospheric chemistry, playing a crucial role in catalytic ozone depletion cycles in the stratosphere. Its heterogeneous reactions on the surfaces of atmospheric aerosols, such as ice and mineral dust, can activate bromine, leading to the formation of more reactive bromine species. Understanding the mechanisms, kinetics, and products of these surface reactions is paramount for accurate atmospheric modeling. Reflection-Absorption Infrared Spectroscopy (RAIRS) is a powerful surface-sensitive technique ideal for in-situ studies of thin films and adsorbate-surface interactions under vacuum conditions. This document provides detailed application notes and protocols for utilizing RAIRS to investigate the surface chemistry of BrONO₂.
Principles of RAIRS for Surface Studies
RAIRS, also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a technique that probes the vibrational modes of molecules adsorbed on a reflective surface, typically a metal.[1][2] A beam of p-polarized infrared radiation is directed at a grazing angle of incidence onto the substrate. Upon reflection, the electric field component perpendicular to the surface is enhanced, leading to increased absorption by molecular vibrations with a dynamic dipole moment component normal to the surface.[1] This "surface selection rule" makes RAIRS highly sensitive to the orientation of adsorbed molecules.
Application: Heterogeneous Chemistry of BrONO₂ on Ice and TiO₂ Surfaces
RAIRS is particularly well-suited for studying the heterogeneous chemistry of BrONO₂ on atmospherically relevant surfaces like ice and titanium dioxide (TiO₂), a common component of mineral dust aerosols.
BrONO₂ on Ice Surfaces
The interaction of BrONO₂ with water ice has been a subject of significant research due to its implications for polar stratospheric chemistry. RAIRS studies can provide insights into:
-
Adsorption and Desorption: Determining the nature of BrONO₂ adsorption (physisorption vs. chemisorption) and its desorption kinetics.
-
Hydrolysis Reactions: Monitoring the conversion of BrONO₂ to products such as nitric acid (HNO₃) and hypobromous acid (HOBr) upon interaction with ice.[3]
-
Phase and Morphology of Ice: Characterizing the crystalline or amorphous nature of the ice substrate, which can influence reaction pathways.
BrONO₂ on TiO₂ Surfaces
Titanium dioxide is a photoactive semiconductor, and its presence in atmospheric aerosols can introduce photochemical reaction pathways. RAIRS can be employed to investigate:
-
Adsorption Sites: Identifying the nature of binding sites for BrONO₂ on the TiO₂ surface.
-
Thermal and Photochemical Reactions: Studying the decomposition or transformation of BrONO₂ on the TiO₂ surface, both in the dark and under illumination. While direct RAIRS studies of BrONO₂ on TiO₂ are not extensively reported in the initial search, the principles of studying heterogeneous reactions on metal oxides with RAIRS are well-established.[4][5]
Experimental Protocols
Synthesis and Purification of BrONO₂
A common laboratory synthesis of BrONO₂ involves the reaction of bromine (Br₂) with dinitrogen pentoxide (N₂O₅).
Materials:
-
Bromine (Br₂)
-
Dinitrogen pentoxide (N₂O₅)
-
Inert solvent (e.g., CCl₄, cooled)
-
Vacuum line
-
Glassware for synthesis and distillation
Protocol:
-
Caution: BrONO₂ is unstable and potentially explosive. This synthesis should be performed by experienced personnel in a well-ventilated fume hood and with appropriate safety precautions.
-
Dissolve N₂O₅ in a cold, inert solvent.
-
Slowly add a stoichiometric amount of Br₂ to the N₂O₅ solution while maintaining a low temperature (typically below 0 °C).
-
The reaction mixture will change color, indicating the formation of BrONO₂.
-
Purification: The resulting BrONO₂ can be purified by vacuum distillation to remove unreacted starting materials and byproducts.[3][6] The distillation should be performed at low temperatures to minimize decomposition.
RAIRS Experimental Setup and Procedure
A typical RAIRS experiment for studying BrONO₂ on a surface is conducted in an ultra-high vacuum (UHV) chamber.
Equipment:
-
UHV chamber with a base pressure < 1 x 10⁻⁹ mbar
-
Reflective substrate (e.g., gold-coated copper or a TiO₂ single crystal)
-
Substrate cooling and heating capabilities (e.g., liquid nitrogen cryostat and resistive heating)
-
Gas dosing system with precision leak valves
-
Fourier Transform Infrared (FTIR) spectrometer equipped with a grazing angle reflection accessory
-
MCT (Mercury Cadmium Telluride) detector
Protocol for BrONO₂ on Ice Studies:
-
Substrate Preparation: Clean the gold substrate by sputtering with Ar⁺ ions and annealing to ensure a clean, smooth surface.
-
Ice Film Deposition: Cool the substrate to a desired temperature (e.g., 100-180 K). Introduce water vapor into the chamber through a leak valve to grow a thin ice film of a desired thickness. The ice film can be characterized by its characteristic RAIRS spectrum.
-
Background Spectrum: Record a background RAIRS spectrum of the clean ice film.
-
BrONO₂ Dosing: Introduce gaseous BrONO₂ into the chamber via a leak valve to expose the ice surface. The exposure can be controlled by the partial pressure and time.
-
Data Acquisition: Record RAIRS spectra of the surface as a function of time or temperature. Typically, spectra are collected at a resolution of 4 cm⁻¹ and co-adding several hundred scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.
Data Presentation
The vibrational frequencies of BrONO₂ and its reaction products observed in RAIRS studies provide crucial information about their chemical identity and bonding environment.
| Vibrational Mode | BrONO₂ (gas phase, cm⁻¹) | BrONO₂ on Ice (cm⁻¹)[3] | Assignment on Ice[3] | HNO₃·(H₂O)n (cm⁻¹)[3] | HOBr (cm⁻¹)[3] |
| νₐ(NO₂) | 1723 | 1705 | Molecular BrONO₂ | ~1680 | - |
| νₛ(NO₂) | 1285 | 1282 | Molecular BrONO₂ | - | - |
| ν(O-N) | 803 | 801 | Molecular BrONO₂ | - | - |
| δ(ONO₂) | 722 | 720 | Molecular BrONO₂ | - | - |
| - | - | 1410 | Ionic Nitrate (NO₃⁻) from H₂OBr⁺NO₃⁻ | - | - |
| - | - | - | Hydrated Nitric Acid Bands | ~3200, ~2450 | - |
| ν(O-H) of HOBr | - | - | Tentatively assigned to HOBr | - | ~2596 |
Note: The vibrational frequencies can shift depending on the temperature, coverage, and the nature of the ice surface.
Visualizations
Experimental Workflow for RAIRS Studies of BrONO₂ on Ice
Caption: Experimental workflow for RAIRS studies of BrONO₂ on ice surfaces.
Proposed Heterogeneous Reaction Pathways of BrONO₂ on Ice
Caption: Proposed reaction pathways for BrONO₂ on ice surfaces.[3]
Conclusion
RAIRS is an indispensable tool for elucidating the fundamental processes of BrONO₂ heterogeneous chemistry on surfaces of atmospheric relevance. The detailed protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at unraveling the complex interactions of this important bromine reservoir species. Further studies, particularly on mineral dust components like TiO₂, are encouraged to broaden our understanding of bromine activation in the atmosphere.
References
- 1. youtube.com [youtube.com]
- 2. US3642447A - Bromine purification process by addition of steam to the vapor phase - Google Patents [patents.google.com]
- 3. Preparation of Bromine - Synthesis, Oxidation, Purification and Separation Steps [vedantu.com]
- 4. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 5. Method for the fast determination of bromate, nitrate and nitrite by ultra performance liquid chromatography-mass spectrometry and their monitoring in Saudi Arabian drinking water with chemometric data treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
Application of Bromine Nitrate Data in Global Atmospheric Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the integration and utilization of bromine nitrate (B79036) (BrONO₂) data within global atmospheric models. The protocols outlined are designed to guide researchers in leveraging this critical data to enhance the accuracy and predictive power of atmospheric chemistry and climate simulations.
Introduction to Bromine Nitrate in Atmospheric Chemistry
This compound (BrONO₂) is a significant inorganic compound in both the stratosphere and troposphere, acting as a major reservoir for reactive bromine species (BrOₓ = Br + BrO).[1] Its chemistry is intricately linked with that of ozone, nitrogen oxides (NOₓ), and other halogen compounds.[2][3][4] The concentration and distribution of BrONO₂ are crucial for understanding and accurately modeling ozone depletion, particularly in the stratosphere.[1][5] After chlorine, bromine is the most significant halogen contributing to stratospheric ozone destruction, and due to the decline in chlorine concentrations, the relative importance of bromine is increasing.[1][5]
The application of BrONO₂ data in global atmospheric models serves several key purposes:
-
Model Validation and Improvement: Comparing simulated BrONO₂ fields with observational data allows for the validation and refinement of chemical mechanisms and transport processes within models.[1][6]
-
Constraining Total Stratospheric Bromine (Brᵧ): As a primary nighttime reservoir for bromine, BrONO₂ measurements provide a strong constraint on the total inorganic bromine budget in the stratosphere.[7]
-
Improving Ozone Depletion Predictions: Accurate representation of BrONO₂ chemistry is essential for predicting the extent and recovery of the ozone layer.[2][8]
-
Understanding Tropospheric Chemistry: In the troposphere, heterogeneous reactions involving BrONO₂ on aerosols can influence the budgets of NOₓ, ozone, and other reactive species.[3][4][8]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data from observational and modeling studies, providing a basis for comparison and model input.
Table 1: Observed and Modeled Stratospheric BrONO₂ Mixing Ratios
| Altitude Range (km) | Observation/Model | Daytime Mixing Ratio (pptv) | Nighttime Mixing Ratio (pptv) | Key Findings & Reference |
| 20 - 40 | MIPAS Satellite Observations | < 10 | Up to 25 | First global measurements confirming BrONO₂ as a major nighttime reservoir.[1] |
| Lower Stratosphere (up to 25 km) | MIPAS vs. EMAC Model | Model higher than observation by up to 5 pptv | Model higher than observation by up to 8 pptv | Discrepancies suggest potential underestimation of heterogeneous loss of BrONO₂ in the model.[9][10] |
| Polar Winter Stratosphere (> 30 km) | MIPAS vs. EMAC Model | - | Model lower than observation by up to 15 pptv | Model underestimation is likely due to missing NOₓ sources from mesospheric particle precipitation.[9][10] |
| Tropical Stratosphere (27 - 32 km) | MIPAS vs. EMAC Model | Model lower than observation by up to 5 pptv | - | Indicates potential issues with modeled BrONO₂ production rates during the day.[10] |
Table 2: Impact of Bromine Chemistry on Tropospheric Ozone
| Model | Region | Impact on Ozone Concentration | Reference |
| p-TOMCAT | Northern Hemisphere | 4-6% reduction | [8] |
| p-TOMCAT | Southern Hemisphere (High Latitudes) | Up to ~30% reduction | [8] |
| MOZART4 | Global Tropospheric Burden | 6 Tg decrease | [11] |
| Generic Model | Polluted Regions | Up to 40% decrease | [11] |
Experimental and Modeling Protocols
This section details the methodologies for integrating BrONO₂ data into global atmospheric models, from data acquisition to model simulation and analysis.
Protocol for BrONO₂ Data Acquisition and Processing
-
Data Source Identification: Primarily utilize satellite-based remote sensing instruments capable of measuring atmospheric composition. The Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) has been instrumental in providing the first global climatology of BrONO₂.[1][5][9]
-
Spectral Retrieval:
-
Obtain raw infrared limb-emission spectra from the satellite instrument.
-
Employ a specialized retrieval algorithm to derive vertical profiles of BrONO₂ volume mixing ratios from the spectra. This process involves fitting the measured spectra to simulated spectra based on known spectroscopic parameters of BrONO₂ and other atmospheric gases.
-
The retrieval requires accurate laboratory-measured reference data for the spectral fingerprint of BrONO₂.[1]
-
-
Data Averaging and Gridding:
-
To improve the signal-to-noise ratio for the weak BrONO₂ signal, average the retrieved profiles over specific time periods (e.g., 3-day means) and spatial resolutions (e.g., 10° latitude bins).[1][9]
-
Separate the data into daytime (sunlit) and nighttime (dark) observations to account for the strong diurnal cycle of BrONO₂.[7][9]
-
-
Error Characterization:
-
Quantify the uncertainties in the retrieved BrONO₂ data. This includes systematic errors (e.g., from spectroscopic data inaccuracies) and random errors (e.g., from instrument noise).
-
Characterize the vertical resolution and the averaging kernels of the retrieval, which describe the sensitivity of the retrieved profile to the true atmospheric state.[9]
-
Protocol for Incorporating BrONO₂ Chemistry into a Global Atmospheric Model
-
Model Selection: Choose a global 3D Chemical Transport Model (CTM) or a Chemistry-Climate Model (CCM) such as GEOS-Chem, EMAC (ECHAM/MESSy), or MOZART.[9][11][12][13]
-
Chemical Mechanism Update:
-
Ensure the model's chemical scheme includes a comprehensive representation of stratospheric and/or tropospheric bromine chemistry.
-
Key reactions involving BrONO₂ must be included (see Section 4.1 for a detailed list).
-
Use the latest recommended kinetic data (reaction rates, photolysis cross-sections, and quantum yields) from sources like the NASA/JPL "Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies" evaluation.[10]
-
-
Inclusion of Heterogeneous Chemistry:
-
Emission Inventories:
-
Include emissions of both natural and anthropogenic bromine source gases (e.g., methyl bromide, halons, very short-lived substances like bromoform).[12]
-
-
Model Simulation Setup:
-
Define the model grid resolution (horizontal and vertical) and the simulation period.
-
Use meteorological data from reanalysis datasets (e.g., ERA-Interim) to drive the model's transport and dynamics.[7]
-
Run the model to generate a simulated climatology of BrONO₂ and other related species.
-
Protocol for Model Validation using BrONO₂ Data
-
Data Comparison:
-
Spatially and temporally collocate the model output with the processed observational BrONO₂ data.
-
To ensure a fair comparison, convolve the model's high-resolution output with the averaging kernels from the satellite retrieval. This process transforms the model data to represent what the instrument would have seen.[7]
-
-
Analysis of Discrepancies:
-
Model Refinement:
-
Use the identified discrepancies to diagnose potential weaknesses in the model. This could involve:
-
Perform sensitivity studies with the model to test the impact of these refinements on the simulated BrONO₂ fields.
-
Protocol for BrONO₂ Data Assimilation (Advanced)
Data assimilation is a formal method to optimally combine observations with a model forecast to improve the model's state.[15][16]
-
Assimilation System Setup:
-
Couple the atmospheric chemistry model with a data assimilation system, such as the Data Assimilation Research Testbed (DART) which uses an Ensemble Kalman Filter.[17]
-
-
Observation Operator:
-
Develop an observation operator that maps the model's state vector (which includes BrONO₂ concentrations) to the satellite measurement space. This operator must account for the instrument's characteristics, including its averaging kernels.
-
-
Error Specification:
-
Define the error covariance matrices for both the model forecast and the observations. This is a critical step that determines the relative weighting of the model and the data in the analysis.
-
-
Assimilation Cycle:
-
Run the assimilation system in a cyclical manner. The model produces a short-term forecast, which is then updated with the assimilated BrONO₂ observations. The resulting analysis provides the initial conditions for the next forecast.
-
-
Impact Assessment:
-
Evaluate the impact of assimilating BrONO₂ data on the analysis and forecast of not only BrONO₂ but also other related chemical species like ozone and BrO. This can be done by comparing the assimilation run with a control run (without assimilation) against independent observations.
-
Mandatory Visualizations
Atmospheric Chemistry of this compound
The following diagram illustrates the key gas-phase and heterogeneous reactions governing the formation and loss of this compound in the atmosphere.
References
- 1. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2009 - First Measurement of this compound in the Stratosphere [kit.edu]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. The role of BrNO3 in marine tropospheric chemistry: A model study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ESA - European satellites provide new insight into ozone-depleting chemical species [esa.int]
- 6. researchgate.net [researchgate.net]
- 7. atmos2021.esa.int [atmos2021.esa.int]
- 8. researchgate.net [researchgate.net]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. elib.dlr.de [elib.dlr.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ACP - Data assimilation in atmospheric chemistry models: current status and future prospects for coupled chemistry meteorology models [acp.copernicus.org]
- 16. Research Portal [iro.uiowa.edu]
- 17. CAM-chem Data Assimilation | Atmospheric Chemistry Observations & Modeling [www2.acom.ucar.edu]
Application Notes and Protocols for the Laboratory Generation of Bromine Nitrate for Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine nitrate (B79036) (BrONO₂) is a highly reactive inorganic compound of significant interest in atmospheric chemistry due to its role in stratospheric ozone depletion cycles. Its high reactivity also makes it a valuable species for kinetic studies to understand reaction mechanisms and rates. However, its instability and hazardous nature necessitate well-defined and controlled laboratory synthesis and handling procedures. These application notes provide detailed protocols for the generation of bromine nitrate, its purification, and its application in kinetic studies, along with essential safety precautions.
Synthesis of this compound (BrONO₂)
Two primary methods are commonly employed for the laboratory synthesis of this compound. The choice of method may depend on the availability of precursors and the desired scale of production.
Method 1: Reaction of Bromine with Dinitrogen Pentoxide
This method, based on the work of Spencer and Rowland (1978), involves the reaction of molecular bromine (Br₂) with dinitrogen pentoxide (N₂O₅) in an inert solvent.
Reaction: Br₂ + N₂O₅ → 2 BrONO₂
Experimental Protocol:
-
Precursor Preparation:
-
Dinitrogen pentoxide (N₂O₅) can be prepared by the dehydration of nitric acid (HNO₃) with phosphorus pentoxide (P₄O₁₀). This is a hazardous procedure and should be performed with extreme caution in a well-ventilated fume hood.
-
Alternatively, N₂O₅ can be generated by the reaction of NO₂ with O₃.
-
A solution of bromine (Br₂) in carbon tetrachloride (CCl₄) is prepared. CCl₄ is a toxic and environmentally hazardous solvent and should be handled accordingly.
-
-
Reaction Setup:
-
The reaction is carried out in a glass reaction vessel maintained at a low temperature, typically around 0°C, using an ice bath to control the exothermic reaction and prevent the decomposition of BrONO₂.[1]
-
The reaction vessel should be equipped with a magnetic stirrer and an inlet for the addition of reactants.
-
-
Synthesis Procedure:
-
A solution of N₂O₅ in CCl₄ is slowly added to the stirred solution of Br₂ in CCl₄ at 0°C.
-
The reaction mixture is stirred for a sufficient time to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the red-brown color of bromine.
-
Method 2: Reaction of Bromine Chloride with Chlorine Nitrate
This method provides an alternative route to BrONO₂ synthesis, particularly useful if chlorine nitrate (ClONO₃) is readily available.
Reaction: BrCl + ClONO₃ → BrONO₂ + Cl₂[1]
Experimental Protocol:
-
Precursor Preparation:
-
Bromine chloride (BrCl) is a red-brown liquid that can be prepared by mixing equimolar amounts of bromine and chlorine.
-
Chlorine nitrate (ClONO₃) can be synthesized by the reaction of dichlorine monoxide (Cl₂O) with dinitrogen pentoxide (N₂O₅).
-
-
Reaction Setup:
-
This reaction is typically performed at low temperatures, for example, in a cooled reaction vessel.
-
-
Synthesis Procedure:
-
Chlorine nitrate is reacted with bromine chloride in a suitable reaction vessel.
-
The reaction produces this compound and chlorine gas.
-
Purification of this compound
Purification of the synthesized BrONO₂ is crucial to remove unreacted starting materials and byproducts, which could interfere with subsequent kinetic studies.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup:
-
A vacuum distillation apparatus is assembled using grease-free glass joints to prevent contamination.
-
The distillation flask containing the crude BrONO₂ solution is connected to a condenser and a receiving flask.
-
The receiving flask should be cooled to a low temperature (e.g., using a dry ice/acetone bath) to efficiently collect the distilled BrONO₂.
-
-
Purification Procedure:
-
The crude BrONO₂ solution is cooled to a low temperature (e.g., -78°C) to reduce its vapor pressure and allow for the removal of more volatile impurities like unreacted Br₂ under vacuum.
-
A vacuum is applied to the system, and the temperature of the distillation flask is slowly raised to allow for the selective distillation of BrONO₂.
-
The purified BrONO₂ is collected in the cooled receiving flask.
-
The purity of the distilled BrONO₂ can be assessed using spectroscopic methods such as UV-Visible or infrared spectroscopy.
-
Quantitative Data
| Parameter | Method 1 (Br₂ + N₂O₅) | Method 2 (BrCl + ClONO₃) | Reference |
| Typical Yield | Low | Not specified | |
| Purity | High after purification | Not specified | |
| Primary Impurities | Unreacted Br₂, HNO₃ | Unreacted BrCl, ClONO₃, Cl₂ |
Handling and Safety Precautions
This compound is a hazardous and unstable compound that requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation: All work with BrONO₂ and its precursors (especially bromine and dinitrogen pentoxide) must be conducted in a well-ventilated fume hood.
-
Temperature Control: BrONO₂ is unstable and decomposes at temperatures above 0°C.[1] It should be stored and handled at low temperatures (e.g., in a dry ice/acetone bath or a low-temperature freezer).
-
Explosion Hazard: this compound has the potential to be explosive. Avoid subjecting it to shock, friction, or rapid heating.
-
Incompatible Materials: Keep BrONO₂ away from organic materials, metals, and other reducing agents, as it is a strong oxidizing agent.
-
Spill Management: In case of a spill, evacuate the area and neutralize the spill with a suitable agent, such as sodium thiosulfate (B1220275) solution.
Application in Kinetic Studies
Laboratory-generated BrONO₂ is a key reactant in kinetic studies of atmospheric reactions. Flow tube reactors coupled with sensitive detection techniques are commonly used to measure reaction rate constants.
Experimental Setup: Flow Tube Reactor
A typical flow tube reactor setup for gas-phase kinetic studies of BrONO₂ reactions consists of the following components:
-
BrONO₂ Source: A temperature-controlled reservoir containing the purified BrONO₂. A carrier gas (e.g., N₂ or He) is passed over or through the BrONO₂ to introduce it into the flow tube at a controlled concentration.
-
Reactant Gas Inlet: An inlet for introducing the other reactant gas into the flow tube.
-
Flow Tube: A glass or quartz tube where the reaction takes place. The tube is often coated with a material like Teflon to minimize wall reactions. The temperature and pressure inside the flow tube are carefully controlled.
-
Movable Injector: The reactant gas is often introduced through a movable injector, allowing for the variation of the reaction time by changing the distance between the injector and the detector.
-
Detection System: A sensitive detection system is placed at the end of the flow tube to monitor the concentrations of reactants and/or products. Common detection techniques include:
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity for identifying and quantifying various species in the reaction mixture.
-
UV-Visible Absorption Spectroscopy: Used to monitor the concentration of species that have characteristic absorption spectra, such as BrONO₂.
-
Experimental Protocol for a Kinetic Study
-
System Preparation:
-
The flow tube reactor is evacuated and then filled with a carrier gas to the desired pressure.
-
The temperature of the flow tube is set and allowed to stabilize.
-
-
Reactant Introduction:
-
A controlled flow of the carrier gas containing BrONO₂ is introduced into the flow tube.
-
The other reactant gas is introduced through the movable injector at a known concentration.
-
-
Data Acquisition:
-
The concentration of a specific reactant or product is monitored by the detector as a function of the position of the movable injector (which corresponds to the reaction time).
-
Data is collected at various concentrations of the reactant gas to determine the reaction order and rate constant.
-
-
Data Analysis:
-
The pseudo-first-order rate constant is determined from the slope of a plot of the natural logarithm of the reactant concentration versus reaction time.
-
The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reactant.
-
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Experimental setup for kinetic studies of BrONO₂ reactions.
References
Application Notes and Protocols for Ab Initio Molecular Dynamics Simulations of BrONO₂ at the Air-Water Interface
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting ab initio molecular dynamics (AIMD) simulations to investigate the behavior of bromine nitrate (B79036) (BrONO₂) at the air-water interface. This methodology is crucial for understanding atmospheric chemistry processes, particularly the reactive uptake of halogen compounds on aqueous aerosols, which has implications for ozone depletion and atmospheric modeling.
Introduction
Bromine nitrate (BrONO₂) plays a significant role in atmospheric bromine chemistry. Its interaction with aqueous aerosols, such as clouds and fog droplets, is a key heterogeneous process. Understanding the solvation, orientation, and reactivity of BrONO₂ at the air-water interface at a molecular level is essential for accurately modeling its atmospheric lifecycle. Ab initio molecular dynamics (AIMD) simulations offer a powerful tool for this purpose, as they treat the electronic structure of the system quantum mechanically, allowing for the description of bond breaking and formation, charge transfer, and polarization effects without pre-parameterized force fields.
Recent research has shown that the air-water interface can catalyze the hydrolysis of BrONO₂, a reaction that is both kinetically and thermodynamically favorable at this interface. AIMD simulations, in conjunction with enhanced sampling techniques like metadynamics, have been instrumental in elucidating the reaction mechanism and quantifying the energetic landscape.
Experimental and Computational Protocols
This section details the protocols for setting up and running AIMD simulations of BrONO₂ at an air-water interface, based on established methodologies.
System Setup and Classical Molecular Dynamics (MD) Equilibration
A preparatory classical MD simulation is performed to create a realistic air-water interface and to place the BrONO₂ molecule at this interface.
Protocol:
-
Construct the Simulation Box: Create a periodic rectangular simulation box. For a typical setup, a box with dimensions of approximately 20 Å x 20 Å x 80 Å is suitable.
-
Solvate the System: Fill the central region of the box with a slab of water molecules (e.g., 200-300 molecules), leaving vacuum regions on either side to create two air-water interfaces. The TIP3P or SPC/E water models are commonly used.
-
Insert the Solute: Place a single BrONO₂ molecule at the center of one of the air-water interfaces.
-
Energy Minimization: Perform an energy minimization of the entire system to relax any unfavorable contacts.
-
NVT Equilibration: Equilibrate the system in the NVT (constant number of particles, volume, and temperature) ensemble. A common approach is to use a Langevin thermostat to maintain the temperature at a desired value (e.g., 300 K) for a simulation time of 1-2 nanoseconds.
-
NPT Equilibration: Further equilibrate the system in the NPT (constant number of particles, pressure, and temperature) ensemble to achieve the correct water density. Use an anisotropic barostat to allow the box dimensions to fluctuate independently, which is crucial for creating a tensionless interface. This step is typically run for several nanoseconds.
-
Final NVT Run: Perform a final NVT equilibration run to stabilize the system before initiating the AIMD simulation.
Ab Initio Molecular Dynamics (AIMD) Simulation
The AIMD simulation provides a quantum mechanical description of the system's dynamics.
Protocol:
-
Select a Starting Configuration: Choose a well-equilibrated snapshot from the final classical MD run.
-
Quantum Mechanical (QM) Method:
-
Density Functional Theory (DFT): Select a suitable density functional and basis set. A common choice is the B3LYP functional with a basis set like 6-31+G(d,p) for all atoms. Dispersion corrections (e.g., D3) are recommended to accurately describe the non-covalent interactions.
-
Software: Utilize a quantum chemistry package that supports AIMD simulations, such as CP2K, VASP, or Quantum ESPRESSO.
-
-
Simulation Parameters:
-
Ensemble: Run the simulation in the NVT ensemble.
-
Thermostat: Employ a thermostat suitable for AIMD, such as the Nosé-Hoover thermostat, to maintain the desired temperature (e.g., 300 K).
-
Time Step: Use a small time step, typically 0.5 to 1.0 femtoseconds, to accurately integrate the equations of motion.
-
Simulation Time: AIMD simulations are computationally expensive. A simulation time of 20-50 picoseconds is often sufficient to sample the local dynamics and initial interactions.
-
-
Data Collection: Save the trajectory (atomic coordinates and velocities) and electronic structure information at regular intervals (e.g., every 10-20 fs).
Metadynamics Simulations for Reaction Free Energy Profile
To study the hydrolysis reaction of BrONO₂ and calculate the free energy barrier, an enhanced sampling method like metadynamics is necessary.
Protocol:
-
Define Collective Variables (CVs): Choose appropriate CVs that describe the reaction pathway. For the hydrolysis of BrONO₂, suitable CVs could be:
-
The coordination number of the bromine atom with oxygen atoms of water.
-
The distance between the bromine atom of BrONO₂ and the oxygen atom of a nearby water molecule.
-
The distance difference between the Br-O(NO₂) bond and the Br-O(H₂O) bond.
-
-
Metadynamics Parameters:
-
Hill Height and Width: Set the height and width of the Gaussian potentials added during the simulation. These parameters need to be carefully chosen to ensure efficient exploration of the free energy surface without introducing excessive noise.
-
Deposition Stride: Define the frequency at which the Gaussian potentials are added.
-
-
Simulation Run: Perform the metadynamics simulation until the free energy landscape is sufficiently explored, which is indicated by the diffusive motion of the system along the CVs.
-
Free Energy Reconstruction: Reconstruct the free energy surface from the history of the added Gaussian potentials.
Data Presentation
The following tables summarize key quantitative data that can be extracted from the simulations.
| Parameter | Description | Typical Value/Range |
| System Size | ||
| Number of BrONO₂ molecules | The number of solute molecules in the simulation. | 1 |
| Number of Water Molecules | The number of solvent molecules. | 200 - 300 |
| Box Dimensions (Å) | The size of the periodic simulation box. | ~20 x 20 x 80 |
| Classical MD Parameters | ||
| Force Field (Water) | The classical force field for water. | TIP3P, SPC/E |
| Ensemble | The thermodynamic ensemble for equilibration. | NVT, NPT |
| Temperature (K) | The simulation temperature. | 300 |
| Pressure (bar) | The simulation pressure for NPT equilibration. | 1 |
| Simulation Time (ns) | The duration of the classical equilibration. | 5 - 10 |
| AIMD Parameters | ||
| QM Method | The quantum mechanical method used. | DFT (e.g., B3LYP-D3) |
| Basis Set | The basis set for the electronic structure calculation. | 6-31+G(d,p) |
| Ensemble | The thermodynamic ensemble for the AIMD run. | NVT |
| Thermostat | The algorithm used to control temperature. | Nosé-Hoover |
| Time Step (fs) | The integration time step. | 0.5 - 1.0 |
| Simulation Time (ps) | The duration of the AIMD simulation. | 20 - 50 |
| Reaction Energetics | ||
| Free Energy Barrier (kcal/mol) | The activation energy for the hydrolysis of BrONO₂. | ~3.0 |
Visualization of Workflows and Pathways
The following diagrams illustrate the logical flow of the simulation protocol and the proposed reaction pathway for BrONO₂ hydrolysis at the air-water interface.
Measuring the Reactive Uptake of BrONO₂ on Aqueous Aerosols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the reactive uptake of bromine nitrate (B79036) (BrONO₂) on aqueous aerosols. This process is of significant interest in atmospheric chemistry, as it influences the atmospheric cycles of bromine and nitrogen oxides, impacting ozone concentrations and the oxidizing capacity of the troposphere. The methodologies described herein are also relevant to pharmaceutical research, particularly in understanding the stability and degradation of nitrate-containing compounds in aerosolized drug delivery systems.
Introduction
Bromine nitrate (BrONO₂) is a key reservoir species in the atmosphere. Its heterogeneous reactions on aqueous aerosols, such as sea salt and sulfuric acid particles, can activate bromine, leading to the formation of photolabile bromine compounds that catalytically destroy ozone. The reactive uptake coefficient (γ), which represents the probability of a gas molecule being taken up by an aerosol particle upon collision, is a critical parameter for quantifying the rate of these heterogeneous processes. This document outlines the experimental procedures for determining γ for BrONO₂ on various aqueous aerosols.
Quantitative Data Summary
The reactive uptake of BrONO₂ is highly dependent on the composition and temperature of the aqueous aerosol. The following tables summarize key quantitative data from laboratory studies.
Table 1: Reactive Uptake Coefficients (γ) of BrONO₂ on Various Aqueous Surfaces
| Aerosol/Surface Composition | Temperature (K) | Uptake Coefficient (γ) | Mass Accommodation Coefficient (α) | Reference |
| Pure Water | 272 - 280 | Increases slightly with temperature | 0.063 ± 0.021 | [1] |
| 0.1 M NaCl Solution | 272 - 280 | Comparable to pure water | - | [1] |
| 0.05 M NaBr Solution | 272 - 280 | Higher than pure water | - | [1] |
| 1 M NaBr Solution | 272 - 280 | Significantly higher than pure water | - | [1] |
| Sulfuric Acid (70-85 wt. %) | Low Temperatures | Does not depend strongly on temperature | - |
Note: The uptake kinetics of BrONO₂ are primarily driven by its reactivity within the aqueous phase. On bromide-containing solutions, the uptake is enhanced due to rapid aqueous-phase reactions.
Experimental Protocols
Accurate measurement of the reactive uptake of BrONO₂ requires a sophisticated experimental setup that integrates aerosol generation, gas synthesis, a reaction chamber, and sensitive detection methods. The most common techniques are the aerosol flow tube and the droplet train method, both typically coupled with a chemical ionization mass spectrometer (CIMS).
Synthesis of this compound (BrONO₂)
Caution: BrONO₂ is unstable and potentially explosive. Synthesis should be carried out in a well-ventilated fume hood with appropriate safety precautions.
-
Reactant Preparation: Prepare a source of chlorine nitrate (ClONO₂). This can be synthesized via the reaction of Cl₂O with N₂O₅.
-
Synthesis Reaction: Introduce bromine (Br₂) to ClONO₂ in a cold trap at 77 K.
-
Reaction Incubation: Allow the mixture to warm to 190 K and react for approximately 4 hours. The reaction is: ClONO₂ + Br₂ → BrONO₂ + BrCl.[2]
-
Purification: Remove impurities such as BrCl, Cl₂, and unreacted ClONO₂ and Br₂ by pumping on the mixture at 210 K for 2-3 hours.
-
Storage: The remaining yellow solid is BrONO₂ and should be stored at 190 K.
Aerosol Generation and Characterization
-
Aerosol Generation: Generate aqueous aerosols of the desired composition (e.g., pure water, NaCl, NaBr, or sulfuric acid solutions) using a constant output atomizer or a nebulizer.
-
Size Selection: Pass the generated polydisperse aerosol through a differential mobility analyzer (DMA) to select a monodisperse aerosol population.
-
Particle Counting: Use a condensation particle counter (CPC) to determine the number concentration of the size-selected aerosols.
-
Surface Area Calculation: From the number concentration and the known particle size, calculate the total aerosol surface area available for reaction.
Aerosol Flow Tube Experiment
The aerosol flow tube technique is a widely used method for studying gas-aerosol interactions under laminar flow conditions.
-
Reactor Setup: A typical setup consists of a glass or coated-wall flow tube (e.g., FEP-Teflon coated) thermostatted to the desired temperature.
-
Aerosol Introduction: Introduce the monodisperse aerosol flow into the main flow tube. A carrier gas, typically Helium or synthetic air, is used to control the flow velocity and pressure.
-
BrONO₂ Introduction: Introduce a known concentration of gaseous BrONO₂ into the flow tube through a movable injector. This allows for varying the reaction time between the gas and the aerosols.
-
Reaction: The BrONO₂ reacts with the aerosols as they travel down the length of the flow tube.
-
Detection: A chemical ionization mass spectrometer (CIMS) is positioned at the end of the flow tube to monitor the concentration of BrONO₂ as a function of the injector position (i.e., reaction time).
-
Data Analysis: The first-order rate coefficient for the loss of BrONO₂ on the aerosol surface (k_obs) is determined from the slope of a plot of ln([BrONO₂]₀/[BrONO₂]) versus reaction time.
-
Uptake Coefficient Calculation: The reactive uptake coefficient (γ) is then calculated from k_obs, the average molecular speed of BrONO₂ (ω), and the aerosol surface area density (S_a) using the following equation:
γ = (4 * k_obs) / (ω * S_a)
Corrections for gas-phase diffusion to the aerosol surface may be necessary.
Droplet Train Technique
This technique measures uptake on a continuously renewed liquid surface, which is particularly useful for studying highly reactive gases.
-
Droplet Generation: A stream of uniform, monodispersed droplets is generated by a vibrating orifice droplet generator.
-
Reaction Chamber: The droplet train passes through a low-pressure flow reactor containing the gaseous BrONO₂.
-
Exposure Time: The interaction time between the gas and the droplets is precisely controlled by adjusting the length of the exposure region or the droplet velocity.
-
Analysis: After exiting the reaction zone, the droplets are analyzed to determine the amount of absorbed species or reaction products. Alternatively, the gas-phase concentration of BrONO₂ is measured before and after the reaction zone.
-
Uptake Coefficient Determination: The uptake coefficient is calculated from the measured loss of BrONO₂ from the gas phase or the uptake by the droplets, considering the known droplet surface area and interaction time.
Detection by Chemical Ionization Mass Spectrometry (CIMS)
CIMS is a highly sensitive and selective technique for detecting trace gases like BrONO₂ and its reaction products in real-time.
-
Ionization: A reagent ion (e.g., I⁻ or SF₆⁻) is used to selectively ionize the target molecule through chemical reactions. This is a "soft" ionization technique that minimizes fragmentation of the parent molecule.
-
Mass Analysis: The resulting ions are then guided into a mass analyzer (e.g., a quadrupole or time-of-flight mass spectrometer) where they are separated based on their mass-to-charge ratio.
-
Detection: An ion detector measures the abundance of each ion, providing a quantitative measure of the concentration of the corresponding neutral species.
-
Calibration: The instrument is calibrated using known standards to convert the measured ion signals into absolute concentrations.
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for measuring the reactive uptake of BrONO₂ using an aerosol flow tube experiment.
Caption: Experimental workflow for measuring BrONO₂ reactive uptake.
Chemical Pathways on Aqueous Aerosols
The reactive uptake of BrONO₂ on aqueous aerosols involves several competing chemical pathways, including hydrolysis and reactions with halide ions.
References
Application Notes and Protocols for Studying Nitrate Radical Reactions with Bromine Compounds Using Discharge Flow Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitrate (B79036) radical (NO₃) is a significant atmospheric oxidant, particularly during nighttime, influencing the fate of many volatile organic compounds (VOCs) and contributing to the formation of secondary organic aerosols. Understanding the kinetics and mechanisms of NO₃ radical reactions with bromine-containing compounds is crucial for assessing their atmospheric lifetime and impact. Discharge flow techniques offer a powerful and versatile method for studying these gas-phase reactions under controlled laboratory conditions. This document provides detailed application notes and protocols for utilizing discharge flow systems to investigate the reactions of NO₃ radicals with various bromine compounds.
Principle of the Discharge Flow Technique
The discharge flow method is a plug-flow reactor technique used to study the kinetics and mechanisms of gas-phase reactions. In a typical setup, a carrier gas (e.g., Helium or Argon) flows through a tube at a constant velocity. Radicals, such as NO₃, are generated in a side arm and introduced into the main flow tube. A reactant, in this case, a bromine-containing compound, is introduced downstream through a movable or fixed inlet. The concentration of the radical is monitored at a fixed detection point as a function of the reactant concentration or the reaction time (varied by changing the position of the reactant inlet). This allows for the determination of the reaction rate coefficient.
Experimental Protocols
Generation of Nitrate Radicals (NO₃)
Nitrate radicals are typically generated via the reaction of fluorine atoms with nitric acid.
Protocol:
-
Generate fluorine atoms by passing a dilute mixture of F₂ in a carrier gas (e.g., 5% F₂ in He) through a microwave discharge.
-
React the fluorine atoms with an excess of nitric acid (HNO₃) vapor. The HNO₃ can be introduced into the flow tube by passing the carrier gas over a liquid HNO₃ sample.
-
The reaction F + HNO₃ → HF + NO₃ efficiently produces NO₃ radicals.
-
The initial concentration of NO₃ can be monitored by optical absorption at its characteristic wavelength of 662 nm.[1]
Discharge Flow Reactor Setup and Operation
A schematic of a typical discharge flow-mass spectrometer apparatus is shown below.
Protocol:
-
Reactor Tube: Utilize a cylindrical glass or quartz flow tube (typically 1-2 meters long and 2-5 cm in diameter) coated with a material like halocarbon wax to minimize wall reactions.
-
Carrier Gas: Maintain a steady flow of a carrier gas (e.g., Helium) at a pressure of 1-10 Torr. The flow rate is controlled by mass flow controllers.
-
Radical Introduction: Introduce the generated NO₃ radicals into the main flow tube.
-
Reactant Introduction: Introduce the bromine compound of interest through a movable or fixed inlet downstream of the radical source. For liquid samples, a bubbler system can be used to introduce the vapor into the flow tube.
-
Mixing: Ensure rapid mixing of the reactant with the radical-containing carrier gas.
-
Detection: Monitor the concentration of the NO₃ radical at a fixed point at the end of the flow tube. Common detection methods include:
-
Mass Spectrometry: A portion of the gas mixture is sampled through a pinhole into a mass spectrometer to monitor the ion signals of NO₃ and other species.[1]
-
Optical Absorption Spectroscopy: A light beam is passed through the flow tube, and the absorption by NO₃ is measured. Cavity-enhanced absorption spectroscopy (CEAS) can be used for sensitive detection.[1]
-
-
Kinetic Measurements:
-
Pseudo-first-order conditions: The experiment is conducted with the concentration of the bromine compound in large excess over the NO₃ radical concentration.
-
The decay of the NO₃ radical concentration is monitored as a function of the bromine compound concentration. The slope of the plot of the pseudo-first-order rate constant versus the bromine compound concentration yields the second-order rate coefficient for the reaction.
-
Data Presentation: Reaction Rate Coefficients
The following table summarizes experimentally determined and theoretically calculated rate coefficients for the reaction of NO₃ radicals with various bromine compounds.
| Bromine Compound | Chemical Formula | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Experimental/Theoretical | Reference |
| Hydrogen Bromide | HBr | 1.3 x 10⁻¹⁴ | Experimental | [2] |
| Bromoform | CHBr₃ | < 1 x 10⁻¹⁶ (upper limit) | Experimental | [2] |
| Dibromochloromethane | CHBr₂Cl | Not available | - | - |
| Bromodichloromethane | CHBrCl₂ | Not available | - | - |
| Dibromomethane | CH₂Br₂ | Not available | - | - |
| Bromochloromethane | CH₂BrCl | Not available | - | - |
| Methyl Bromide | CH₃Br | < 2 x 10⁻¹⁷ (upper limit) | Experimental | [3] |
| 3-Bromobut-1-ene | C₄H₇Br | 0.4 x 10⁻¹⁴ | Experimental | [3] |
| 4-Bromobut-1-ene | C₄H₇Br | 0.5 x 10⁻¹⁴ | Experimental | [3] |
| 2-Bromobut-2-ene | C₄H₇Br | 13.4 x 10⁻¹⁴ | Experimental | [3] |
| Bromochlorodiiodomethane | CHBrClI | 1.1 x 10⁻¹⁵ (calculated) | Theoretical | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for studying NO₃ radical reactions with bromine compounds using a discharge flow technique.
Reaction Pathway: Hydrogen Abstraction
A common reaction pathway for NO₃ radicals with bromoalkanes containing C-H bonds is hydrogen abstraction.
Reaction Pathway: Addition to a Double Bond
For unsaturated bromine compounds, such as bromoalkenes, the reaction with NO₃ radicals can proceed via addition to the carbon-carbon double bond.
Conclusion
Discharge flow techniques provide a robust and reliable method for determining the gas-phase reaction kinetics of nitrate radicals with bromine-containing compounds. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers investigating the atmospheric chemistry of these species. The ability to control experimental parameters and directly measure radical concentrations makes this technique indispensable for obtaining high-quality kinetic data essential for atmospheric modeling and understanding the environmental fate of brominated compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Laboratory studies of the reactions of the nitrate radical with chloroform, methanol, hydrogen chloride and hydrogen bromide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. srd.nist.gov [srd.nist.gov]
Application Note & Protocol: Indirect UPLC-MS Methods for the Determination of Nitrate and Bromide
This document provides detailed application notes and protocols for the indirect determination of nitrate (B79036) and bromide ions using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). These methods are particularly relevant for researchers, scientists, and professionals in drug development who require sensitive and selective quantification of these anions in various matrices.
Indirect Determination of Nitrate by UPLC-MS using 2,3-Diaminonaphthalene (B165487) (DAN) Derivatization
Application Note
Nitrate is a common ion found in environmental, biological, and pharmaceutical samples. Its direct analysis by reversed-phase UPLC-MS can be challenging due to its high polarity and lack of retention. An indirect method involving the reduction of nitrate to nitrite (B80452), followed by derivatization, provides a robust and sensitive alternative.
This method utilizes the conversion of nitrate to nitrite, which is then derivatized with 2,3-diaminonaphthalene (DAN) to form the highly fluorescent and MS-active compound 2,3-naphthotriazole (NAT). This derivative is well-retained on reversed-phase columns and can be sensitively detected by mass spectrometry. This approach is particularly advantageous for complex matrices where direct analysis may suffer from interferences.[1][2][3]
The workflow for this indirect analysis involves sample preparation, reduction of nitrate, derivatization, and subsequent UPLC-MS analysis.
References
Use of bromine nitrate as a nitrating or brominating agent in synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine nitrate (B79036) (BrONO₂), a highly reactive inorganic compound, presents intriguing possibilities as a reagent in organic synthesis for the introduction of both bromine and nitro functionalities.[1] While its inherent instability and decomposition at temperatures above 0°C have limited its widespread use in routine laboratory settings, its application in specialized syntheses, particularly in the formation of bromo-nitro compounds from unsaturated precursors, warrants detailed consideration.[1] This document provides an overview of its synthetic applications, focusing on its use as a brominating and nitrating agent, and furnishes detailed protocols for its in situ generation and reaction with organic substrates.
Application as a Brominating and Nitrating Agent
Bromine nitrate serves as a unique reagent capable of delivering both an electrophilic bromine atom and a nitrate group across a double bond. The reaction proceeds via an electrophilic addition mechanism, offering a direct pathway to vicinal bromoalkyl nitrates.
Electrophilic Addition to Alkenes
When reacted with alkenes, this compound, generated in situ, undergoes a trans-stereospecific and regiospecific addition. This reaction yields two primary types of products: bromoalkyl nitrate esters and, in the presence of a nucleophilic solvent like pyridine (B92270), bromoalkyl pyridinium (B92312) nitrates. The stereospecific nature of the addition suggests the formation of a bromonium ion intermediate, which is then attacked by the nitrate nucleophile in an anti-fashion.
The reaction with conjugated dienes can lead to 1,4-conjugate addition products. Furthermore, intramolecular cyclization can occur when unsaturated alcohols are used as substrates, leading to the formation of cyclic ethers. For example, the reaction with pent-4-en-1-ol yields 2-bromomethyltetrahydrofuran.
Data Presentation
Due to the limited availability of extensive quantitative data in publicly accessible literature, the following table summarizes the types of products obtained from the reaction of in situ generated this compound with various unsaturated substrates, as described in available research abstracts.
| Substrate Type | Reagents | Solvent System | Primary Product(s) | Stereochemistry/Regiochemistry |
| Alkenes (Z/E pairs) | Bromine, Silver Nitrate | Chloroform-Pyridine | Bromoalkyl nitrate esters, Bromoalkyl pyridinium nitrates | Trans-stereospecific, Regiospecific |
| Conjugated Dienes | Bromine, Silver Nitrate | Chloroform-Pyridine | Bipyridinium salts (from 1,4-addition and displacement), 1,4-Bromonitrate esters | 1,4-Conjugate addition |
| Pent-4-en-1-ol | Bromine, Silver Nitrate | Chloroform-Pyridine | 2-Bromomethyltetrahydrofuran | Intramolecular cyclization |
| Cyclohex-2-en-1-ol | Bromine, Silver Nitrate | Chloroform-Pyridine | Products from both cis and trans addition of the bromonium ion relative to the hydroxyl group | Non-specific addition relative to -OH |
Experimental Protocols
The following protocols are based on the described in situ generation and reaction of this compound with unsaturated organic compounds.
Safety Precaution: Bromine is a toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.
Protocol 1: General Procedure for the In Situ Generation and Electrophilic Addition of this compound to Alkenes
This protocol describes a general method for the synthesis of vicinal bromoalkyl nitrates and bromoalkyl pyridinium nitrates.
Materials:
-
Alkene substrate
-
Bromine (Br₂)
-
Silver nitrate (AgNO₃), finely powdered and dried
-
Anhydrous Chloroform (B151607) (CHCl₃)
-
Anhydrous Pyridine
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reactions at low temperatures
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alkene substrate in anhydrous chloroform.
-
Addition of Pyridine: Add an equimolar amount of anhydrous pyridine to the solution.
-
Cooling: Cool the reaction mixture to a temperature between -10 °C and 0 °C using an ice-salt or dry ice-acetone bath.
-
In Situ Generation of this compound: In a separate flask, prepare a solution of bromine in anhydrous chloroform. Slowly add this bromine solution dropwise from the dropping funnel to a vigorously stirred suspension of finely powdered silver nitrate in anhydrous chloroform maintained under a nitrogen atmosphere and cooled to the same temperature as the reaction mixture. The formation of a precipitate of silver bromide (AgBr) indicates the generation of this compound.
-
Reaction with Alkene: The freshly prepared solution/suspension of this compound is then added dropwise to the cooled solution of the alkene and pyridine. Maintain the reaction temperature below 0 °C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the silver bromide precipitate. Wash the filtrate successively with cold dilute hydrochloric acid (to remove excess pyridine), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the bromoalkyl nitrate ester and/or the bromoalkyl pyridinium nitrate.
Visualizations
Logical Relationship of this compound Generation and Reaction
Caption: In situ generation and reaction of this compound with an alkene.
Experimental Workflow for Synthesis
References
Application Notes and Protocols for Incorporating BrONO2 Heterogeneous Chemistry into Climate Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating the heterogeneous chemistry of bromine nitrate (B79036) (BrONO₂) into atmospheric chemistry and climate models. Understanding these reactions is crucial for accurately simulating stratospheric and tropospheric ozone levels, as bromine compounds are highly efficient ozone-depleting substances.[1][2]
Introduction to BrONO₂ Heterogeneous Chemistry
Bromine nitrate (BrONO₂) is a significant reservoir species for reactive bromine in the atmosphere.[1] Its heterogeneous reactions on the surfaces of atmospheric aerosols, such as sulfate (B86663) aerosols, polar stratospheric clouds (PSCs), and sea salt aerosols, can activate bromine, leading to ozone destruction.[2][3][4] The incorporation of these reactions into climate models is essential for accurate predictions of atmospheric composition and climate change.
The primary heterogeneous reactions of BrONO₂ include hydrolysis and reactions with other halogen species.[1][3][5] These reactions convert the relatively stable BrONO₂ into more reactive forms like hypobromous acid (HOBr) and molecular bromine (Br₂), which are readily photolyzed to release bromine atoms that catalytically destroy ozone.[2]
Data Presentation: Reaction Probabilities and Uptake Coefficients
The efficiency of heterogeneous reactions is quantified by the reaction probability (γ), which is the fraction of collisions of a gas-phase molecule with a surface that results in a reaction. The uptake coefficient is a broader term that includes all loss processes at the surface, including reaction and physical uptake. For modeling purposes, these values are critical inputs.
Table 1: Heterogeneous Reactions of BrONO₂ on Atmospheric Aerosols
| Reaction | Aerosol Type | Temperature (K) | Reaction Probability / Uptake Coefficient (γ) | Products | Reference(s) |
| BrONO₂ + H₂O → HOBr + HNO₃ (Hydrolysis) | Sulfuric Acid | Stratospheric | 0.45 | HOBr, HNO₃ | [2] |
| BrONO₂ + H₂O → HOBr + HNO₃ (Hydrolysis) | Ice (various types) | 180 - 210 | ≈ 0.3 (at 180 K, with negative T dependence) | HOBr, Br₂O, HNO₃ | [5] |
| BrONO₂ + HCl → BrCl + HNO₃ | Ice / Sulfuric Acid | Stratospheric | 0.3 | BrCl, HNO₃ | [2][3] |
| BrONO₂ + HBr → Br₂ + HNO₃ | Ice (HBr-doped) | 180 - 210 | Similar to hydrolysis (≈ 0.3) | Br₂, HNO₃ | [5] |
| BrONO₂ + NaCl → BrCl + NaNO₃ | Solid NaCl | Ambient | γ₀ = 0.31 ± 0.12 | BrCl, Br₂, HCl | [6][7] |
| BrONO₂ + KBr → Br₂ + KNO₃ | Solid KBr | Ambient | γ₀ = 0.33 ± 0.12 | Br₂, HBr | [6][7] |
| BrONO₂ + H₂O → HOBr + HNO₃ (on non-reactive salts) | NaNO₃, Na₂SO₄ | Ambient | 0.2 ≤ γ₀ ≤ 0.4 | HOBr, HNO₃, Br₂ (from decomp.) | [6][7] |
| BrONO₂ uptake on aqueous NaCl/NaBr solutions | Aqueous Droplets | 272 - 280 | α = 0.063 ± 0.021 (mass accommodation) | Cl₂, BrCl, Br₂ | [8] |
Note: γ₀ refers to the initial uptake coefficient. The temperature dependence for BrONO₂ hydrolysis on ice is a critical factor, with the reaction rate increasing at lower temperatures.[5]
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable kinetic data for use in climate models. The following are generalized methodologies based on common laboratory techniques for studying heterogeneous atmospheric reactions.
Protocol for Knudsen Flow Reactor Studies
This protocol is suitable for studying the kinetics of gas-solid and gas-liquid interactions at low pressures.
Objective: To measure the uptake coefficient (γ) of BrONO₂ on a specific surface (e.g., ice, sulfuric acid, salt).
Materials:
-
Knudsen flow reactor (Teflon-coated)
-
Mass spectrometer for detection of reactants and products
-
Source for BrONO₂ gas
-
Substrate material (e.g., deionized water for ice films, sulfuric acid solutions, solid salts)
-
Temperature control system
-
Pressure gauges
Procedure:
-
Preparation of the Substrate:
-
System Equilibration: Evacuate the reactor to the desired low pressure and allow the substrate to reach the target temperature (e.g., 180-210 K for PSC conditions).[5]
-
Introduction of BrONO₂: Introduce a constant flow of BrONO₂ into the reactor.
-
Monitoring Reactants and Products: Use the mass spectrometer to monitor the partial pressures of BrONO₂ and any gaseous products in real-time.
-
Data Acquisition:
-
Measure the steady-state concentration of BrONO₂ with the substrate present and absent to determine the loss rate due to uptake.
-
The uptake coefficient (γ) can be calculated from the first-order loss rate constant, the surface area of the substrate, and the mean molecular speed of BrONO₂.
-
-
Product Identification: Scan the mass spectrum to identify the products formed from the heterogeneous reaction.
-
Varying Conditions: Repeat the experiment at different temperatures and reactant concentrations to determine the temperature dependence and reaction order.
Protocol for Droplet Train Flow Tube Studies
This protocol is used for studying gas-liquid interactions at near-atmospheric pressure.
Objective: To measure the uptake and mass accommodation coefficients of BrONO₂ on aqueous droplets.
Materials:
-
Laminar flow tube reactor
-
Droplet generator
-
Mass spectrometer or other sensitive detector
-
BrONO₂ gas source
-
Solutions for droplets (e.g., pure water, NaCl or NaBr solutions)[8]
Procedure:
-
System Setup: Establish a laminar flow of a carrier gas (e.g., He) through the flow tube.
-
Droplet Generation: Generate a uniform train of droplets of the desired composition and introduce them into the flow tube.
-
Introduction of BrONO₂: Introduce a known concentration of BrONO₂ into the flow tube where it will interact with the droplet train.
-
Interaction Time: The interaction time between the gas and the droplets is controlled by the flow velocity and the length of the interaction zone.
-
Detection: Use a mass spectrometer to measure the concentration of BrONO₂ before and after the interaction with the droplets.[8]
-
Calculation of Uptake Coefficient: The uptake coefficient is determined from the observed loss of BrONO₂ and the known surface area of the droplets.
-
Product Analysis: Analyze the gas phase for reaction products to elucidate the reaction mechanism.[8]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key chemical pathways and a generalized workflow for incorporating BrONO₂ heterogeneous chemistry into climate models.
Caption: Heterogeneous activation of bromine from BrONO₂ on aerosol surfaces.
Caption: Workflow for incorporating experimental data into climate models.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. ACP - Effect of sea salt aerosol on tropospheric bromine chemistry [acp.copernicus.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The kinetics of the heterogeneous reaction of BrONO2 with solid alkali halides at ambient temperature. A comparison with the interaction of ClONO2 on NaCl and KBr - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. scite.ai [scite.ai]
Troubleshooting & Optimization
Identifying and removing common impurities from BrONO2 samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities from bromine nitrate (B79036) (BrONO₂) samples. This resource is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in BrONO₂ synthesized from Br₂ and N₂O₅?
A1: The most common impurities are unreacted starting materials, namely molecular bromine (Br₂) and dinitrogen pentoxide (N₂O₅). Side products such as nitric acid (HNO₃) can also be present, often formed from the reaction of N₂O₅ with trace amounts of water.
Q2: How can I identify the presence of these impurities in my BrONO₂ sample?
A2: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying impurities in a BrONO₂ sample. Each molecule has a unique infrared absorption spectrum. By comparing the spectrum of your sample to reference spectra of pure BrONO₂ and the potential impurities, you can identify the contaminants.
Q3: What is the recommended method for purifying crude BrONO₂?
A3: Low-temperature fractional distillation, often performed using a technique called trap-to-trap distillation under vacuum, is the most effective method for purifying BrONO₂. This method separates compounds based on differences in their vapor pressures at cryogenic temperatures.
Q4: What safety precautions should I take when handling and purifying BrONO₂?
A4: BrONO₂ is a toxic and potentially explosive compound. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and cryogenic gloves when working with cold traps. All glassware should be inspected for cracks or defects before use under vacuum. It is crucial to prevent the contact of BrONO₂ with organic materials and moisture.
Troubleshooting Guides
Problem 1: My BrONO₂ sample has a reddish-brown color.
-
Possible Cause: The reddish-brown color is indicative of the presence of molecular bromine (Br₂), which is a common impurity.
-
Solution: Perform a trap-to-trap distillation to separate the more volatile Br₂ from BrONO₂. Cool the traps to temperatures where Br₂ remains in the vapor phase while BrONO₂ condenses. Refer to the Experimental Protocol section for a detailed procedure.
Problem 2: The FTIR spectrum of my sample shows unexpected peaks.
-
Possible Cause: The presence of unexpected peaks in the FTIR spectrum indicates impurities. By comparing the peak positions with reference spectra, you can identify the specific contaminants.
-
Solution:
-
Identify the Impurities: Use the FTIR Spectral Reference Table below to match the observed impurity peaks with known compounds.
-
Select a Purification Strategy: Based on the identified impurities, choose the appropriate purification protocol. For volatile impurities like Br₂ and N₂O₅, trap-to-trap distillation is recommended.
-
Problem 3: I am having difficulty separating N₂O₅ from my BrONO₂ sample.
-
Possible Cause: N₂O₅ and BrONO₂ have relatively close vapor pressures, which can make their separation by distillation challenging.
-
Solution: A carefully controlled temperature gradient in your trap-to-trap distillation setup is crucial. Use a series of cold traps at progressively lower temperatures to achieve a finer separation. A packed distillation column can also improve separation efficiency.
Data Presentation
Table 1: Vapor Pressure of BrONO₂ and Common Impurities at Various Temperatures
| Temperature (°C) | BrONO₂ Vapor Pressure (Torr) | Br₂ Vapor Pressure (Torr) | N₂O₅ Vapor Pressure (Torr) |
| -40 | ~1.5 | 4.4 | 15.9 |
| -50 | ~0.5 | 1.8 | 6.8 |
| -60 | ~0.15 | 0.6 | 2.6 |
| -70 | ~0.04 | 0.2 | 0.9 |
| -80 | ~0.01 | 0.05 | 0.3 |
Table 2: Characteristic Infrared Absorption Bands for BrONO₂ and Common Impurities
| Compound | Chemical Formula | Characteristic IR Bands (cm⁻¹) |
| Bromine Nitrate | BrONO₂ | 1710, 1295, 803, 755 |
| Molecular Bromine | Br₂ | No significant IR absorption |
| Dinitrogen Pentoxide | N₂O₅ | 1720, 1250, 740 |
| Nitric Acid | HNO₃ | 3550, 1710, 1325, 879 |
Experimental Protocols
Protocol 1: Purification of BrONO₂ by Trap-to-Trap Distillation
This protocol describes the purification of BrONO₂ from less volatile impurities like Br₂ and more volatile impurities like N₂O₅.
Materials:
-
Crude BrONO₂ sample
-
Vacuum line with a pressure gauge
-
Series of U-traps or cold finger condensers
-
Dewars for cold baths
-
Slush baths (e.g., dry ice/acetone, liquid nitrogen)
Procedure:
-
Apparatus Setup: Assemble a series of three U-traps connected to a vacuum line. The first trap will collect the purified BrONO₂, the second will trap more volatile impurities, and the third will protect the vacuum pump.
-
Initial Condensation: Place the crude BrONO₂ sample in a flask connected to the trap system. Immerse the flask in a cold bath (e.g., -40 °C) to reduce its vapor pressure.
-
Evacuation: Carefully evacuate the system.
-
First Trap (BrONO₂ Collection): Immerse the first U-trap in a cold bath at approximately -78 °C (dry ice/acetone).
-
Second Trap (Volatile Impurity Collection): Immerse the second U-trap in a liquid nitrogen bath (-196 °C).
-
Distillation: Slowly warm the flask containing the crude BrONO₂ to a temperature where it has a significant vapor pressure (e.g., -30 °C to -20 °C). The BrONO₂ will vaporize and travel through the traps.
-
Fractional Condensation:
-
BrONO₂ will condense in the first trap at -78 °C.
-
More volatile impurities, such as N₂O₅, will pass through the first trap and be collected in the second trap at -196 °C.
-
Less volatile impurities, like Br₂, will preferentially remain in the initial flask.
-
-
Isolation: Once the distillation is complete, isolate the first trap containing the purified BrONO₂.
-
Purity Verification: Collect a sample of the purified BrONO₂ and analyze its purity using FTIR spectroscopy.
Mandatory Visualization
Caption: Workflow for the identification and removal of impurities from BrONO₂ samples.
Caption: Schematic of a trap-to-trap distillation setup for BrONO₂ purification.
Technical Support Center: Spectroscopic Detection of Weak BrONO2 Signals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the spectroscopic detection of weak Bromine Nitrate (B79036) (BrONO₂) signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the spectroscopic detection of weak BrONO₂ signals?
A1: The detection of weak BrONO₂ signals is challenging due to a combination of factors:
-
Low Atmospheric Concentration: BrONO₂ is a trace gas with very low concentrations in the stratosphere, typically in the parts-per-trillion (pptv) range. Maximum observed nighttime concentrations are around 20-25 pptv.[1][2][3]
-
Weak Absorption Cross-Sections: While BrONO₂ possesses absorption features in the UV-Visible and infrared regions, its absorption cross-sections are relatively weak, making it difficult to distinguish its signal from baseline noise.
-
Spectral Overlap and Interference: The absorption spectra of BrONO₂ can overlap with those of other atmospheric species that are present in much higher concentrations.[4][5] Common interfering species in the infrared region include O₃, H₂O, CO₂, HNO₃, and ClONO₂.[2]
-
Rapid Photolysis: During the daytime, BrONO₂ is rapidly photolyzed by sunlight, leading to significantly lower concentrations and making daytime detection particularly challenging.[6][7] This results in strong diurnal variations in its concentration.[1][2]
-
Instrumental Limitations: The detection of such weak signals requires highly sensitive instrumentation with a high signal-to-noise ratio (SNR).[8]
Q2: Which spectral regions are optimal for BrONO₂ detection?
A2: BrONO₂ can be detected in both the UV-Visible and infrared spectral regions.
-
UV-Visible (200-500 nm): This region is characterized by broad, continuous absorption.[9] While the absorption cross-sections are significant, the broad nature of the spectrum can make it susceptible to interference from other broadly absorbing species and scattering by aerosols.[4][5]
-
Infrared (IR): The mid-infrared region contains distinct vibrational-rotational bands of BrONO₂ that can be used for its identification and quantification. The first successful measurements of stratospheric BrONO₂ were performed in the mid-infrared using limb-emission spectra.[1][2] This region is often preferred for its higher specificity, although interference from other molecules remains a challenge.[2]
Q3: What are the common interfering species in the spectroscopic measurement of BrONO₂?
A3: In atmospheric measurements, several species can interfere with the detection of BrONO₂ due to overlapping absorption features.
-
In the Infrared Region: Commonly interfering molecules include ozone (O₃), water vapor (H₂O), carbon dioxide (CO₂), nitric acid (HNO₃), chlorine nitrate (ClONO₂), nitrogen dioxide (NO₂), CFC-22, and peroxyacetyl nitrate (PAN).[2]
-
In the UV-Visible Region: Spectral interference can arise from species with broad absorption bands and from scattering by molecules and aerosols.[4][5]
Q4: What are the typical absorption cross-section values for BrONO₂?
A4: The absorption cross-sections of BrONO₂ are temperature-dependent and vary with wavelength. The table below summarizes some reported values.
| Wavelength (nm) | Temperature (K) | Absorption Cross-Section (cm²/molecule) |
| 228 | - | 2.7 x 10⁻¹⁸[10] |
| 316 | - | 0.41 x 10⁻¹⁸[10] |
Note: These values are indicative and can vary based on experimental conditions. For accurate quantification, it is crucial to use absorption cross-sections measured at temperatures relevant to the experimental conditions.
Q5: How can the signal-to-noise ratio (SNR) be improved for weak BrONO₂ signal detection?
A5: Improving the SNR is critical for detecting weak signals. Several hardware and software approaches can be employed:
-
Hardware Solutions:
-
High-Throughput Optics: Use high-quality mirrors and lenses to maximize the light reaching the detector.
-
Low-Noise Detectors: Employ detectors with high sensitivity and low intrinsic noise, such as cooled detectors or avalanche photodiodes.[11]
-
Long Pathlengths: Increase the absorption pathlength using techniques like multi-pass cells or cavity-enhanced methods (e.g., Cavity Ring-Down Spectroscopy) to amplify the absorption signal.[12]
-
Modulation Techniques: Use techniques like wavelength or frequency modulation to reduce low-frequency noise (flicker noise).[13]
-
-
Software Solutions:
-
Signal Averaging: Average multiple spectra to reduce random noise. The SNR improves with the square root of the number of scans.[8]
-
Digital Filtering: Apply digital filters, such as Savitzky-Golay or Fourier filtering, to smooth the data and remove high-frequency noise.[13]
-
Advanced Algorithms: Utilize advanced data processing techniques like wavelet transforms to effectively separate the signal from the noise, which can be particularly useful for very low SNR signals.[8]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No discernible BrONO₂ signal | 1. BrONO₂ concentration is below the detection limit of the instrument.2. Incorrect spectral region being monitored.3. Photolysis of BrONO₂ during daytime measurements.4. Instrumental malfunction (e.g., light source, detector). | 1. Enhance sensitivity by increasing the absorption pathlength or using a more sensitive detector.[11][12] 2. Verify the spectral region based on known BrONO₂ absorption bands.[9] 3. Schedule measurements during the night when BrONO₂ concentrations are higher.[1][2] 4. Perform system diagnostics and calibration checks. |
| High background noise | 1. Electronic noise from the detector or associated electronics.2. Fluctuations in the light source intensity.3. Environmental noise (e.g., electromagnetic interference).[13] 4. Scattering of light from particulates in the sample.[4][5] | 1. Cool the detector to reduce thermal noise.[11] 2. Use a stabilized power supply for the light source or employ a dual-beam setup for referencing.3. Shield the instrument from external electromagnetic sources.[13] 4. Filter the sample gas to remove particulates. |
| Spectral interference from other molecules | 1. Overlapping absorption bands of interfering species with BrONO₂.[4][5] 2. Insufficient spectral resolution of the instrument. | 1. Use a high-resolution spectrometer to better resolve the spectral features. 2. Employ spectral fitting algorithms that can deconvolve the overlapping spectra by simultaneously fitting the contributions of BrONO₂ and known interfering species. 3. Select a spectral region with minimal interference if possible. |
| Baseline drift | 1. Temperature fluctuations in the instrument or sample.2. Aging of the light source or detector. | 1. Ensure stable temperature control of the spectrometer and the sample cell.2. Allow the instrument to warm up and stabilize before taking measurements. Regularly check and replace aging components. |
Experimental Protocols
Differential Optical Absorption Spectroscopy (DOAS)
DOAS is a common technique for measuring trace atmospheric gases, including BrONO₂.
Methodology:
-
Light Source: A broadband light source, such as a Xenon arc lamp, is used to generate a continuous spectrum of light.
-
Transmission: The light is transmitted through a long atmospheric path (typically several kilometers).
-
Detection: The transmitted light is collected by a telescope and directed into a spectrometer.
-
Spectral Analysis: The recorded spectrum is analyzed to identify and quantify the narrow-band absorption features of trace gases. This is achieved by separating the broad and narrow spectral components. The broad components, caused by Rayleigh and Mie scattering and the absorption of molecules with broad absorption features, are removed using a polynomial fit.
-
Quantification: The remaining narrow-band absorption structures are then fitted with the known absorption cross-sections of the target gases (including BrONO₂) to determine their concentrations.
Cavity Ring-Down Spectroscopy (CRDS)
CRDS is a highly sensitive absorption technique capable of measuring trace gases at parts-per-billion or even parts-per-trillion levels.[14]
Methodology:
-
Optical Cavity: A laser pulse is injected into a high-finesse optical cavity formed by two highly reflective mirrors.
-
Ring-Down: The light pulse is trapped between the mirrors and bounces back and forth, with a small fraction of the light leaking out through one of the mirrors with each pass.
-
Detection: A detector placed behind one of the mirrors measures the exponential decay (ring-down) of the light intensity over time.
-
Measurement: The rate of this decay is dependent on the losses within the cavity. When an absorbing gas like BrONO₂ is present in the cavity, it introduces additional losses, causing the light to decay faster.
-
Quantification: By measuring the ring-down time with and without the sample gas (or at wavelengths on and off an absorption peak), the concentration of the absorbing species can be determined with high precision.[15]
Visualizations
Caption: A generalized experimental workflow for spectroscopic detection of BrONO₂.
Caption: Logical relationship between challenges and solutions in BrONO₂ detection.
References
- 1. ACP - Stratospheric BrONO2 observed by MIPAS [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. UV‐visible absorption cross sections of bromine nitrate determined by photolysis of BrONO 2 /Br 2 mixtures | Zendy [zendy.io]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. Extraction of Weak Spectroscopic Signals with High Fidelity: Examples from ESR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. impacts.ucar.edu [impacts.ucar.edu]
- 11. researchgate.net [researchgate.net]
- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cavity Ring Down Spectroscopy | TIGER OPTICS CRDS [process-insights.com]
- 15. Cavity Ring-Down Spectroscopy (CRDS) | Picarro [picarro.com]
Managing the explosive and corrosive nature of bromine nitrate in experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with bromine nitrate (B79036). It offers troubleshooting advice and frequently asked questions to ensure the safe handling of this highly reactive, explosive, and corrosive compound.
Disclaimer
Warning: Bromine nitrate is an extremely hazardous substance with explosive and corrosive properties. The information provided here is intended for experienced researchers in controlled laboratory settings and should not be considered a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Quantitative data on the explosive properties of this compound are not widely available in public literature; therefore, extreme caution is advised.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound (BrNO₃) is a highly reactive yellow liquid that poses significant risks due to its:
-
Explosive Nature: It is intrinsically unstable and can decompose explosively, especially at temperatures above 0 °C.[1] The explosive potential is a primary concern during synthesis, handling, and storage.
-
Corrosive Properties: As a strong oxidizing agent, it is highly corrosive to tissues, metals, and other materials.[1][2][3] Direct contact can cause severe burns.[3][4]
-
Toxicity: Inhalation of vapors can be fatal, and it may cause severe irritation to the respiratory tract.[4]
Q2: What are the signs of this compound decomposition?
A2: Decomposition of this compound may be indicated by:
-
A color change in the liquid.
-
The evolution of gas.
-
An increase in temperature.
It is critical to monitor for these signs, as decomposition can become rapid and lead to an explosion.
Q3: What materials are compatible with this compound?
A3: Due to its high reactivity, material compatibility is a critical consideration. While specific data for this compound is limited, information for bromine and other nitrates can provide guidance.
-
Recommended: Borosilicate glass (Pyrex), Teflon (PTFE), and Kynar (PVDF) are generally recommended for handling bromine and corrosive nitrates.[2][3]
-
Not Recommended: this compound will attack many metals, including stainless steel, iron, and copper.[2][3] It is also incompatible with many plastics and rubbers.[2][3] It should not be stored in polyethylene (B3416737) containers.[3]
Q4: How should I store this compound?
A4: this compound should be stored with extreme caution:
-
Temperature: Store in a cool, dry, well-ventilated area, ideally below its decomposition temperature of 0 °C.
-
Container: Use tightly sealed containers made of compatible materials (e.g., borosilicate glass with a PTFE-lined cap).
-
Segregation: Store away from incompatible materials, including flammable substances, organic materials, reducing agents, and powdered metals.[3][5]
-
Environment: Protect from light, heat, and physical shock.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Color Change or Gas Evolution | Decomposition of this compound. | 1. Do not approach. 2. If safe to do so from a distance, cool the reaction vessel externally (e.g., with a cooling bath). 3. Evacuate the area immediately and alert safety personnel. |
| Corrosion of Equipment | Use of incompatible materials. | 1. Immediately and safely transfer the this compound to a compatible container (e.g., borosilicate glass). 2. Review material compatibility charts and replace all incompatible components in your experimental setup. |
| Difficulty in Synthesis/Low Yield | Impure reagents, incorrect temperature control, or moisture contamination. | 1. Ensure all reagents are pure and dry. 2. Maintain strict temperature control, especially for reactions conducted at low temperatures. 3. Perform the synthesis under an inert, dry atmosphere (e.g., nitrogen or argon). |
| Spill | Accidental breakage or mishandling. | 1. Evacuate the immediate area. 2. If the spill is small and you are trained for hazardous spill response, wear appropriate PPE (chemical-resistant gloves, splash goggles, face shield, and a lab coat). 3. Neutralize the spill with a suitable agent like a saturated aqueous solution of sodium thiosulfate (B1220275).[4] 4. Absorb the neutralized mixture with an inert material (e.g., vermiculite (B1170534) or sand). 5. Collect the waste in a sealed, labeled container for hazardous waste disposal. 6. For large spills, evacuate the entire lab and contact your institution's emergency response team. |
Quantitative Data Summary
| Property | Value | Notes |
| Chemical Formula | BrNO₃ | |
| Molar Mass | 141.91 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Melting Point | -42 °C | [1] |
| Boiling Point | Decomposes above 0 °C | [1] |
| Thermal Decomposition | BrONO₂ + M → BrO + NO₂ + M | Rate coefficients have been determined between 320 and 340 K.[6] |
| Heat of Reaction for Thermal Dissociation (298 K) | 28.2 ± 1.5 kcal/mol | [6] |
Experimental Protocols
Synthesis of this compound (Method 1)
This protocol describes the synthesis of this compound from silver nitrate and bromine. Extreme caution must be exercised throughout this procedure.
Materials:
-
Silver nitrate (AgNO₃)
-
Bromine (Br₂)
-
Anhydrous ethanol (B145695)
-
Reaction vessel (borosilicate glass)
-
Stirring apparatus
-
Low-temperature bath (-10 °C to 0 °C)
Procedure:
-
In a fume hood, prepare a solution of silver nitrate in anhydrous ethanol.
-
Cool the solution in a low-temperature bath.
-
Slowly add a solution of bromine in anhydrous ethanol to the cooled silver nitrate solution while stirring continuously.
-
The reaction will produce this compound and a precipitate of silver bromide (AgBr).
-
Maintain the low temperature and continue stirring for the desired reaction time.
-
Once the reaction is complete, the this compound in solution can be carefully separated from the silver bromide precipitate.
Handling and Use of this compound Solutions
Engineering Controls:
-
All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.
-
A safety shield should be placed between the experiment and the researcher.
Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield.
-
Chemical-resistant gloves (e.g., nitrile or neoprene, but consult the manufacturer's compatibility chart).
-
A flame-resistant lab coat.
Procedure:
-
Ensure the work area is clean and free of incompatible materials.
-
Use only glassware and equipment made of compatible materials.
-
When transferring this compound solutions, use a glass syringe with a metal needle or a glass pipette.
-
Always keep the container of this compound in a secondary container and on ice.
-
After use, any residual this compound should be neutralized with a sodium thiosulfate solution before disposal as hazardous waste.
Visualizations
Caption: A generalized workflow for the synthesis and handling of this compound.
Caption: A decision-making diagram for responding to a this compound spill.
References
Technical Support Center: Accounting for the Rapid Hydrolysis of BrONO₂ on Wet Surfaces
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the rapid hydrolysis of bromine nitrate (B79036) (BrONO₂) on wet surfaces. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work in atmospheric chemistry and related fields.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of BrONO₂ hydrolysis.
| Question/Issue | Possible Causes | Recommended Solutions |
| Q1: I am observing unexpected peaks in my mass spectrometer during the experiment. | 1. Impurities in BrONO₂ sample: Synthesis of BrONO₂ can result in impurities like Br₂, Cl₂, BrCl, and unreacted ClONO₂. 2. Secondary reactions: The primary products of BrONO₂ hydrolysis (HOBr and HNO₃) can react with other species present on the surface, such as halides (e.g., HCl, HBr), leading to the formation of BrCl or Br₂.[1] 3. Contamination in the reactor: Residual compounds from previous experiments or leaks in the system can introduce contaminants. | 1. Purify BrONO₂: Utilize freeze-pump-thaw cycles to remove volatile impurities. Purity can be checked using mass spectrometry before the experiment. 2. Isolate primary reaction: Conduct experiments on pure ice or water surfaces initially to characterize the primary hydrolysis before introducing other reactants like halides. Monitor for the expected primary products, HOBr and HNO₃. 3. System maintenance: Regularly clean the Knudsen flow reactor and check for leaks. Perform blank runs with just the carrier gas to ensure a clean baseline. |
| Q2: The measured uptake coefficient (γ) for BrONO₂ is significantly different from literature values. | 1. Inaccurate surface area measurement: The geometric surface area of the substrate may not accurately represent the active surface area available for reaction. 2. Mass transport limitations: Diffusion of BrONO₂ to the surface or products away from the surface can become the rate-limiting step, affecting the apparent uptake rate. 3. Temperature fluctuations: The hydrolysis rate of BrONO₂ can be temperature-dependent.[1] 4. Surface saturation: At high reactant concentrations or long exposure times, the surface can become saturated, leading to a decrease in the uptake coefficient over time. However, for BrONO₂ hydrolysis on ice, saturation is not typically observed.[1] | 1. Characterize your substrate: Use techniques like BET analysis to determine the specific surface area of your substrate if it is not a simple planar surface. 2. Vary experimental conditions: Conduct experiments over a range of pressures and flow rates to assess the impact of mass transport. Ensure you are operating in a regime where the surface reaction is the rate-limiting step. 3. Precise temperature control: Use a well-calibrated and stable temperature control system for your substrate. Report the temperature at which measurements were made. 4. Work at low concentrations: Use low partial pressures of BrONO₂ to ensure the reaction remains in the pseudo-first-order regime with respect to the gas-phase reactant. |
| Q3: I have a low signal-to-noise ratio in my mass spectrometer. | 1. Low sample concentration: The concentration of BrONO₂ or its products in the gas phase may be below the detection limit of the instrument. 2. Inefficient ionization: The chosen ionization method may not be optimal for the molecules of interest. 3. Instrument tuning and calibration: The mass spectrometer may not be properly tuned or calibrated. | 1. Increase reactant concentration (carefully): While avoiding surface saturation, a modest increase in the initial BrONO₂ concentration can improve the signal. 2. Optimize ionization: Experiment with different ionization techniques (e.g., chemical ionization) and reagent gases to enhance the signal of your target analytes. 3. Regular maintenance: Regularly tune and calibrate your mass spectrometer according to the manufacturer's specifications to ensure optimal performance.[2] |
| Q4: My results are not reproducible. | 1. Inconsistent surface preparation: The nature of the wet surface (e.g., ice crystal structure, liquid water content) can significantly impact the reaction kinetics. 2. Changes in relative humidity: For experiments on hygroscopic surfaces like sulfuric acid aerosols, the water content and thus the reaction rate can be highly sensitive to relative humidity. 3. Aging of the surface: The chemical composition of the surface can change over the course of an experiment, for example, due to the accumulation of products like HNO₃. | 1. Standardize surface preparation: Develop and follow a consistent protocol for preparing your wet surfaces to ensure similar properties between experiments. 2. Control relative humidity: Precisely control and monitor the relative humidity in your experimental setup. 3. Use fresh surfaces: For each kinetic run, use a fresh surface to avoid complications from product accumulation or surface aging. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the hydrolysis of BrONO₂ on a wet surface?
The primary hydrolysis reaction is: BrONO₂ + H₂O → HOBr + HNO₃[3]
This reaction produces hypobromous acid (HOBr) and nitric acid (HNO₃).
Q2: What is the effect of temperature on the hydrolysis rate of BrONO₂ on ice?
The heterogeneous hydrolysis of BrONO₂ on pure ice exhibits a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. The activation energy (Ea) has been measured to be between -2.0 and -6.6 kcal/mol, depending on the type of ice surface (condensed, bulk, or single-crystal).[1]
Q3: How does the presence of other halides, like HCl or HBr, on the surface affect the reaction?
The presence of halides can lead to secondary reactions. The HOBr produced from the primary hydrolysis can react with halides to produce dihalogen species. For example:
HOBr + HCl → BrCl + H₂O HOBr + HBr → Br₂ + H₂O
These reactions can significantly alter the product distribution observed in the gas phase.
Q4: What is an uptake coefficient (γ) and how is it determined?
The uptake coefficient (γ) is a dimensionless probability that a gas-phase molecule colliding with a surface will be taken up by the surface. It is determined experimentally, often using a Knudsen flow reactor, by measuring the rate of loss of the reactant gas in the presence of the reactive surface.
Q5: What experimental techniques are commonly used to study BrONO₂ hydrolysis?
The most common technique is the use of a Knudsen flow reactor coupled with a mass spectrometer.[1] The Knudsen flow reactor allows for the study of gas-surface interactions under controlled low-pressure conditions. The mass spectrometer is used to monitor the concentrations of the reactant (BrONO₂) and the products in the gas phase in real-time.
Data Presentation
The following table summarizes experimentally determined uptake coefficients (γ) for BrONO₂ on various wet surfaces.
| Surface Type | Temperature (K) | Uptake Coefficient (γ) | Notes | Reference |
| Pure Ice (Condensed) | 180 | ~0.3 | First-order in [BrONO₂] | [1] |
| Pure Ice (Bulk) | 180 | ~0.3 | First-order in [BrONO₂] | [1] |
| Pure Ice (Single Crystal) | 180 | ~0.3 | First-order in [BrONO₂] | [1] |
| Sulfuric Acid Aerosol (70-85 wt%) | Low Temperatures | Reaction probability does not show a strong temperature dependence. | - | [4] |
| NaCl Solution (0.1 M) | 272 - 280 | Comparable to pure water | - | [5] |
| NaBr-doped Droplets | 272 - 280 | Uptake rates increase with NaBr concentration | Mass accommodation coefficient (α) = 0.063 ± 0.021 | [5] |
Experimental Protocols
Synthesis and Purification of BrONO₂
A common method for synthesizing BrONO₂ involves the reaction of ClONO₂ with Br₂.
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Synthesis: Mix ClONO₂ with Br₂ in a trap cooled to 77 K.
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Reaction: Slowly warm the mixture from 190 K to 260 K and maintain the latter temperature for several hours.
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Purification: Condense the mixture in a cold trap at 190 K. Use freeze-pump-thaw cycles to remove volatile impurities such as BrCl, Cl₂, and unreacted ClONO₂ and Br₂.
Measurement of Uptake Coefficient using a Knudsen Flow Reactor
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System Preparation:
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Prepare the desired wet surface (e.g., ice film, aqueous solution) inside the Knudsen flow reactor.
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Cool the substrate to the desired experimental temperature.
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Evacuate the reactor to the desired operating pressure.
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Establish a steady flow of the BrONO₂/carrier gas mixture.
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-
Data Acquisition:
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With the surface isolated from the gas flow, measure the initial partial pressure of BrONO₂ using the mass spectrometer. This is the "surface-off" signal.
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Expose the surface to the gas flow. The partial pressure of BrONO₂ will decrease as it is taken up by the surface.
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Record the new steady-state partial pressure of BrONO₂. This is the "surface-on" signal.
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Monitor the mass-to-charge ratios corresponding to expected products (e.g., HOBr, BrCl, Br₂).
-
-
Calculation of the Uptake Coefficient:
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The first-order rate constants for loss of BrONO₂ in the "surface-off" (k_off) and "surface-on" (k_on) conditions are determined from the respective signals.
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The uptake coefficient (γ) is calculated using the following equation: γ = (k_on - k_off) / (A * v / (4 * V)) where A is the surface area of the substrate, v is the mean molecular speed of BrONO₂, and V is the volume of the reactor.
-
Visualizations
BrONO₂ Hydrolysis and Subsequent Reactions
Caption: Reaction pathway for BrONO₂ hydrolysis on a wet surface containing halides.
Experimental Workflow for BrONO₂ Uptake Measurement
Caption: Workflow for measuring the uptake coefficient of BrONO₂.
References
Technical Support Center: Optimizing Temperature and Pressure for BrONO₂ Kinetic Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in kinetic experiments involving Bromine Nitrate (B79036) (BrONO₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in handling BrONO₂ in kinetic experiments?
A1: BrONO₂ is a highly reactive and thermally unstable compound, presenting several experimental challenges. It readily decomposes at temperatures above 0°C.[1] Key difficulties include:
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Thermal Instability: BrONO₂ is prone to thermal decomposition, especially at ambient and higher temperatures, which can significantly affect kinetic measurements.
-
Wall Loss: As a "sticky" molecule, BrONO₂ can be lost to the walls of the reaction cell, leading to inaccuracies in concentration measurements and kinetic data.
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Secondary Reactions: The products of BrONO₂ dissociation (e.g., BrO, NO₂) can initiate a cascade of secondary reactions, complicating the interpretation of kinetic data.
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Purity: Synthesizing and maintaining pure BrONO₂ is challenging due to its instability and the presence of precursors and byproducts.
Q2: What are the typical temperature and pressure ranges for studying BrONO₂ kinetics?
A2: The optimal temperature and pressure for BrONO₂ kinetic experiments depend on the specific reaction being investigated.
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Temperature: To minimize thermal decomposition, studies are often conducted at sub-ambient temperatures, typically ranging from 200 K to 300 K. For instance, studies on the thermal decomposition of BrONO₂ have been performed between 320 and 340 K, where its lifetime is sufficiently short to be measured accurately.
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Pressure: The pressure range for BrONO₂ kinetic studies is broad, spanning from a few Torr to atmospheric pressure (around 760 Torr). The choice of pressure often depends on the need to be in a specific kinetic regime (e.g., the fall-off region for association reactions) or to mimic specific atmospheric conditions.
Q3: How is BrONO₂ typically synthesized and purified for laboratory studies?
A3: BrONO₂ is commonly synthesized through the reaction of BrCl with ClONO₂ at low temperatures (-50 to -70 °C).[2] The unreacted starting materials are then distilled off at -78 °C to isolate the BrONO₂.[2] Another method involves the reaction of silver nitrate with an alcoholic solution of bromine.[1] Purification is crucial and often involves trap-to-trap distillation under vacuum at low temperatures to remove impurities such as Cl₂, Br₂, and unreacted precursors.
Troubleshooting Guides
Issue 1: Rapid decay of BrONO₂ concentration even without a reaction partner.
| Possible Cause | Diagnostic Check | Solution |
| Thermal Decomposition | Monitor the BrONO₂ signal over time in the absence of other reactants at the desired experimental temperature. A rapid decay suggests thermal decomposition. | Lower the experimental temperature. For many kinetic studies, temperatures below 250 K are recommended to ensure the thermal lifetime of BrONO₂ is significantly longer than the reaction timescale. |
| Wall Loss | Observe the BrONO₂ concentration with and without surface-to-volume ratio changes in the reactor (e.g., by packing the reactor). A faster decay with a higher surface area indicates significant wall loss. | Passivate the reactor walls. Coating the internal surfaces of the reactor with materials like Teflon® or halocarbon wax can significantly reduce the interaction of BrONO₂ with the walls. Regular cleaning and re-passivation are essential. |
| Photolysis by Probe Light | Block the probe light source and monitor the BrONO₂ concentration using a different, non-photolytic technique if available. A stable signal in the dark suggests photolysis. | Use a low-intensity probe light or a wavelength that is not strongly absorbed by BrONO₂. If possible, use a pulsed probe beam to minimize the total light exposure. |
Issue 2: Inconsistent or non-reproducible kinetic data.
| Possible Cause | Diagnostic Check | Solution |
| Impure BrONO₂ Sample | Analyze the BrONO₂ sample using techniques like UV-Vis or FTIR spectroscopy to check for the presence of impurities such as Br₂, Cl₂, or N₂O₅. | Re-purify the BrONO₂ sample using low-temperature trap-to-trap distillation. Ensure all precursors are thoroughly removed. |
| Secondary Reactions | Model the expected kinetic behavior and compare it with the experimental data. Significant deviations may indicate the influence of secondary reactions. | Use a large excess of one reactant (pseudo-first-order conditions) to simplify the kinetics and minimize the impact of side reactions. Carefully select precursors and experimental conditions to avoid known interfering reactions. For example, the presence of NO₂ can lead to the formation of N₂O₅, which can interfere with BrONO₂ kinetics.[3][4][5][6] |
| Fluctuations in Temperature or Pressure | Monitor the temperature and pressure of the reaction cell throughout the experiment. | Ensure the temperature and pressure control systems are functioning correctly and are stable. Allow sufficient time for the system to equilibrate before starting a kinetic run. |
Issue 3: Difficulty in accurately determining BrONO₂ concentration.
| Possible Cause | Diagnostic Check | Solution |
| Uncertainty in Absorption Cross-Section | Compare the absorption spectrum of your synthesized BrONO₂ with literature values. | Use a well-established and recently evaluated absorption cross-section for BrONO₂ at the relevant temperature and wavelength. The accuracy of the cross-section is critical for quantitative measurements. |
| Interference from Other Absorbing Species | Analyze the absorption spectrum of the gas mixture for contributions from other species that absorb at the same wavelength as BrONO₂. | Choose a monitoring wavelength where the absorption of BrONO₂ is strong and the interference from other species is minimal. It may be necessary to simultaneously monitor and subtract the contribution of interfering species. |
| Non-Beer-Lambert Behavior | Measure the absorbance of BrONO₂ at various known concentrations to check for linearity. | Ensure the detector response is linear over the range of concentrations used in the experiment. If not, operate within the linear range or apply a non-linear calibration. |
Data Presentation
Table 1: Temperature and Pressure Dependence of Key BrONO₂ Reactions
| Reaction | Rate Coefficient (k) | Temperature (K) | Pressure (Torr) | Notes |
| BrO + NO₂ + M → BrONO₂ + M | Fall-off region | 248 - 346 | 16 - 800 | The reaction is in the fall-off regime between third and second order over this range. |
| BrONO₂ + hν → products | J(BrONO₂) | Stratospheric | N/A | Photolysis is a major loss process for BrONO₂ during the day. |
| BrONO₂ + O(³P) → BrO + NO₃ | Varies | 220 - 298 | N/A | An important loss process for BrONO₂ in the stratosphere. |
| BrONO₂ + Br → Br₂ + NO₃ | k = 1.78 x 10⁻¹¹ exp(365/T) cm³ molecule⁻¹ s⁻¹ | 224 - 352 | 16 - 250 | Rate coefficient is independent of pressure. |
| BrONO₂ + Cl → BrCl + NO₃ | k = 6.28 x 10⁻¹¹ exp(215/T) cm³ molecule⁻¹ s⁻¹ | 224 - 352 | 16 - 250 | Rate coefficient is independent of pressure. |
| BrONO₂ + M → BrO + NO₂ + M | Varies | 320 - 340 | 100 - 1000 | Thermal decomposition becomes significant at higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis and Purification of BrONO₂
This protocol describes a common method for the laboratory synthesis of BrONO₂.
Materials:
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Chlorine nitrate (ClONO₂)
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Bromine chloride (BrCl)
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Glass vacuum line equipped with greaseless stopcocks
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Cold traps (Dewars with liquid nitrogen and dry ice/acetone slush)
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Storage vessel for BrONO₂
Procedure:
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Pre-cool the reaction vessel: Cool a glass reaction vessel to approximately -70°C using a dry ice/acetone slush bath.
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Condense reactants: Sequentially condense known amounts of ClONO₂ and BrCl into the pre-cooled reaction vessel. A slight excess of BrCl is often used.
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Reaction: Allow the mixture to react at -50 to -70°C for several hours to a week.[2] The reaction is: BrCl + ClONO₃ → BrONO₃ + Cl₂.
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Purification:
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Attach the reaction vessel to a clean vacuum line.
-
Surround the reaction vessel with a -78°C bath (dry ice/acetone).
-
Place a collection trap at -196°C (liquid nitrogen).
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Slowly pump away the more volatile unreacted BrCl and the Cl₂ byproduct, which will be collected in the -196°C trap.
-
The less volatile BrONO₂ will remain in the reaction vessel at -78°C.
-
-
Storage: Transfer the purified BrONO₂ by trap-to-trap distillation to a clean, passivated storage vessel cooled with liquid nitrogen. Store the BrONO₂ at or below liquid nitrogen temperature to prevent decomposition.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and cryogenic gloves.
-
Bromine and its compounds are highly corrosive and toxic. Avoid inhalation and skin contact.
-
ClONO₂ is also a hazardous material and should be handled with care.
Protocol 2: Kinetic Measurement using Laser Flash Photolysis - Resonance Fluorescence (LFP-RF)
This protocol outlines the general procedure for studying the kinetics of a reaction of an atomic species (X) with BrONO₂ using the LFP-RF technique.
Experimental Setup:
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A temperature-controlled reaction cell.
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A precursor for the atomic reactant X (e.g., Br₂ for Br atoms).
-
A photolysis laser to generate X from its precursor.
-
A resonance lamp to produce resonance radiation specific to X.
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A photomultiplier tube (PMT) detector to monitor the resonance fluorescence of X.
-
A gas handling system for introducing reactants and buffer gas at controlled pressures.
Procedure:
-
System Preparation:
-
Passivate the reaction cell by flowing a high concentration of the reactants through it for an extended period.
-
Set the desired temperature and pressure of the reaction cell.
-
-
Reactant Introduction:
-
Introduce a known concentration of the atomic precursor and a large excess of BrONO₂ into the reaction cell along with a buffer gas (e.g., N₂ or Ar).
-
-
Kinetic Measurement:
-
Generate a pulse of atoms X by firing the photolysis laser.
-
Monitor the decay of the resonance fluorescence signal from X as it reacts with BrONO₂. The decay should follow pseudo-first-order kinetics.
-
Repeat the measurement at different BrONO₂ concentrations.
-
-
Data Analysis:
-
Plot the pseudo-first-order rate constants (k') against the corresponding BrONO₂ concentrations.
-
The slope of this plot will yield the second-order rate constant for the reaction X + BrONO₂.
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Visualizations
Caption: Workflow for a Laser Flash Photolysis - Resonance Fluorescence experiment.
Caption: A logical workflow for troubleshooting inconsistent kinetic data.
References
Minimizing BrONO2 decomposition during sample transfer and measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Bromine Nitrate (BrONO₂) decomposition during sample transfer and measurement.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of BrONO₂ decomposition in a laboratory setting?
A1: BrONO₂ is a thermally unstable and reactive molecule. The primary causes of its decomposition in a laboratory setting are:
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Thermal Decomposition: BrONO₂ can decompose into BrO and NO₂ radicals, especially at elevated temperatures. Studies have shown significant thermal decomposition at temperatures between 320 and 340 K (47 to 67 °C).[1]
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Photolysis: Exposure to light, particularly in the UV-visible spectrum, can cause BrONO₂ to break down. Photolysis is a major loss process for BrONO₂ in the atmosphere and can be significant in a laboratory environment if samples are not protected from light.[2][3]
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Hydrolysis: Reaction with water is a significant decomposition pathway. BrONO₂ can hydrolyze on contact with moisture on surfaces or in the gas phase to form HOBr and HNO₃.[4]
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Heterogeneous Reactions: Contact with various surfaces can catalyze decomposition. This includes reactions on stainless steel, glass, and even seemingly inert materials if they are not properly cleaned and passivated. Reactions on ice and salt surfaces have been shown to be particularly efficient.[4][5]
Q2: What materials are recommended for constructing sampling lines and storing BrONO₂ samples?
A2: The choice of material is critical to prevent surface-catalyzed decomposition.
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Fluoropolymers: Perfluoroalkoxy (PFA) and fluorinated ethylene (B1197577) propylene (B89431) (FEP) are generally recommended for their chemical inertness. FEP has been used in constructing reactors for studying BrONO₂ heterogeneous chemistry.[4] These materials have strong carbon-fluorine bonds that make them resistant to chemical attack.
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Stainless Steel: While widely used for gas handling, stainless steel (e.g., 304 or 316) can have active sites that promote decomposition. Therefore, proper passivation is crucial to create an inert chromium oxide layer. Bromide ions can still promote corrosion on stainless steel, so minimizing contact time is advisable.
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Glass: Glassware should be thoroughly cleaned and silanized to passivate active sites on the surface.
Q3: How can I minimize moisture contamination during sample transfer?
A3: Preventing contact with water is critical to avoid hydrolysis.
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Drying Agents: Use desiccants or in-line chemical traps to remove moisture from carrier gases.
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Heated Transfer Lines: Keep all transfer lines heated to a temperature above the dew point of the sample gas to prevent condensation.
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Purging: Thoroughly purge all sampling lines and vessels with a dry, inert gas (e.g., Nitrogen or Argon) before introducing the BrONO₂ sample.
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Cryogenic Trapping: For pre-concentration or temporary storage, cryogenic trapping can be effective. However, it's crucial to ensure the trapping system is free of moisture, as ice surfaces are very reactive with BrONO₂.[4] A multi-stage trapping system can be used to fractionate contaminants from the air stream.
Q4: What are the best practices for cleaning and preparing my sampling equipment?
A4: A rigorous cleaning and passivation protocol is essential to remove contaminants that can catalyze BrONO₂ decomposition.
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Initial Cleaning: Wash all components with a non-phosphate detergent (e.g., Liquinox) and hot water, using brushes to remove particulates.
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Rinsing: Rinse thoroughly with deionized water.
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Solvent Rinse: For organic contaminants, a rinse with a high-purity solvent like isopropanol (B130326), acetone, or hexane (B92381) can be used.
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Drying: Thoroughly dry all components, preferably by baking in an oven or purging with a clean, dry, inert gas.
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Passivation (for Stainless Steel): After cleaning, passivate stainless steel parts by immersing them in an acid bath (e.g., nitric acid or citric acid) to form a protective chromium oxide layer. This should be followed by thorough rinsing with deionized water and drying.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no BrONO₂ signal detected in the analyzer. | 1. Decomposition in the transfer line. 2. Leaks in the sampling system introducing air/moisture. 3. Decomposition within the analytical instrument. | 1. Check transfer line temperature; ensure it is heated. 2. Verify the integrity of all fittings and connections. 3. Inspect the material of the transfer line for compatibility. 4. Perform a leak check on the entire system. 5. Review instrument-specific parameters (e.g., injector temperature for GC, ion source conditions for MS). |
| Inconsistent or non-reproducible measurements. | 1. Variable decomposition rates due to changes in temperature, pressure, or moisture. 2. Contamination of the sampling lines or instrument. | 1. Ensure precise control over temperature and pressure of the sampling system. 2. Implement a consistent and thorough cleaning and passivation protocol for all wetted surfaces. 3. Check for and eliminate any sources of moisture ingress. |
| Appearance of unexpected peaks in the chromatogram or mass spectrum. | 1. Decomposition products of BrONO₂ (e.g., BrO, NO₂, Br₂, HOBr). 2. Reactions with contaminants in the system. | 1. Compare the observed peaks with the known mass spectra or retention times of potential decomposition products. 2. Implement the mitigation strategies for decomposition (e.g., lower injector temperature in GC, use of inert materials). 3. Thoroughly clean the entire sample path to remove any contaminants. |
| Loss of signal over time (memory effects). | Adsorption of BrONO₂ or its decomposition products onto the surfaces of the sampling system. | 1. Use materials with low surface energy like PFA or FEP. 2. Ensure all surfaces are properly passivated. 3. Heat the entire sample path to reduce adsorption. 4. Perform regular system bake-outs and cleaning. |
Quantitative Data Summary
Table 1: Thermal Decomposition Rate of BrONO₂
| Temperature (K) | Pressure (Torr) | Rate Coefficient (k, s⁻¹) | Reference |
| 320 - 340 | 100 - 1000 | 10⁻³ - 10⁻² | [1] |
Table 2: Heterogeneous Reactivity of BrONO₂ on Different Surfaces
| Surface | Temperature (K) | Uptake Coefficient (γ) | Products | Reference |
| Ice | 180 | ~0.3 | HOBr, Br₂O | [1] |
| NaCl (solid) | Ambient | 0.31 ± 0.12 | BrCl, Br₂, HCl | [4] |
| KBr (solid) | Ambient | 0.33 ± 0.12 | Br₂, HBr | [4] |
| Water Droplets | 272 - 280 | 0.063 ± 0.009 (mass accommodation coefficient) | Br₂ (on NaBr solution) | [5][6][7] |
Experimental Protocols & Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow
Logical Relationships of Factors Affecting Stability
Detailed Methodologies
Protocol 1: Cleaning and Passivation of Stainless Steel Sampling Lines
This protocol is designed to prepare stainless steel tubing for handling reactive bromine compounds like BrONO₂.
Materials:
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Non-phosphate laboratory detergent (e.g., Liquinox)
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Deionized (DI) water
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High-purity isopropanol or acetone
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Nitric acid (20-50% v/v) or Citric acid (4-10% w/v)
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Clean, dry, inert gas (Nitrogen or Argon)
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Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
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Detergent Wash:
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Flush the tubing with a solution of warm water and non-phosphate detergent.
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Use a tube brush if possible to scrub the interior surfaces.
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Rinse thoroughly with tap water to remove all detergent.
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Deionized Water Rinse:
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Rinse the interior and exterior of the tubing at least three times with DI water.
-
-
Solvent Rinse (Optional, for organic contaminants):
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Flush the tubing with high-purity isopropanol or acetone.
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Purge with inert gas until fully dry.
-
-
Acid Passivation:
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Safety First: Perform this step in a well-ventilated fume hood and wear appropriate PPE for handling acids.
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Immerse the tubing in the chosen acid solution (nitric or citric acid).
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Allow the tubing to soak for at least 20-30 minutes at room temperature.
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For nitric acid passivation, a slightly elevated temperature (e.g., 40-50°C) can be used to accelerate the process, but consult material compatibility guidelines.
-
-
Final Rinse:
-
Carefully remove the tubing from the acid bath and rinse copiously with DI water. Continue rinsing until the pH of the rinse water is neutral.
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-
Drying:
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Purge the tubing with a stream of clean, dry, inert gas until all moisture is removed.
-
Alternatively, place the tubing in an oven at a temperature that will not compromise its integrity (e.g., 100-120°C) until completely dry.
-
-
Storage:
-
Cap the ends of the tubing immediately after drying to prevent re-contamination. Store in a clean, dry environment.
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Protocol 2: Sample Transfer of Gaseous BrONO₂ to an Analytical Instrument
This protocol outlines a general procedure for transferring a gaseous BrONO₂ sample from a synthesis/storage vessel to an analytical instrument (e.g., Mass Spectrometer, FTIR Spectrometer) while minimizing decomposition.
Equipment:
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Clean, passivated, and dried transfer lines (PFA, FEP, or passivated stainless steel).
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Mass flow controllers to regulate gas flow.
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Heating tape or a heated enclosure for the transfer lines.
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Pressure gauge.
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High-vacuum pump.
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Source of dry, inert gas (Nitrogen or Argon).
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Cryogenic trap (optional, for pre-concentration).
Procedure:
-
System Assembly and Leak Check:
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Assemble the transfer line between the BrONO₂ source and the analytical instrument. Ensure all connections are secure.
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Evacuate the entire system using the high-vacuum pump and check for leaks by monitoring the pressure. The pressure should hold steady when the pump is isolated.
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-
System Purge and Conditioning:
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Backfill the system with the dry, inert gas.
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Purge the system by repeatedly evacuating and backfilling with the inert gas at least 3-5 times to remove any residual air and moisture.
-
-
Heating the Transfer Line:
-
Turn on the heating for the transfer line and allow it to equilibrate to a temperature well above the dew point of the sample matrix (e.g., 80-100°C). This is crucial to prevent condensation of water or BrONO₂ itself.
-
-
Sample Transfer:
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If using a cryogenic trap, cool it to the desired temperature (e.g., with liquid nitrogen).
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Close the valve to the inert gas supply.
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Slowly open the valve from the BrONO₂ source to allow the sample to flow through the transfer line.
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Use mass flow controllers to maintain a steady and known flow rate. Keep the pressure in the line as low as is practical for the measurement to minimize thermal decomposition.
-
If using a cryogenic trap, allow the sample to flow for a predetermined time to trap the desired amount of analyte.
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Introduction to Analyzer:
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Direct Inlet: Allow the sample to flow directly into the instrument's inlet system.
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Cryogenic Trap Injection: After trapping, isolate the trap from the sample source. Quickly heat the trap to revolatilize the BrONO₂ and introduce it as a sharp peak into the analytical instrument.
-
-
Post-Measurement Purge:
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After the measurement is complete, close the valve from the BrONO₂ source.
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Thoroughly purge the entire system with the dry, inert gas to remove any remaining BrONO₂ and its decomposition products. This prevents long-term contamination and corrosion.
-
References
Troubleshooting interferences in mass spectrometry of bromine compounds
Welcome to the technical support center for troubleshooting interferences in the mass spectrometry of bromine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the characteristic isotopic signature of a bromine-containing compound in a mass spectrum?
The most distinctive feature of a bromine-containing compound in mass spectrometry is its unique isotopic pattern, which arises from the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br. These isotopes occur in almost equal natural abundance.[1] This near 1:1 ratio results in a characteristic cluster of peaks for any ion containing bromine, where a peak at a given mass-to-charge ratio (m/z), denoted as 'M', is accompanied by an 'M+2' peak of nearly equal intensity.[2][3] This signature is a powerful diagnostic tool for identifying brominated compounds.[1]
The complexity of this pattern increases with the number of bromine atoms in the molecule, following a predictable statistical distribution.
Table 1: Theoretical Isotopic Patterns for Molecules with Multiple Bromine Atoms
| Number of Bromine Atoms | Isotopic Peaks | Theoretical Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
| Source: Based on statistical combinations of ⁷⁹Br and ⁸¹Br isotopes.[3][4] |
Q2: My observed M/M+2 peak ratio for a compound with one bromine atom deviates significantly from the expected 1:1 ratio. What is the likely cause?
A deviation from the expected ~1:1 intensity ratio for the M/M+2 peaks is a strong indicator of an isobaric interference , where an unrelated ion has the same nominal mass as either the ⁷⁹Br- or ⁸¹Br-containing isotopic peak of your analyte. This overlap artificially inflates the intensity of one of the peaks, distorting the ratio.
Common causes include co-eluting matrix components, impurities, or metabolites. A systematic approach is necessary to identify and resolve the source of the interference.
Caption: Troubleshooting workflow for a distorted bromine isotopic pattern.
Q3: In an LC-MS/MS analysis of a brominated drug, I suspect an isobaric interference from a metabolite. How can I confirm and resolve this?
This is a common issue in drug metabolism studies. A hydroxylated metabolite of a brominated compound can, after dehydration in the mass spectrometer's ion source, produce an ion that is isobaric to the parent drug.[5] Specifically, the ⁸¹Br-containing isotopic form of the dehydrated metabolite can have the same nominal mass as the ⁷⁹Br-containing parent drug, leading to inaccurate quantification.[5]
Confirmation and Resolution Strategy:
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Chromatographic Separation: The first step is to attempt to chromatographically separate the parent drug from the suspected interfering metabolite. Modifying the LC gradient or exploring alternative column chemistry may achieve baseline separation.
-
MRM Transition Selection: If chromatographic separation is not feasible, the solution lies in tandem mass spectrometry (MS/MS). The key is to find a Multiple Reaction Monitoring (MRM) transition (a specific precursor ion -> fragment ion reaction) that is unique to the parent compound. The interfering metabolite may share the same precursor ion mass, but it is unlikely to produce the exact same fragment ion with the same efficiency.
See Experimental Protocol 1 for a detailed methodology on selecting a specific MRM transition.
Q4: My ICP-MS analysis of environmental samples shows unexpectedly high bromine concentrations. What are the likely polyatomic interferences?
In Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the high-temperature argon plasma can create polyatomic ions from the plasma gas itself, the sample matrix, and reagents, which can be isobaric with bromine's isotopes.[6] For bromine, these are well-documented.
Table 2: Common Polyatomic Interferences in Bromine ICP-MS Analysis
| Bromine Isotope | Interfering Polyatomic Ion | Source |
| ⁷⁹Br | ⁴⁰Ar³⁹K⁺ | Argon plasma, Potassium in matrix[7][8] |
| ⁷⁹Br | ³⁸Ar⁴⁰ArH⁺ / ⁴⁰Ar³⁸Ar¹H⁺ | Argon plasma, Hydrogen[7][9] |
| ⁸¹Br | ⁴⁰Ar₂H⁺ | Argon plasma, Hydrogen[7][9] |
The most effective way to eliminate these interferences is by using a collision/reaction cell within the ICP-MS instrument.[6] Pressurizing the cell with an inert gas like helium allows for Kinetic Energy Discrimination (KED), which effectively filters out the larger polyatomic ions, allowing the smaller atomic bromine ions to pass through to the detector for accurate measurement.[6][7]
Caption: Key sources of interference in the mass spectrometry of bromine compounds.
Q5: My quantitative results for a brominated analyte in a complex matrix (e.g., plasma, soil extract) are inconsistent and show poor reproducibility. How can I address potential matrix effects?
Inconsistent quantitative results, particularly in LC-MS, are often caused by matrix effects . These occur when co-eluting components from the sample matrix interfere with the ionization process of the analyte in the mass spectrometer's ion source.[10] This can lead to either ion suppression (a lower signal than expected) or ion enhancement (a higher signal), both of which compromise analytical accuracy.[11]
Addressing matrix effects requires a systematic approach, often involving a combination of strategies. See Experimental Protocol 2 for a detailed guide on mitigating these effects.
Experimental Protocols
Protocol 1: Resolving Metabolite Interference via MRM Transition Selection
Objective: To identify an MRM transition for a parent drug that is free from interference by a suspected isobaric metabolite.
Methodology:
-
Prepare Solutions: Create separate, pure solutions of the parent drug and the synthesized metabolite standard at a known concentration (e.g., 1 µg/mL).
-
Infusion and Product Ion Scan: Infuse the parent drug solution directly into the mass spectrometer. Perform a product ion scan (also known as a daughter scan) to identify all major fragment ions generated from the parent precursor ion.
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Select Candidate Transitions: From the product ion scan, select the 3-5 most intense and specific fragment ions. Create preliminary MRM transitions for each (e.g., Parent m/z -> Fragment A m/z, Parent m/z -> Fragment B m/z).
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Metabolite Interference Check: Infuse the pure metabolite solution. Using the same precursor m/z as the parent drug (to simulate the isobaric interference), monitor the candidate MRM transitions selected in Step 3.
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Identify Unique Transition: Identify the MRM transition that gives a strong signal for the parent drug but a minimal or zero signal for the metabolite. This is your selective, interference-free transition.
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Method Validation: Incorporate the selected MRM transition into your LC-MS/MS method and validate its performance using spiked matrix samples to confirm accuracy and precision.
Protocol 2: Systematic Approach to Mitigating Matrix Effects
Objective: To minimize or compensate for matrix effects to achieve accurate quantification of a brominated analyte in a complex matrix.
Methodology:
-
Sample Dilution: The simplest approach is to dilute the sample extract.[12][13] This reduces the concentration of interfering matrix components. Perform a dilution series (e.g., 1:10, 1:50, 1:100) to find a dilution factor that minimizes matrix effects while maintaining sufficient signal for the analyte.
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Optimize Sample Cleanup: If dilution is insufficient, enhance the sample preparation procedure. Employ a more rigorous or specific Solid Phase Extraction (SPE) protocol to better remove interfering compounds before analysis.[14]
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Use Matrix-Matched Calibration: Instead of preparing calibration standards in a pure solvent, prepare them in a blank matrix extract (a sample known to be free of the analyte).[10][14] This ensures that the standards and the samples experience similar matrix effects, which are then canceled out during quantification.
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Implement the Standard Addition Method: When a blank matrix is unavailable, the standard addition method is highly effective.[13] This involves adding known amounts of the analyte to several aliquots of the actual sample. By plotting the instrument response against the concentration of the added standard, the endogenous concentration of the analyte in the original sample can be determined by extrapolation.
Caption: Experimental workflow for the standard addition method.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Interference by metabolites and the corresponding troubleshooting during the LC-MS/MS bioanalysis of G004, a bromine-containing hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent secondary reactions in bromine nitrate flow tube studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing secondary reactions during bromine nitrate (B79036) (BrONO₂) flow tube studies.
Troubleshooting Guide
This guide addresses common issues encountered during bromine nitrate flow tube experiments.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| BRN-001 | I am observing unexpected product formation, such as Br₂ or BrCl, even in the absence of a reactive surface. | 1. Precursor Impurity: The BrONO₂ source may be contaminated with Br₂ or ClNO₃.[1] 2. Gas-Phase Reactions: Unwanted gas-phase reactions may be occurring, such as the reaction of Br atoms with NO₂ to form BrONO, an isomer of BrONO₂. 3. Photolysis: The flow tube may be exposed to ambient light, causing photolysis of BrONO₂ and subsequent reactions. | 1. Purify BrONO₂: Implement a purification step for the synthesized BrONO₂. This can be achieved by fractional distillation or by passing the gas through a cold trap to remove less volatile impurities. 2. Optimize Precursor Concentrations: Adjust the initial concentrations of reactants to minimize competing gas-phase reactions. 3. Shield from Light: Ensure the flow tube apparatus is shielded from all external light sources by covering it with an opaque material. |
| BRN-002 | The reaction kinetics are not reproducible between experiments. | 1. Inconsistent Wall Passivation: The inner surface of the flow tube may not be consistently passivated, leading to variable heterogeneous reactions. 2. Temperature Fluctuations: Small variations in the flow tube temperature can significantly affect reaction rates. 3. Flow Rate Instability: Inconsistent flow rates of carrier gas and reactants will alter the residence time in the reactor. | 1. Standardize Passivation Protocol: Develop and strictly follow a standardized protocol for passivating the flow tube surface. Common methods include coating with halocarbon wax or flushing with a high concentration of a passivating agent (e.g., F₂). 2. Improve Temperature Control: Use a thermostat-controlled bath or jacket to maintain a constant and uniform temperature throughout the flow tube. 3. Use Mass Flow Controllers: Employ calibrated mass flow controllers to ensure precise and stable flow rates for all gases. |
| BRN-003 | I am seeing a significant loss of BrONO₂ on the flow tube walls, even with an inert coating. | 1. Active Sites on the Surface: The "inert" coating may still have active sites that can adsorb or react with BrONO₂. 2. Presence of Water Vapor: Trace amounts of water vapor can lead to the hydrolysis of BrONO₂ on the walls, forming HNO₃ and HOBr. The HNO₃ can then react with the surface. 3. Surface Memory Effects: The walls may have adsorbed species from previous experiments that are now reacting with BrONO₂. | 1. Thorough Wall Conditioning: Before each experiment, condition the passivated walls by flowing a high concentration of the reactant or a related stable species through the tube to saturate active sites. 2. Use a Dry Carrier Gas: Ensure the carrier gas (e.g., N₂ or He) is passed through a drying agent (e.g., a cold trap or molecular sieves) to remove any traces of water. 3. Implement a Cleaning Protocol: Between different types of experiments, thoroughly clean the flow tube to remove any adsorbed species. This may involve flushing with a solvent or a reactive gas followed by high-temperature baking under vacuum. |
| BRN-004 | My mass spectrometer signal is unstable or shows unexpected peaks. | 1. Contamination in the Detection System: The mass spectrometer inlet or ion source may be contaminated. 2. Interference from Carrier Gas: Impurities in the carrier gas can lead to interfering peaks. 3. Formation of Adducts: BrONO₂ or its products may be forming adducts with other species in the gas phase or within the mass spectrometer. | 1. Regularly Clean the MS Inlet: Establish a routine maintenance schedule for cleaning the mass spectrometer's sampling orifice and ion source. 2. Use High-Purity Carrier Gas: Employ the highest purity carrier gas available and consider using an in-line gas purifier. 3. Optimize MS Parameters: Adjust the ionization energy and other mass spectrometer parameters to minimize fragmentation and adduct formation. Perform regular calibrations with a known standard. |
Frequently Asked Questions (FAQs)
Q1: What are the primary secondary reactions I should be concerned about in BrONO₂ flow tube studies?
A1: The primary secondary reactions of concern are heterogeneous reactions on the flow tube walls and unwanted gas-phase reactions. Heterogeneous reactions can lead to the formation of Br₂, BrCl, HOBr, and HNO₃, depending on the surface composition and the presence of impurities like water.[1] Unintended gas-phase reactions can arise from precursor impurities or the interaction of radical species.
Q2: How can I properly passivate the flow tube for BrONO₂ experiments?
A2: Proper passivation is crucial to minimize wall reactions. A common and effective method is to coat the inner surface of the flow tube with an inert material like halocarbon wax. Alternatively, for uncoated tubes (e.g., quartz or Teflon), flowing a high concentration of a passivating agent, such as fluorine gas (F₂), can create an inert layer. The choice of method depends on the specific reactions being studied and the material of the flow tube.
Q3: What is the best method for synthesizing and purifying BrONO₂ for laboratory studies?
A3: A common method for synthesizing this compound is the reaction of bromine chloride (BrCl) with chlorine nitrate (ClNO₃) at low temperatures.[1] Another method involves the reaction of silver nitrate (AgNO₃) with an alcoholic solution of bromine.[1] Purification is critical and can be achieved through vacuum distillation to remove unreacted precursors and byproducts.
Q4: How does water vapor affect my experiments, and how can I control it?
A4: Water vapor can significantly impact your results by promoting the hydrolysis of BrONO₂ on the flow tube walls to form nitric acid (HNO₃) and hypobromous acid (HOBr). HNO₃ can then react with the surface material. To control water vapor, it is essential to use a carrier gas that has been thoroughly dried, for example, by passing it through a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone slush) or a column filled with a desiccant.
Q5: What are the key parameters to control to ensure the reproducibility of my results?
A5: To ensure reproducibility, you must precisely control several key parameters:
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Temperature: Maintain a constant and uniform temperature along the entire length of the flow tube.
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Pressure: Keep the total pressure inside the flow tube constant.
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Flow Rates: Use calibrated mass flow controllers to maintain stable and reproducible flow rates for all gases.
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Precursor Purity: Ensure the purity of your BrONO₂ and any other reactants.
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Wall Conditions: Consistently apply a standardized passivation and conditioning protocol for the flow tube walls before each experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound (BrONO₂) via BrCl and ClNO₃
Objective: To synthesize BrONO₂ for use in flow tube studies.
Materials:
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Bromine chloride (BrCl)
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Chlorine nitrate (ClNO₃)
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Low-temperature reaction vessel
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Vacuum line
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Cold traps (for purification)
Procedure:
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Cool the reaction vessel to a low temperature (typically below -78°C) using a cold bath (e.g., dry ice/acetone).
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Introduce a known amount of ClNO₃ into the reaction vessel via the vacuum line.
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Slowly add an equimolar or slight excess of BrCl to the reaction vessel.
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Allow the reaction to proceed for several hours at low temperature. The reaction is: BrCl + ClNO₃ → BrONO₂ + Cl₂.[1]
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After the reaction is complete, purify the BrONO₂ by fractional distillation under vacuum. This involves carefully warming the reaction mixture and collecting the BrONO₂ in a separate cold trap, leaving behind less volatile impurities and byproducts.
Protocol 2: Flow Tube Passivation and Conditioning
Objective: To prepare the inner surface of the flow tube to be inert towards BrONO₂.
Materials:
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Flow tube reactor
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High-purity inert carrier gas (e.g., N₂ or He)
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Passivating agent (e.g., halocarbon wax solution or F₂ gas)
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Heating tape or oven
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Vacuum pump
Procedure (Halocarbon Wax Coating):
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Thoroughly clean the flow tube with appropriate solvents (e.g., acetone, methanol) and dry it completely.
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Prepare a dilute solution of halocarbon wax in a volatile solvent (e.g., carbon tetrachloride).
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Fill the flow tube with the wax solution and then drain it, ensuring a thin, uniform coating remains on the inner surface.
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Gently heat the flow tube under a slow flow of inert gas to evaporate the solvent, leaving behind a thin, inert film of halocarbon wax.
Procedure (Gas-Phase Passivation):
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Clean and dry the flow tube as described above.
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Connect the flow tube to a vacuum line and evacuate to a low pressure.
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Introduce a low concentration of the passivating gas (e.g., 1% F₂ in He) into the flow tube at a controlled flow rate.
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Allow the passivating gas to flow through the tube for a sufficient time to react with and passivate the entire inner surface.
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Purge the flow tube with a high flow of inert gas to remove any residual passivating gas.
Conditioning (to be performed before each experiment):
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After passivation, flow the inert carrier gas through the tube at the desired experimental temperature and pressure for an extended period (e.g., 1-2 hours) to allow the system to stabilize.
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Introduce a high concentration of BrONO₂ (or a stable analogue) through the movable injector for a period to saturate any remaining active sites on the walls.
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Monitor the concentration of the conditioning agent at the outlet of the flow tube until it becomes stable, indicating that the walls are well-conditioned.
Quantitative Data Summary
| Parameter | Value / Range | Conditions | Reference |
| BrONO₂ Uptake Coefficient (γ) on Ice | ~0.3 | T = 180 K | |
| Products of BrONO₂ Hydrolysis on Ice | HOBr, Br₂O | T = 180-210 K | |
| BrONO₂ + HBr on Ice | Forms Br₂ via secondary reaction of HOBr + HBr | T = 180-210 K | |
| BrONO₂ Uptake on NaCl | γ₀ = 0.31 ± 0.12 | Ambient Temperature | [1] |
| Products on NaCl | BrCl, Br₂, HCl | Ambient Temperature | [1] |
| BrONO₂ Uptake on KBr | γ₀ = 0.33 ± 0.12 | Ambient Temperature | [1] |
| Products on KBr | Br₂, HBr | Ambient Temperature | [1] |
Visualizations
References
Technical Support Center: Refining Rate Constants for the Thermal Decomposition of BrONO₂
Welcome to the technical support center for researchers and scientists investigating the thermal decomposition of bromine nitrate (B79036) (BrONO₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for BrONO₂?
A1: The primary pathway for the thermal decomposition of BrONO₂ is the unimolecular dissociation into bromine monoxide (BrO) and nitrogen dioxide (NO₂), facilitated by a collision partner (M). The reaction is represented as:
BrONO₂ + M → BrO + NO₂ + M[1]
Q2: What are the typical experimental conditions for studying BrONO₂ thermal decomposition?
A2: Experiments are often conducted at temperatures ranging from 320 to 340 K and pressures between 100 and 1000 Torr.[1] Common techniques involve flash photolysis and flow tube reactors to control these parameters and monitor the reaction progress.
Q3: Are there any significant side reactions to consider?
A3: Yes, several side reactions can influence the kinetics of BrONO₂ decomposition. The reactions of Br, Cl, and O atoms with BrONO₂ are particularly important to account for in your experimental design and data analysis. Temperature-dependent rate coefficients for these reactions have been reported and should be incorporated into your kinetic models.
Q4: Where can I find reliable rate constant data for the thermal decomposition of BrONO₂?
A4: A key study by Orlando and Tyndall (1996) provides rate coefficients for the thermal decomposition of BrONO₂ over a range of temperatures and pressures. These values are a crucial reference for validating your experimental results.
Troubleshooting Guide
This section addresses common issues encountered during the experimental determination of BrONO₂ thermal decomposition rate constants.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible rate constants | 1. Temperature fluctuations: Small variations in temperature can significantly impact the rate of decomposition. 2. Pressure instability: Inconsistent pressure of the bath gas (M) will affect the collision frequency and thus the observed rate. 3. Impurities in the BrONO₂ sample: Contaminants can introduce competing reactions. 4. Wall reactions: The surface of the reaction vessel can catalyze decomposition, leading to erroneously high rates. | 1. Improve temperature control: Utilize a thermostat-controlled bath or a well-insulated reactor to maintain a stable temperature (±0.1 K). 2. Precise pressure regulation: Employ a high-precision pressure controller and ensure a leak-tight experimental setup. 3. Purify BrONO₂: Use established synthesis and purification methods. Verify purity using techniques like FTIR spectroscopy. 4. Passivate reactor surfaces: Coat the interior of the reaction vessel with an inert material like Teflon to minimize surface-catalyzed reactions. |
| Difficulty in monitoring reactant or product concentrations | 1. Low signal-to-noise ratio in detection: The concentration of reactants or products may be near the detection limit of the analytical instrument. 2. Interference from other species: Absorption spectra of different species may overlap, complicating quantification. | 1. Optimize detection parameters: Adjust instrument settings (e.g., integration time, wavelength) to enhance signal. Consider using a more sensitive detection technique if necessary. 2. Use species-specific detection: Employ techniques with high selectivity, such as mass spectrometry or specific absorption features for the molecules of interest. |
| Observed rate constant is pressure-dependent | This is expected for a unimolecular reaction in the fall-off region. The rate constant will vary with the concentration of the bath gas (M). | Characterize the pressure dependence by performing experiments over a wide range of pressures. Analyze the data using RRKM theory or Lindemann-Hinshelwood plots to extract the high-pressure and low-pressure limiting rate constants. |
| Discrepancy between experimental and literature values | 1. Systematic errors in measurements: Inaccurate calibration of temperature, pressure, or concentration measurements. 2. Differences in experimental conditions: Variations in the bath gas, temperature, or pressure range compared to published studies. | 1. Calibrate all instruments: Regularly verify the accuracy of all measurement devices against certified standards. 2. Carefully document and compare conditions: Ensure that your experimental parameters are directly comparable to the literature you are referencing. Note any differences and consider their potential impact on the results. |
Data Presentation
The following table summarizes the rate coefficients for the thermal decomposition of BrONO₂ at various temperatures and pressures, as reported by Orlando and Tyndall (1996).
| Temperature (K) | Pressure (Torr) | Rate Coefficient (s⁻¹) |
| 320 | 100 | (Value from literature) |
| 320 | 500 | (Value from literature) |
| 320 | 1000 | (Value from literature) |
| 330 | 100 | (Value from literature) |
| 330 | 500 | (Value from literature) |
| 330 | 1000 | (Value from literature) |
| 340 | 100 | (Value from literature) |
| 340 | 500 | (Value from literature) |
| 340 | 1000 | (Value from literature) |
Note: Specific values from the literature should be filled in here.
Experimental Protocols
A detailed methodology for studying the thermal decomposition of BrONO₂ typically involves a flow tube reactor coupled with a detection system.
1. Synthesis and Purification of BrONO₂:
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BrONO₂ is synthesized by reacting Br₂ with an excess of ClONO₂.
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The product is purified by trap-to-trap distillation to remove unreacted precursors and byproducts.
2. Experimental Setup:
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A temperature-controlled flow tube reactor is used to maintain a constant reaction temperature.
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A known concentration of BrONO₂ is introduced into the reactor along with a bath gas (e.g., N₂ or He) at a specific pressure.
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The concentration of BrONO₂ and/or the products (BrO, NO₂) is monitored at the exit of the reactor using a suitable detection technique, such as mass spectrometry or absorption spectroscopy.
3. Data Acquisition and Analysis:
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The decay of BrONO₂ or the formation of products is measured as a function of reaction time (which is controlled by the flow rate and the length of the reactor).
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The first-order rate constant is determined from the slope of a plot of ln([BrONO₂]) versus time.
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Experiments are repeated at different temperatures and pressures to determine the temperature and pressure dependence of the rate constant.
Visualizations
Caption: Experimental workflow for determining the rate constant of BrONO₂ thermal decomposition.
Caption: Lindemann-Hinshelwood mechanism for BrONO₂ thermal decomposition.
References
Technical Support Center: Enhancing BrONO2 Concentration Measurement Accuracy in the Stratosphere
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of Bromine Nitrate (B79036) (BrONO2) concentrations in the stratosphere.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring BrONO2 in the stratosphere?
A1: The primary methods for measuring stratospheric BrONO2 fall into two main categories:
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Remote Sensing Techniques: These methods infer BrONO2 concentrations by measuring the absorption or emission of electromagnetic radiation. Common instruments and techniques include:
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Michelson Interferometer for Passive Atmospheric Sounding (MIPAS): Measures infrared limb-emission spectra.
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Solar Occultation: Measures the absorption of solar radiation as the sun rises or sets.
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Differential Optical Absorption Spectroscopy (DOAS): Utilizes the characteristic absorption features of trace gases in the UV-visible spectrum.[1]
-
-
In-situ Techniques: These methods involve direct sampling of the air to measure BrONO2 concentrations. A key technique is:
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Chemical Ionization Mass Spectrometry (CIMS): Involves the chemical ionization of BrONO2 followed by mass spectrometric detection.
-
Q2: What are the typical sources of error in BrONO2 measurements?
A2: Errors in BrONO2 measurements can arise from various sources depending on the technique used. For remote sensing, common errors include spectral noise, uncertainties in spectroscopic parameters like absorption cross-sections, and instrumental effects.[2][3] For in-situ techniques like CIMS, chemical interferences and issues with sample collection and calibration are significant concerns.[4]
Q3: How can I validate my BrONO2 measurements?
A3: Validation of BrONO2 measurements is crucial for ensuring data quality. This can be achieved through:
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Intercomparison with independent measurements: Comparing your data with results from other instruments or measurement techniques is a primary validation method.[5]
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Comparison with photochemical models: Comparing observations with predictions from established atmospheric models can help identify systematic biases.[2][6]
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Closure studies: Assessing the consistency of measured BrONO2 with concurrent measurements of related species (e.g., BrO, NO2) within the known chemical framework of the stratosphere.
Troubleshooting Guides
This section provides detailed troubleshooting guidance for common issues encountered during BrONO2 measurements using different techniques.
Remote Sensing Techniques (MIPAS, Solar Occultation, DOAS)
Problem 1: Retrieved BrONO2 concentrations are consistently higher or lower than expected.
| Possible Cause | Troubleshooting Steps |
| Uncertainties in Spectroscopic Data (Absorption Cross-Sections) | 1. Verify the source and version of the spectroscopic data used in your retrieval algorithm. Ensure you are using the most up-to-date and recommended cross-section data for BrONO2 and interfering species.[2] 2. Perform sensitivity studies. Vary the absorption cross-sections within their uncertainty ranges to quantify the impact on the retrieved BrONO2 concentrations.[1] 3. Compare retrievals using different spectral windows. If the bias is wavelength-dependent, it may point to issues with the cross-section data in a specific spectral region. |
| Instrumental Errors | 1. Check for instrumental drifts. Review instrument diagnostic data for any changes in instrument line shape, radiometric gain, or pointing knowledge over time.[3] 2. Assess the impact of spectral noise. High noise levels can introduce biases in the retrieval. Averaging multiple measurements can help reduce random noise.[2] |
| Retrieval Algorithm Issues | 1. Review the a priori information used in the retrieval. Inaccurate a priori profiles can bias the retrieved results. 2. Examine the retrieval residuals. Systematic patterns in the residuals (the difference between the measured and simulated spectra) can indicate issues with the forward model or the retrieval setup. 3. Consult community best practices. Ensure your retrieval algorithm follows established guidelines and recommendations from the scientific community.[7] |
Problem 2: Retrieved BrONO2 profiles show unrealistic vertical structures.
| Possible Cause | Troubleshooting Steps |
| Pointing Knowledge (Tangent Height) Errors | 1. Validate the tangent height determination. Inaccurate tangent heights are a significant source of error in limb-viewing instruments.[3] 2. Compare retrieved profiles of other well-known species (e.g., O3, N2O) with established climatologies. A consistent vertical shift across multiple species may indicate a systematic pointing error. |
| Interference from Other Atmospheric Species | 1. Identify potential interfering species. Other gases with absorption features in the same spectral region as BrONO2 can interfere with the retrieval. Common interferents include O3, ClONO2, NO2, and CFCs.[8] 2. Simultaneously fit for interfering species. Include the concentrations of known interfering species as free parameters in your retrieval algorithm. 3. Analyze the spectral residuals for signatures of un-fitted species. Unaccounted-for absorption features in the residuals can point to missing interfering gases in your forward model. |
In-situ Techniques (Chemical Ionization Mass Spectrometry - CIMS)
Problem 3: Observed BrONO2 signal is noisy or unstable.
| Possible Cause | Troubleshooting Steps |
| Inlet and Sampling Line Issues | 1. Check for leaks in the sampling line. Leaks can introduce ambient air and dilute the sample. 2. Inspect the inlet for blockages or contamination. 3. Evaluate the potential for thermal decomposition of BrONO2 in the inlet. If the inlet is heated, BrONO2 may decompose, leading to an underestimation of its concentration. |
| Ion Source Instability | 1. Monitor the reagent ion signal. Fluctuations in the reagent ion signal will lead to instability in the product ion signal. 2. Check the ion source parameters. Ensure that pressures and voltages are stable. |
Problem 4: Measured BrONO2 concentrations are unexpectedly high, especially during the daytime.
| Possible Cause | Troubleshooting Steps |
| Chemical Interference | 1. Identify potential interfering species. Other compounds can react with the reagent ions to produce ions at the same mass-to-charge ratio as the BrONO2-adduct. For example, in systems detecting N2O5 and NO3 at m/z 62 (NO3-), peroxyacetyl nitrate (PAN) in the presence of NO2 has been shown to cause significant interference.[4] While the specific interferents for BrONO2 will depend on the reagent ion used, analogous reactions are possible. 2. Perform laboratory tests to characterize potential interferences. Introduce suspected interfering species into the CIMS to quantify their contribution to the BrONO2 signal. 3. Use an alternative reagent ion or detection scheme. If a significant interference is identified, switching to a different chemical ionization scheme may eliminate the problem. |
Data Presentation
Table 1: Summary of Systematic Error Sources in MIPAS BrONO2 Retrievals
The following table summarizes the estimated systematic errors from various sources for MIPAS BrONO2 retrievals at different altitudes.
| Error Source | Error at 20 km (pptv) | Error at 30 km (pptv) |
| Spectroscopic Data (BrONO2) | ~1.5 | ~1.0 |
| Spectroscopic Data (Interfering Species) | ~0.8 | ~0.5 |
| Instrumental Line Shape | ~0.5 | ~0.3 |
| Pointing Knowledge (Tangent Height) | ~1.0 | ~0.7 |
| Temperature Profile | ~0.7 | ~0.4 |
| Total Systematic Error | ~2.2 | ~1.4 |
Note: Values are approximate and based on graphical data from scientific literature. The total systematic error is the quadratic sum of the individual error sources.[8][9]
Experimental Protocols
Protocol 1: Calibration of a Chemical Ionization Mass Spectrometer for BrONO2
A detailed, step-by-step protocol for the calibration of a CIMS instrument for BrONO2 measurements is a complex procedure that is highly specific to the instrument design. However, the general principles are as follows:
-
Generation of a known concentration of BrONO2: This is the most critical and challenging step. It often involves the gas-phase reaction of BrO radicals with NO2 in a flow tube reactor. The concentrations of the precursors (e.g., Br2, O3, and NO2) must be accurately known.
-
Introduction of the calibration gas to the CIMS: A known flow of the calibration gas mixture is introduced into the CIMS inlet. The flow rates must be precisely controlled and measured.
-
Measurement of the instrument response: The ion signal corresponding to the BrONO2-reagent ion adduct is measured.
-
Determination of the calibration factor: The calibration factor, which relates the measured ion signal to the BrONO2 concentration, is determined by performing measurements over a range of known BrONO2 concentrations.
-
Regular calibration checks: The calibration should be checked frequently during a measurement campaign to account for any instrument drifts.
Visualizations
Caption: A generalized workflow for retrieving BrONO2 concentrations from remote sensing data.
Caption: A logical troubleshooting pathway for diagnosing issues in BrONO2 measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. AMT - Large daytime signals of N2O5 and NO3 inferred at 62 amu in a TD-CIMS: chemical interference or a real atmospheric phenomenon? [amt.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimization of basis sets for quantum chemical calculations of BrONO2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting quantum chemical calculations on bromine nitrate (B79036) (BrONO₂). The information is tailored for scientists and professionals in computational chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for choosing a basis set for BrONO₂ calculations?
A1: The choice of basis set depends on the desired accuracy and the computational resources available.[1] For a molecule like BrONO₂, which contains a heavy element (bromine), a good starting point is a split-valence basis set with polarization and diffuse functions.[2][3]
-
For DFT Calculations: The Karlsruhe "def2" series, such as def2-SVP or def2-TZVP , are often recommended as they are well-balanced for efficiency and accuracy.[1] Jensen's polarization-consistent basis sets (e.g., pc-n ) are also tuned for DFT calculations and offer quick convergence.[1]
-
For Post-Hartree-Fock (Correlated) Calculations: The Dunning correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ , are the standard choice.[1][4] The 'aug-' prefix indicates the inclusion of diffuse functions, which are important for accurately describing the electron density of electronegative atoms like oxygen and nitrogen.[5]
Q2: My SCF calculation for BrONO₂ is not converging. What are the common causes and solutions?
A2: Self-Consistent Field (SCF) convergence failure is a common issue, especially for molecules with complex electronic structures. Here are several troubleshooting steps:
-
Improve the Initial Guess: A poor initial molecular geometry can lead to convergence problems. Ensure your starting structure is reasonable (e.g., from a lower-level optimization or experimental data).
-
Use a More Robust SCF Algorithm: Most software packages offer alternative SCF algorithms. For example, in Gaussian, you can try SCF=XQC or SCF=QC for a quadratic convergence algorithm, which can help in difficult cases.[6]
-
Increase Maximum SCF Cycles: If the energy is consistently decreasing but hasn't reached the threshold, simply increasing the maximum number of cycles can solve the problem (e.g., SCF=MaxCycle=512).[6]
-
Level Shifting/Damping: These techniques can help guide the SCF process towards a stable solution by modifying orbital energies.
-
Simplify the System: Start with a smaller basis set or a lower level of theory to obtain a converged wavefunction, and then use this result as the initial guess for the more demanding calculation.[7]
Q3: How do I properly account for relativistic effects for the bromine atom?
A3: For heavy elements like bromine (Z=35), relativistic effects become significant and can influence molecular properties.[8][9] These effects arise because the core electrons travel at speeds approaching the speed of light, leading to a contraction of s and p orbitals.[10]
There are two primary ways to include these effects:
-
Effective Core Potentials (ECPs): This is the most common approach. An ECP replaces the core electrons of the heavy atom (bromine) with a potential, reducing computational cost while implicitly including scalar relativistic effects. The valence electrons are still described by a basis set. Basis sets with accompanying ECPs are widely available (e.g., the cc-pVnZ-PP series).[1]
-
Explicit Relativistic Hamiltonians: For very high accuracy, one can use methods that solve the Dirac equation or a modified form of it (e.g., Douglas-Kroll-Hess or ZORA Hamiltonians). These calculations are significantly more computationally expensive.
For most applications involving BrONO₂, using a basis set with a reliable ECP for bromine is a sufficient and efficient choice.
Q4: When should I add diffuse functions to my basis set for BrONO₂?
A4: Diffuse functions are low-exponent Gaussian functions that allow orbitals to occupy a larger region of space.[3] They are critical for accurately describing:
-
Anions: If you are studying BrONO₂⁻ or related anionic species.[5]
-
Excited States: Calculations involving electronic excitations (e.g., TD-DFT).[5]
-
Molecules with Lone Pairs: The oxygen and nitrogen atoms in BrONO₂ have lone pairs, and diffuse functions can improve the description of their electron density.
-
Weak Interactions: If studying intermolecular interactions involving BrONO₂.
The Dunning basis sets with the aug- prefix (e.g., aug-cc-pVTZ) include diffuse functions.[3] For other basis set families, they are often denoted with a + symbol (e.g., 6-31+G*).[2]
Troubleshooting Guides
Guide 1: Handling Basis Set Superposition Error (BSSE)
-
Issue: When calculating interaction energies (e.g., dimer formation), the basis functions of one monomer can artificially lower the energy of the other, leading to an overestimation of the binding energy.
-
Solution: Use the Counterpoise correction method, available in most quantum chemistry software packages. This method calculates the energies of the individual monomers in the presence of the "ghost" basis functions of the partner monomer.
Guide 2: Geometry Optimization Fails to Converge
-
Issue: The geometry optimization job terminates without finding a stationary point on the potential energy surface.
-
Troubleshooting Steps:
-
Visualize the Trajectory: Check the optimization steps to see if the structure is oscillating or if a particular bond/angle is changing erratically.
-
Recalculate Force Constants: The initial Hessian (a matrix of second derivatives of energy) might be inaccurate. Most programs have an option to calculate the force constants at the start of the optimization (opt=CalcFC or opt=CalcAll).
-
Switch Optimization Algorithm: Try a different optimization algorithm if available.
-
Use Redundant Internal Coordinates: These are often more robust for complex molecules than Cartesian coordinates. This is the default in many modern programs.
-
Data Presentation: Basis Set Selection
The following tables summarize common basis set families and their typical applications for molecules containing bromine.
Table 1: Pople-Style Basis Sets
| Basis Set | Description | Typical Use Case for BrONO₂ |
| 6-31G(d) | Double-zeta valence, minimal core, with d-polarization functions on heavy atoms. | Initial geometry optimizations, preliminary calculations. |
| 6-31+G(d,p) | Adds diffuse functions (+) to heavy atoms and p-polarization to hydrogens. | Good for systems where anions or lone pairs are important. |
| 6-311++G(2d,2p) | Triple-zeta valence, with diffuse functions on all atoms and multiple polarization functions. | Higher accuracy geometry and frequency calculations. |
Table 2: Correlation-Consistent and Karlsruhe Basis Sets
| Basis Set | Description | Typical Use Case for BrONO₂ |
| cc-pVDZ | Correlation-consistent double-zeta. | Correlated calculations (MP2, CCSD). Not optimal for DFT.[1] |
| aug-cc-pVTZ | Correlation-consistent triple-zeta with diffuse functions.[4] | High-accuracy correlated calculations, especially for properties depending on diffuse electron density. |
| def2-SVP | Split-valence polarization (Ahlrichs). | Robust and efficient for DFT geometry optimizations. |
| def2-TZVP | Valence triple-zeta polarization. | High-accuracy DFT calculations of energies and properties. |
| cc-pVTZ-PP | Dunning triple-zeta with a relativistic ECP.[1] | Recommended for high-accuracy calculations on Br to account for relativistic effects. |
Experimental Protocols
Protocol: Systematic Basis Set Selection Workflow
This protocol outlines a standard procedure for selecting an appropriate basis set for studying a new property of BrONO₂.
-
Define the Research Objective: Clearly state the property to be calculated (e.g., geometry, vibrational frequencies, reaction energy, UV-Vis spectrum). The required accuracy dictates the choice of basis set.
-
Literature Review: Search for previous high-level calculations on BrONO₂ or similar molecules (e.g., ClONO₂) to identify basis sets that have proven effective.
-
Initial Low-Level Scan: Perform an initial geometry optimization with a computationally inexpensive but reliable basis set (e.g., def2-SVP for DFT). This provides a reasonable starting geometry.
-
Systematic Basis Set Convergence Study: a. Select a series of systematically improvable basis sets (e.g., cc-pVDZ-PP, cc-pVTZ-PP, cc-pVQZ-PP). b. Perform single-point energy calculations (or other property calculations) on the optimized geometry from Step 3 with each basis set in the series. c. Plot the calculated property versus the basis set size. The property should converge towards a specific value. d. Select the smallest basis set that provides a result within your desired tolerance of the converged value. This balances accuracy and computational cost.
-
Final High-Level Calculation: Use the selected basis set and level of theory to perform the final, production-level calculations for all desired properties.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 3. gaussian.com [gaussian.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting electronic convergence - VASP Wiki [vasp.at]
- 8. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Strategies for reducing signal-to-noise ratio in BrONO2 spectral analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding strategies to improve the signal-to-noise ratio (SNR) in Bromine Nitrate (BrONO₂) spectral analysis.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in BrONO₂ spectral analysis?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal to the level of background noise. In the context of BrONO₂ spectral analysis, a high SNR is crucial because BrONO₂ often exhibits weak spectral signatures that can be easily obscured by noise.[1][2] A higher SNR leads to more accurate and reliable quantification, improved detection limits, and clearer identification of spectral features. Conversely, a low SNR can lead to inaccurate measurements and misinterpretation of data.[3]
Q2: What are the primary sources of noise in BrONO₂ spectral analysis?
A2: Noise in spectral analysis can originate from various sources, which are broadly categorized as either instrumental or environmental.
-
Instrumental Noise: This includes thermal (Johnson) noise from electronic components, shot noise related to the quantum nature of electrons and photons, and flicker (1/f) noise, which is more significant at lower frequencies.[4] For BrONO₂, spectral noise from the instrument itself is often a dominant error source.[1][5][6]
-
Environmental Noise: This arises from external sources such as 50/60 Hz power lines, radio frequency interference, and fluctuations in ambient temperature and pressure.[4]
-
Spectral Interference: In BrONO₂ analysis, interfering gases with overlapping spectral signatures (e.g., O₃, ClONO₂, NO₂, H₂O, CO₂) are a major challenge, effectively acting as noise and complicating the retrieval of a clean BrONO₂ signal.[2][5][7]
Q3: What is the difference between hardware and software strategies for improving SNR?
A3: Both hardware and software approaches are essential for optimizing SNR.
-
Hardware solutions involve physical modifications to the experimental setup and instrument settings before or during data acquisition.[8][9] Examples include using high-throughput optics, cooling the detector to reduce thermal noise, and shielding the instrument from environmental interference.[4][8][9]
-
Software solutions are computational methods applied to the data after it has been acquired.[8] These include techniques like signal averaging, digital smoothing (e.g., Savitzky-Golay filters), baseline correction, and Fourier filtering.[8][10][11]
Troubleshooting Guide
Problem: My BrONO₂ spectrum is very noisy, and the peaks are barely distinguishable.
This common issue can be addressed by systematically evaluating your data acquisition and processing workflow. The following troubleshooting steps and logical decision-making diagram can help isolate and resolve the problem.
Caption: Troubleshooting workflow for low SNR in spectral analysis.
Q4: How can I optimize my instrument's hardware for better SNR?
A4: Optimizing your hardware configuration is the first line of defense against noise.
-
Increase Light Throughput: Use a higher-intensity light source or larger diameter optical fibers to increase the amount of light reaching the sample and detector.[12][13]
-
Detector Cooling: If your detector supports it, enable cooling. Lowering the detector's temperature significantly reduces thermal (Johnson) noise.[4]
-
Use High-Efficiency Optics: Ensure all optical components (mirrors, gratings, lenses) are clean and have high reflectivity or transmission in the spectral region of interest.
-
Instrumental Shielding: To combat environmental noise, shield the instrument from electromagnetic interference using a Faraday cage and isolate it from mechanical vibrations.[8][9]
Q5: What data acquisition strategies should I employ to improve the SNR?
A5: The way you collect data can have a profound impact on the final spectral quality.
-
Increase Integration Time: A longer integration time allows the detector to collect more photons, which increases the signal. This should be set as long as possible without saturating the detector.[12][13]
-
Signal Averaging (Co-addition): This is one of the most powerful techniques for reducing random noise. By acquiring and averaging multiple scans, the signal, which is constant, adds up linearly, while the random noise adds as its square root. Therefore, the SNR improves by the square root of the number of scans averaged.[12][13] For example, averaging 100 scans can improve the SNR by a factor of 10.
-
Double-Sampling: This method involves two spectral samplings at different integration times to balance the SNR across the full spectral range, especially when light intensity or sample absorption varies significantly with wavelength.[14]
Q6: My baseline is drifting or uneven. How can I correct this?
A6: Baseline drift is a common issue caused by instrument instability or sample matrix effects. This can be corrected using post-processing software. Most spectroscopy software includes functions for baseline correction, which may involve fitting the baseline with a polynomial function or other algorithms and subtracting it from the spectrum.[3][15]
Q7: I suspect other chemical species are interfering with my BrONO₂ measurement. What can I do?
A7: Spectral interference is a significant challenge in BrONO₂ analysis.[5]
-
Spectral Deconvolution: If the spectra of the interfering species are known, multivariate analysis techniques like Classical Least Squares (CLS) or Partial Least Squares (PLS) can be used to mathematically separate the contribution of each component from the mixed spectrum.
-
Select a Different Spectral Window: If possible, perform the analysis in a spectral region where the absorption features of BrONO₂ are strong and the interference from other species is minimal. The 801–820 cm⁻¹ region is often used, but is subject to interference from O₃, ClONO₂, and NO₂, among others.[16]
Experimental Protocols & Data
Protocol: General Methodology for Enhancing SNR via Signal Averaging
-
Instrument Preparation: Allow the spectrometer and light source to warm up for at least 30-60 minutes to ensure thermal stability.
-
Dark Spectrum Acquisition: Block the light path and acquire a dark spectrum. Use the same integration time that will be used for the sample measurement. This will be used to correct for detector dark current.
-
Reference Spectrum: Acquire a reference spectrum (e.g., through an empty sample cell or of the pure solvent).
-
Initial Sample Scan: Place the BrONO₂ sample and perform a single scan to determine the optimal integration time. Adjust the integration time so that the highest peak is at 80-90% of the detector's maximum intensity to maximize dynamic range without saturation.[12]
-
Set Averaging Parameters: In the acquisition software, set the number of scans to average. Start with a value like 25 or 50.
-
Acquire Averaged Spectrum: Run the acquisition to collect and average the specified number of scans.
-
Post-Processing: Subtract the dark spectrum from your averaged sample spectrum.
-
Evaluate SNR: Calculate the SNR. If it is still insufficient, increase the number of scans to average (e.g., to 100 or 200) and repeat the acquisition, keeping in mind the trade-off with total experiment time.
Data Presentation: Impact of SNR Improvement Strategies
The following table summarizes the expected quantitative improvement in SNR based on different software-based strategies.
| Strategy | Parameter | Effect on SNR | Example |
| Signal Averaging | Number of Scans (N) | Proportional to √N | Increasing from 1 to 100 scans improves SNR by a factor of 10.[12][13] |
| Digital Smoothing | Number of points in moving average (n) | Proportional to √n | Applying a 9-point moving average can improve SNR by up to 3x, but may broaden spectral features. |
| Boxcar Averaging | Number of adjacent pixels averaged (p) | Proportional to √p | Averaging 4 adjacent pixels can improve SNR by a factor of 2.[12][13] |
Visualizations
Caption: Key sources of noise and corresponding mitigation strategies.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to post-processing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How to Reduce Noise in FTIR Spectra Processing [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. oceanoptics.com [oceanoptics.com]
- 13. oceanoptics.com [oceanoptics.com]
- 14. researchgate.net [researchgate.net]
- 15. A review on spectral data preprocessing techniques for machine learning and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acp.copernicus.org [acp.copernicus.org]
Validation & Comparative
Comparative analysis of bromine nitrate vs chlorine nitrate in the stratosphere
A Comparative Analysis of Bromine Nitrate (B79036) and Chlorine Nitrate in the Stratosphere
Introduction
In the intricate chemical balance of the stratosphere, reservoir species play a crucial role in sequestering highly reactive radicals, thereby moderating ozone depletion. Among the most significant halogen reservoir molecules are bromine nitrate (BrONO₂) and chlorine nitrate (ClONO₂). Both are formed through termolecular reactions involving nitrogen dioxide (NO₂) and the respective halogen monoxides (BrO and ClO), effectively linking the halogen (XOx) and nitrogen (NOx) chemical families.[1] While analogous in their formation, their stratospheric fates and efficiencies as reservoirs differ substantially due to differences in their photolytic stability and reactivity. This guide provides a comparative analysis of their key chemical properties, supported by experimental data, to elucidate their distinct roles in stratospheric ozone chemistry.
Data Presentation
The following tables summarize key quantitative data for BrONO₂ and ClONO₂, highlighting the critical differences in their formation kinetics, photolysis rates, and heterogeneous reactivity.
Table 1: Formation Kinetics
The primary formation pathway for both species is the termolecular reaction XO + NO₂ + M → XONO₂ + M, where X is Br or Cl, and M is a third body (typically N₂ or O₂) that stabilizes the newly formed molecule.
| Parameter | This compound (BrONO₂) | Chlorine Nitrate (ClONO₂) | Reference(s) |
| Reaction | BrO + NO₂ + M → BrONO₂ + M | ClO + NO₂ + M → ClONO₂ + M | [2][3] |
| Low-Pressure Limit Rate Coefficient (k₀) | k₀ ≈ 5.2 x 10⁻³¹ (T/300)⁻³.¹ cm⁶ molecule⁻² s⁻¹ | k₀ ≈ 1.8 x 10⁻³¹ (T/300)⁻³·⁴ cm⁶ molecule⁻² s⁻¹ | [2][3] |
| High-Pressure Limit Rate Coefficient (k∞) | k∞ ≈ 1.8 x 10⁻¹¹ (T/300)⁻¹·⁹ cm³ molecule⁻¹ s⁻¹ | k∞ ≈ 1.5 x 10⁻¹¹ (T/300)⁻¹·⁹ cm³ molecule⁻¹ s⁻¹ | [2][3] |
Table 2: Photolysis Data
Photolysis is a major loss process for both molecules. The significant difference in their absorption cross-sections leads to a much shorter atmospheric lifetime for BrONO₂.
| Parameter | This compound (BrONO₂) | Chlorine Nitrate (ClONO₂) | Reference(s) |
| Atmospheric Lifetime | Short (rapidly photolyzed during daylight) | Longer than BrONO₂ | [4] |
| Photolysis Rate (J-value) | 0.5 x 10⁻³ s⁻¹ to 4.0 x 10⁻³ s⁻¹ (daylight) | Approx. 20 times slower than BrONO₂ | [4] |
| Primary Photolysis Products | Br + NO₃ BrO + NO₂ | Cl + NO₃ O(³P) + ClONO | [5][6] |
| Absorption Cross Section (Peak) | Significant absorption in the near-UV region | Weaker absorption compared to BrONO₂ | [4][7] |
Table 3: Heterogeneous Chemistry
Heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs) and sulfate (B86663) aerosols are critical for converting these reservoir species into more active forms of halogens.
| Parameter | This compound (BrONO₂) | Chlorine Nitrate (ClONO₂) | Reference(s) |
| Hydrolysis Reaction | BrONO₂ + H₂O(s) → HOBr + HNO₃ | ClONO₂ + H₂O(s) → HOCl + HNO₃ | [5][8] |
| Reaction with HCl | BrONO₂ + HCl(s) → BrCl + HNO₃ | ClONO₂ + HCl(s) → Cl₂ + HNO₃ | [5][8] |
| Uptake Coefficient (γ) on Sulfuric Acid (200K) | Varies with conditions | γ ≈ 0.01 (hydrolysis) γ ≈ 0.1-0.3 (with HCl) | [8] |
| Uptake Coefficient (γ) on TiO₂/SiO₂ (Room Temp) | Not specified | γ(TiO₂) ≈ 1.2 x 10⁻³ γ(SiO₂) ≈ 2-6 x 10⁻⁴ | [9] |
Experimental Protocols
The data presented above are derived from various laboratory techniques designed to simulate stratospheric conditions and measure kinetic and photochemical parameters.
Gas-Phase Kinetics: Discharge Flow Mass Spectrometry
This technique is frequently used to measure the rate constants of termolecular formation reactions.[10]
-
Objective: To determine the rate coefficient for reactions like ClO + NO₂ + M → ClONO₂ + M.
-
Methodology:
-
Radical Generation: ClO radicals are generated in a flow tube by reacting Cl atoms with O₃ or Cl₂O. Cl atoms are typically produced by passing a Cl₂/He mixture through a microwave discharge.
-
Reactant Introduction: A large excess of NO₂ is introduced into the main flow tube downstream. The entire system is maintained at a specific temperature and pressure, with a carrier gas (e.g., He, N₂, Ar) acting as the third body (M).
-
Reaction Monitoring: The decay of the ClO radical concentration is monitored as a function of reaction time (or distance along the flow tube). A mass spectrometer, positioned at the end of the flow tube, is used for detection. ClO is often monitored by titrating it to Cl with NO and detecting the Cl atom signal.
-
Data Analysis: Under pseudo-first-order conditions ([NO₂] » [ClO]), the slope of a plot of ln([ClO]) versus time gives the pseudo-first-order rate constant, from which the termolecular rate constant can be extracted.
-
Photolysis Studies: UV-Visible Absorption Spectroscopy
This method is used to determine absorption cross-sections and photolysis rates.[4]
-
Objective: To measure the absorption cross-sections of BrONO₂ at stratospherically relevant temperatures.
-
Methodology:
-
Sample Preparation: A gaseous sample of purified BrONO₂, often in a mixture with a known amount of Br₂, is prepared in a temperature-controlled absorption cell.
-
Spectroscopic Measurement: A beam of light from a UV-Visible source is passed through the cell. The transmitted light is analyzed by a spectrometer to record the absorption spectrum over a range of wavelengths (e.g., 208-500 nm).
-
Cross-Section Calculation: Using the Beer-Lambert Law (A = σcl), the absorption cross-section (σ) is calculated from the measured absorbance (A), the known concentration of BrONO₂ (c), and the path length of the cell (l).
-
Photolysis Rate Calculation: The atmospheric photolysis rate (J-value) is calculated by integrating the product of the measured absorption cross-section, the solar actinic flux, and the quantum yield for dissociation over the relevant wavelengths.
-
Heterogeneous Chemistry: Aerosol Flow Tube
This experimental setup is used to study reactions occurring on the surface of aerosol particles.[1][9]
-
Objective: To measure the uptake coefficient (γ) for the hydrolysis of ClONO₂ on aerosol surfaces like TiO₂ or sulfuric acid.
-
Methodology:
-
Aerosol Generation: Aerosol particles of a specific composition and size distribution are generated and introduced into a flow tube under controlled temperature and relative humidity.
-
Reactant Introduction: A known concentration of the gas-phase reactant (e.g., ClONO₂) is added to the aerosol flow.
-
Reaction and Detection: The reactant gas adsorbs and reacts on the surface of the aerosol particles as it travels down the flow tube. The concentration of the reactant is measured at the exit of the flow tube, typically using a mass spectrometer.
-
Uptake Coefficient Calculation: The uptake coefficient (γ), which represents the probability of a molecule sticking and reacting upon collision with the surface, is calculated from the observed loss of the reactant gas, the total aerosol surface area, and the gas-surface collision rate.
-
Mandatory Visualization
The following diagrams illustrate the central role of BrONO₂ and ClONO₂ in stratospheric halogen chemistry.
Caption: Formation and photolytic loss pathways for BrONO₂ and ClONO₂.
Caption: Heterogeneous activation of halogens on Polar Stratospheric Clouds.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. UV‐visible absorption cross sections of this compound determined by photolysis of BrONO 2 /Br 2 mixtures | Zendy [zendy.io]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. ACP - Heterogeneous reaction of ClONO2 with TiO2 and SiO2 aerosol particles: implications for stratospheric particle injection for climate engineering [acp.copernicus.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
Bridging the Stratosphere and Satellite: A Comparative Guide to Validating Atmospheric BrONO2 Models
An Objective Comparison of Atmospheric Chemistry Model Performance with Satellite-Based Measurements of Bromine Mononitrate for Researchers, Scientists, and Drug Development Professionals.
Introduction: From Ozone Chemistry to Pharmaceutical Design
The stratosphere, a layer of our atmosphere approximately 10 to 50 kilometers above the Earth's surface, plays a critical role in protecting life from harmful ultraviolet (UV) radiation. A key chemical species in this region is bromine mononitrate (BrONO2), a significant reservoir of atmospheric bromine. The concentration and distribution of BrONO2 are vital indicators of the processes that control stratospheric ozone depletion. For researchers in the atmospheric sciences, accurately modeling BrONO2 is a critical test of our understanding of ozone chemistry.
While seemingly distant, the study of atmospheric bromine has parallels and indirect relevance to the pharmaceutical world. Bromine itself is an essential element for human life, playing a crucial role in tissue development.[1][2] Furthermore, bromine is a key component in the synthesis of a variety of pharmaceutical compounds, from antiseptics to anticancer drugs. Understanding the complex chemistry of bromine in one natural system (the atmosphere) can provide insights that are conceptually valuable in another (biochemical systems). This guide provides an in-depth comparison of how well current atmospheric models predict BrONO2 concentrations when validated against precise satellite measurements, offering a case study in the rigorous validation of complex chemical models—a practice of universal importance across scientific disciplines.
Comparing Model Predictions with Satellite Observations
The validation of atmospheric models relies on comparing their predictions with real-world observations. For BrONO2, a key source of high-quality, global data comes from the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) instrument, which was operational aboard the Envisat satellite. This section compares the performance of a prominent atmospheric chemistry climate model, the ECHAM/MESSy Atmospheric Chemistry (EMAC) model, with MIPAS observations.
Quantitative Comparison of Model Performance
The following table summarizes the key discrepancies observed between the EMAC model predictions and MIPAS satellite measurements of BrONO2 volume mixing ratios (VMR) from 2002-2012.[3][4][5]
| Altitude Region & Condition | Discrepancy (Model vs. Observation) | Magnitude of Discrepancy (pptv) | Likely Reason for Discrepancy |
| Polar Winter Stratosphere (> 30 km) | Model Underestimation | Up to 15 pptv | The model does not account for the downward transport of NOx from the mesosphere and thermosphere, which is produced by energetic particle precipitation.[4][5] |
| Global Lower Stratosphere (up to 25 km, especially at night) | Model Overestimation | Up to 8 pptv | Potential inaccuracies in modeling the release of total inorganic bromine (Bry) from source gases or the partitioning of Bry among its constituent species.[4] |
| Tropical Stratosphere (27-32 km, sunlit conditions) | Model Underestimation | Up to 5 pptv | Uncertainties in the photochemical data, specifically the ratio of the BrONO2 photolysis rate to its formation rate from BrO and NO2.[4] |
Experimental Protocols
A thorough understanding of the methodologies used to generate both the satellite data and the model predictions is essential for a critical evaluation of their comparison.
Satellite Measurement: MIPAS BrONO2 Retrieval
The MIPAS instrument measured infrared limb-emission spectra of the atmosphere. The retrieval of BrONO2 profiles from these spectra is a complex process:
-
Spectral Averaging: Individual spectra are averaged over 10° latitude bins and three-day periods to improve the signal-to-noise ratio.[3][5]
-
Radiative Transfer Modeling: A forward model is used to simulate the expected spectral radiance based on an initial guess of the atmospheric state (temperature, pressure, and trace gas profiles).
-
Inverse Retrieval: An iterative process adjusts the BrONO2 vertical profile to achieve the best possible match between the simulated and the measured spectra. This is typically a non-linear least-squares fitting problem.
-
Spectroscopic Data: The accuracy of the retrieval is highly dependent on the quality of the underlying spectroscopic data for BrONO2 and other interfering species. The analysis presented here utilized an improved infrared spectroscopic database for BrONO2.[5]
-
Error Estimation: The uncertainties in the retrieved profiles are rigorously quantified, considering factors such as spectral noise and systematic errors from instrument calibration and interfering species. The estimated uncertainty for a single profile is around 1-4 pptv.[3][5]
Atmospheric Modeling: EMAC Simulation
The EMAC model is a comprehensive chemistry-climate model that simulates the composition and dynamics of the atmosphere:
-
Dynamical Core: The model is based on the ECHAM5 general circulation model, which simulates atmospheric transport and dynamics.
-
Chemistry Module: The Modular Earth Submodel System (MESSy) includes a detailed representation of stratospheric chemistry, including the reactions involving bromine species.
-
Model Resolution: The simulations were performed at a horizontal resolution of approximately 2.8° x 2.8° with 90 vertical levels extending from the surface to about 80 km.
-
Forcing Data: The model is "nudged" with meteorological reanalysis data (from ERA-Interim) to ensure that the simulated atmospheric state (e.g., temperature, winds) is close to the observed conditions during the satellite measurement period.
-
Emissions: The model includes emissions of various chemical species from natural and anthropogenic sources.
Visualizing the Validation Workflow
The process of validating an atmospheric model with satellite data can be visualized as a logical workflow.
References
- 1. AMT - Global retrieval of stratospheric and tropospheric BrO columns from the Ozone Mapping and Profiler Suite Nadir Mapper (OMPS-NM) on board the Suomi-NPP satellite [amt.copernicus.org]
- 2. The MIPAS global climatology of BrONO2 2002–2012 in comparison... [publikationen.bibliothek.kit.edu]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. ESA - European satellites provide new insight into ozone-depleting chemical species [esa.int]
A Comparative Analysis of the Ozone Depletion Potential of Bromine Nitrate and Other Halogenated Species
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Ozone Depletion Potentials
The Ozone Depletion Potential (ODP) of a substance is a relative measure of its effectiveness in destroying stratospheric ozone, with Trichlorofluoromethane (CFC-11) serving as the benchmark with an ODP of 1.0.[1] Brominated compounds are particularly effective at ozone destruction, often exhibiting higher ODPs than their chlorinated counterparts on a per-atom basis.[1][2] This is because bromine's reaction cycles are more efficient and less likely to be terminated by other atmospheric chemicals.
Below is a summary of the ODPs for several key halogenated species, as reported by the World Meteorological Organization (WMO) and the U.S. Environmental Protection Agency (EPA).[3]
| Compound Category | Chemical Name | Chemical Formula | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) |
| Reference | Trichlorofluoromethane | CCl₃F (CFC-11) | 45 | 1.0 |
| Chlorofluorocarbons (CFCs) | Dichlorodifluoromethane | CCl₂F₂ (CFC-12) | 100 | 1.0 |
| Trichlorotrifluoroethane | C₂Cl₃F₃ (CFC-113) | 85 | 0.8 | |
| Hydrochlorofluorocarbons (HCFCs) | Dichlorofluoromethane | CHClF₂ (HCFC-22) | 12 | 0.055 |
| 1,1-dichloro-1-fluoroethane | C₂H₃Cl₂F (HCFC-141b) | 9.3 | 0.11 | |
| Halons | Bromochlorodifluoromethane | CBrClF₂ (Halon-1211) | 16 | 7.1 |
| Bromotrifluoromethane | CBrF₃ (Halon-1301) | 65 | 10.0 | |
| Other Halogenated Species | Carbon Tetrachloride | CCl₄ | 26 | 1.1 |
| Methyl Bromide | CH₃Br | 0.7 | 0.39 | |
| Bromine Nitrate (B79036) | Bromine Nitrate | BrONO₂ | ~2 hours | Not available |
Note: The ODP for this compound is not provided as it is a short-lived reservoir species. Its impact is accounted for in the overall ozone-depleting effectiveness of bromine-containing source gases.
The Role of this compound in Ozone Depletion
This compound (BrONO₂) is a crucial reservoir species in the stratosphere. It does not directly destroy ozone but plays a significant role in the catalytic cycles that do.[4] BrONO₂ is formed from the reaction of bromine monoxide (BrO) and nitrogen dioxide (NO₂). This reaction temporarily sequesters reactive bromine, preventing it from participating in ozone-destroying reactions.
However, BrONO₂ is readily photolyzed (broken down by sunlight) or can undergo heterogeneous reactions on the surface of atmospheric aerosols, releasing reactive bromine atoms (Br) and bromine monoxide (BrO) radicals.[5] These radicals can then participate in catalytic cycles that destroy ozone far more efficiently than chlorine on a per-atom basis.[1][2]
The key ozone-depleting cycle involving bromine is:
-
Br + O₃ → BrO + O₂
-
BrO + O → Br + O₂
Net Reaction: O₃ + O → 2O₂
Furthermore, a synergistic cycle involving both bromine and chlorine contributes significantly to ozone loss:
-
BrO + ClO → Br + Cl + O₂
-
Br + O₃ → BrO + O₂
-
Cl + O₃ → ClO + O₂
Net Reaction: 2O₃ → 3O₂
The hydrolysis of this compound is also a major source of nitrate in the context of ozone depletion events.
Experimental Protocols for Determining Ozone Depletion Potential
The determination of a substance's ODP is a complex process that integrates laboratory experiments with atmospheric modeling.[6] Key experimental data required for these models include the substance's atmospheric lifetime, which is primarily determined by its reaction rates with atmospheric oxidants and its photolysis cross-sections.
Kinetic Studies
The rates of reaction of halogenated species with atmospheric radicals, such as the hydroxyl radical (OH), are crucial for determining their atmospheric lifetimes. Two common laboratory techniques for these measurements are:
-
Flash Photolysis-Resonance Fluorescence (FP-RF): This is a pump-probe technique. A high-intensity pulse of light (the "pump" pulse, often from a laser) is used to generate a specific reactive species, such as the OH radical, by photolyzing a precursor molecule.[7][8] The concentration of this radical is then monitored over time by a "probe" light source that excites a specific electronic transition of the radical, and the resulting fluorescence is detected.[7][9][10] By observing the decay of the radical concentration in the presence of the halogenated species of interest, the rate constant for their reaction can be determined.
-
Discharge-Flow Technique: In this method, reactants are introduced into a flowing stream of an inert carrier gas at low pressure.[11][12][13] One of the reactants, typically a radical species, is generated in a microwave or radiofrequency discharge. The reactants are then mixed, and the concentrations of reactants and products are measured at various points along the flow tube, often using mass spectrometry or resonance fluorescence. The reaction time is determined by the flow velocity and the distance along the tube, allowing for the calculation of the reaction rate constant.[11][12][13]
Spectroscopic Analysis
To determine how quickly a molecule is broken down by sunlight in the stratosphere (photolysis), its absorption cross-section at different wavelengths of ultraviolet and visible light must be measured.
-
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to measure the infrared absorption cross-sections of molecules.[14][15] An FTIR spectrometer uses an interferometer to modulate the infrared radiation before it passes through a sample. The resulting interferogram is then mathematically converted into a spectrum using a Fourier transform. By measuring the amount of light absorbed by a known concentration of the substance in a gas cell, the absorption cross-section can be calculated.[14][15][16][17] This information is vital for quantifying the radiative forcing of a molecule and its potential for photolysis.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows discussed.
Caption: Catalytic ozone depletion cycles involving bromine and the role of this compound as a reservoir species.
References
- 1. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. epa.gov [epa.gov]
- 4. journals.ametsoc.org [journals.ametsoc.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. static.tecnichenuove.it [static.tecnichenuove.it]
- 7. smashingscience.org [smashingscience.org]
- 8. Flash photolysis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. geosci.uchicago.edu [geosci.uchicago.edu]
A Comparative Guide to the Infrared Spectrum of Bromine Nitrate: Experimental vs. Theoretical Data
For researchers, scientists, and professionals in drug development, a precise understanding of molecular vibrations is crucial for substance identification and characterization. This guide provides a direct comparison of the experimental and theoretical infrared (IR) spectra of bromine nitrate (B79036) (BrONO₂), a molecule of significant interest in atmospheric chemistry.
This document summarizes key vibrational frequencies obtained through gas-phase experimental techniques and high-level computational methods. Detailed experimental and theoretical protocols are provided to offer a comprehensive overview for researchers.
Data Presentation: Vibrational Frequency Comparison
The following table presents a comparison of the fundamental vibrational frequencies of bromine nitrate as determined by experimental gas-phase infrared spectroscopy and theoretical calculations using the Coupled-Cluster with Singles and Doubles and perturbative Triples [CCSD(T)] method with a Triple-Zeta 2-Polarization [TZ2P] basis set.
| Vibrational Mode | Assignment | Experimental Frequency (cm⁻¹)[1] | Theoretical (CCSD(T)/TZ2P) Frequency (cm⁻¹)[2] |
| ν₁ | Asymmetric NO₂ stretch | 1715 | 1785 |
| ν₂ | Symmetric NO₂ stretch | 1285 | 1311 |
| ν₃ | Br-O stretch | 803 | 813 |
| ν₄ | O-N-O bend | 710 | 710 |
| ν₅ | Out-of-plane bend | 555 | 566 |
| ν₆ | In-plane rock | 430 | 435 |
| ν₇ | Torsion | Not Reported | 289 |
| ν₈ | In-plane bend | Not Reported | 197 |
| ν₉ | Torsion | Not Reported | 112 |
Methodologies
Experimental Protocol: Gas-Phase Infrared Spectroscopy
The experimental infrared spectrum of this compound was obtained in the gas phase.[1] The synthesis and purification of this compound are critical first steps due to its instability.
Synthesis of this compound: this compound (BrONO₂) was synthesized via the reaction of bromine chloride (BrCl) with chlorine nitrate (ClONO₂) at low temperatures, typically between -50°C and -70°C.[1] The reaction mixture was allowed to sit for an extended period, up to a week, to facilitate the formation of BrONO₂. Following the reaction, unreacted starting materials were removed by distillation at -78°C, leaving behind the this compound product.[1] This process was often repeated in batches to accumulate a sufficient quantity for spectroscopic analysis.
Infrared Spectroscopy: The gas-phase infrared spectrum was recorded using a Perkin-Elmer IR 283 spectrophotometer.[1] The purified BrONO₂ sample was introduced into a gas cell for analysis. The instrument measures the absorption of infrared radiation as it passes through the gaseous sample, revealing the vibrational modes of the molecule.
Theoretical Protocol: Ab Initio Quantum Chemistry
The theoretical infrared spectrum of this compound was determined using high-level ab initio quantum mechanical methods.[2]
Computational Details: The equilibrium geometry, harmonic vibrational frequencies, and infrared intensities of BrONO₂ were calculated at the CCSD(T) level of theory, which stands for Coupled-Cluster with Singles and Doubles and a perturbative estimate of connected Triple excitations.[2] A Triple-Zeta 2-Polarization (TZ2P) basis set was employed for these calculations.[2] The vibrational frequencies were determined by calculating the quadratic force constants from finite differences of the analytical gradients of the energy.[2]
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the experimental and theoretical infrared spectra of this compound.
Caption: Workflow for comparing experimental and theoretical IR spectra.
References
Comparing the hydrolysis rates of BrONO2 on ice, sulfuric acid, and aqueous aerosols
A critical examination of the heterogeneous hydrolysis of bromine nitrate (B79036) (BrONO₂) on ice, sulfuric acid, and aqueous aerosols reveals significant variations in reaction rates, underscoring the nuanced role of aerosol composition in atmospheric chemistry. This guide provides a comprehensive comparison of experimentally determined hydrolysis rates, detailed experimental protocols, and a visual representation of the common experimental workflow for researchers and scientists in atmospheric chemistry and drug development.
The hydrolysis of bromine nitrate is a key heterogeneous reaction in the atmosphere, influencing the partitioning of bromine species and contributing to ozone depletion cycles. The efficiency of this process is highly dependent on the nature of the aerosol surface upon which it occurs. This comparison synthesizes data from key laboratory studies to provide a clear overview of the hydrolysis rates on three common atmospheric aerosol types: ice, sulfuric acid, and aqueous aerosols.
Comparative Hydrolysis Rate Data
The following table summarizes the quantitative data for the uptake coefficient (γ), which represents the probability of a gas molecule reacting upon collision with the surface, for BrONO₂ hydrolysis on the different aerosol surfaces.
| Surface Type | Uptake Coefficient (γ) | Temperature (K) | Experimental Conditions | Reference |
| Ice | ||||
| Bulk Ice | ~0.3 | 180 | Knudsen flow reactor, mass spectrometric detection. | Aguzzi and Rossi, 2002[1] |
| Sulfuric Acid Aerosol | ||||
| 60-80 wt% H₂SO₄ | 0.4 | 228 | Wetted-wall flow tube, chemical ionization mass spectrometry. | Hanson et al., 1996 |
| Aqueous Aerosol | ||||
| Pure Water | 0.024 ± 0.0008 | 272.5 | Droplet train technique, mass spectrometer. | Deiber et al., 2004[2] |
| Pure Water | 0.030 ± 0.0015 | 275.0 | Droplet train technique, mass spectrometer. | Deiber et al., 2004[2] |
| Pure Water | 0.036 ± 0.0016 | 277.5 | Droplet train technique, mass spectrometer. | Deiber et al., 2004[2] |
| Pure Water | 0.039 | 279.7 | Droplet train technique, mass spectrometer. | Deiber et al., 2004[2] |
Experimental Methodologies
The determination of hydrolysis rates relies on sophisticated laboratory techniques that simulate atmospheric conditions. The primary methods used in the cited studies are the Knudsen flow reactor, the wetted-wall flow tube, and the droplet train technique.
Hydrolysis on Ice Surfaces
The study by Aguzzi and Rossi employed a Knudsen flow reactor coupled with a mass spectrometer to investigate the uptake of BrONO₂ on various types of ice surfaces.
-
Reactor Setup: A low-pressure flow reactor where gas-surface interactions are studied under molecular flow conditions.
-
Ice Sample Preparation: Bulk ice was prepared by freezing deionized water directly in the sample holder.
-
Detection: A mass spectrometer was used to monitor the concentration of BrONO₂ in the gas phase before and after interaction with the ice surface, allowing for the calculation of the uptake coefficient.
-
Temperature Control: The experiments were conducted at a constant temperature of 180 K.
Hydrolysis on Sulfuric Acid Aerosols
Hanson and colleagues utilized a wetted-wall flow tube with chemical ionization mass spectrometry to measure the reaction probability of BrONO₂ on sulfuric acid solutions.
-
Flow Tube: A cylindrical tube where the inner wall is coated with a flowing film of the liquid being studied (in this case, sulfuric acid).
-
Reactant Introduction: A flow of BrONO₂ in a carrier gas is introduced into the flow tube.
-
Detection: A chemical ionization mass spectrometer (CIMS) is used to selectively detect BrONO₂ and its reaction products. The decay of the BrONO₂ signal as a function of interaction time with the wetted wall is used to determine the uptake coefficient.
-
Experimental Parameters: The study was performed at 228 K with sulfuric acid concentrations ranging from 60 to 80 wt%.
Hydrolysis on Aqueous Aerosols
The research by Deiber and coworkers on aqueous aerosols was conducted using a droplet train technique coupled to a mass spectrometer.[2]
-
Droplet Generation: A stream of monodispersed droplets is generated and introduced into a flow tube containing the gas of interest (BrONO₂).[2]
-
Gas-Droplet Interaction: The droplets travel through the flow tube, allowing for the uptake and reaction of BrONO₂.
-
Analysis: A mass spectrometer at the end of the flow tube measures the change in the gas-phase concentration of BrONO₂, from which the uptake coefficient is calculated.[2]
-
Temperature Variation: The experiments were carried out over a temperature range of 272.5 K to 279.7 K.[2]
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for measuring the hydrolysis rate of a gas-phase species on an aerosol or surface.
Caption: Generalized workflow for measuring gas-aerosol reaction rates.
Logical Relationship of Hydrolysis Pathways
The hydrolysis of BrONO₂ in the atmosphere is a competitive process, with the rate and dominant pathway influenced by the available aerosol surface.
References
A Comparative Analysis of Stratospheric Bromine Reservoirs: BrONO2 vs. BrO and HBr
In the intricate chemical tapestry of the stratosphere, bromine species play a disproportionately significant role in ozone depletion relative to their abundance. While bromine monoxide (BrO) is the primary radical involved in catalytic ozone destruction, its atmospheric impact is modulated by the formation and destruction of reservoir and sink species. This guide provides a comprehensive comparison of the key bromine reservoir species, bromine nitrate (B79036) (BrONO₂), with the active radical BrO and the primary sink, hydrogen bromide (HBr), focusing on their roles, relative abundance, and the experimental methods used to study them.
The Roles of BrONO₂, BrO, and HBr in Stratospheric Chemistry
Bromine nitrate (BrONO₂) acts as a temporary reservoir for reactive bromine.[1] It is primarily formed during the day and more significantly at night through the termolecular reaction of bromine monoxide (BrO) with nitrogen dioxide (NO₂).[1][2] This process sequesters the highly reactive BrO radical, thereby reducing its immediate ozone-depleting potential. However, BrONO₂ has a relatively short lifetime, especially during the day, as it is readily photolyzed back to its reactive constituents, Br and BrO.[1] This diurnal cycling makes BrONO₂ a crucial component in controlling the availability of reactive bromine.
Bromine monoxide (BrO) is a key catalytically active species in stratospheric ozone depletion.[3] It directly participates in catalytic cycles that destroy ozone, with one of the most significant being the reaction with chlorine monoxide (ClO). Despite its low concentration compared to chlorine species, bromine is significantly more efficient at destroying ozone on a per-atom basis. The concentration of BrO is highest during the daytime when it is produced from the photolysis of BrONO₂ and other bromine-containing compounds.
Hydrogen bromide (HBr) is the primary sink for stratospheric bromine. It is formed from the reaction of bromine atoms with hydroperoxyl radicals (HO₂) and is relatively stable against photolysis. HBr is water-soluble and can be removed from the stratosphere through wet deposition after being transported to the troposphere.[4] However, it can also be recycled back into reactive bromine through reaction with the hydroxyl radical (OH). Heterogeneous reactions on the surface of stratospheric aerosols can also play a role in the conversion of HBr.[5][6][7][8]
Quantitative Comparison of Stratospheric Bromine Species
The following tables summarize key quantitative data for BrONO₂, BrO, and HBr in the stratosphere, providing a clear comparison of their typical abundances, lifetimes, and key reaction rates.
Table 1: Typical Stratospheric Mixing Ratios
| Species | Lower Stratosphere (15-25 km) | Middle Stratosphere (25-35 km) | Upper Stratosphere (>35 km) |
| BrONO₂ | Up to 8 pptv (night)[1][9] | 10 - 22 pptv (night)[1][10] | < 5 pptv (night)[9] |
| < 4 pptv (day)[1] | ~11 pptv (day, high latitudes)[1] | Significantly lower (day) | |
| BrO | ~5-10 pptv[11] | ~10-16 pptv[11] | Peaks in this region |
| HBr | ~1-2 pptv[12] | Drops rapidly with altitude[4] | Very low concentrations |
Table 2: Photochemical Lifetimes
| Species | Daytime | Nighttime |
| BrONO₂ | Short (minutes to hours) due to photolysis[1] | Relatively long (sequestered)[10] |
| BrO | Short (seconds) due to rapid cycling | Converted to BrONO₂ |
| HBr | Long (weeks to months) | Long |
Table 3: Key Reaction Rate Constants
| Reaction | Rate Constant (k) | Temperature Dependence | Notes |
| BrO + NO₂ + M → BrONO₂ + M | k₀ = (5.2 x 10⁻³¹) (T/300)⁻³·² cm⁶ molecule⁻² s⁻¹ | Negative | Termolecular reaction, pressure-dependent.[13] |
| BrONO₂ + hν → Br + NO₃ | J-value dependent on actinic flux | - | Primary daytime loss for BrONO₂.[1] |
| Br + O₃ → BrO + O₂ | k = 7.74 x 10⁻¹² exp(-603/T) cm³ molecule⁻¹ s⁻¹[14] | Positive | Key reaction for BrO formation. |
| OH + HBr → Br + H₂O | k = 2.6 x 10⁻¹² exp(-350/T) cm³ molecule⁻¹ s⁻¹ | Positive | Recycles HBr back to active bromine. |
| BrONO₂ + H₂O (on aerosols) → HOBr + HNO₃ | Uptake coefficient (γ) ~ 0.1 - 0.8 | Varies with aerosol composition and temperature | Important heterogeneous reaction.[15] |
| HBr (on ice) → Adsorbed HBr | Uptake coefficient (γ) ~ 0.03 - 0.6 | Varies with temperature and pressure | Can lead to hydrate (B1144303) formation.[5][6][7][8] |
Stratospheric Bromine Chemistry Pathways
The following diagram illustrates the key chemical transformations between BrONO₂, BrO, and HBr in the stratosphere.
Caption: Interconversion of key stratospheric bromine species.
Experimental Protocols for Studying Stratospheric Bromine
The quantitative understanding of stratospheric bromine chemistry relies on a combination of in-situ measurements and laboratory studies.
In-situ Measurement Techniques
Michelson Interferometer for Passive Atmospheric Sounding (MIPAS): MIPAS is a limb-viewing Fourier Transform spectrometer that has been deployed on satellites (e.g., Envisat) and high-altitude balloons (MIPAS-B).[2][10][16][17] It measures the thermal emission of the atmosphere in the infrared region.
-
Methodology: As the instrument scans the limb of the atmosphere at different tangent altitudes, it records interferograms which are then transformed into high-resolution spectra. By analyzing the characteristic absorption features of different molecules in these spectra, vertical profiles of their concentrations can be retrieved. For BrONO₂, specific spectral signatures in the infrared are used for its detection and quantification.[2][10] The retrieval process involves complex algorithms that account for atmospheric temperature, pressure, and the spectral properties of interfering species.
Differential Optical Absorption Spectroscopy (DOAS): The DOAS technique is widely used for measuring BrO and other trace gases from ground-based, balloon-borne, and satellite platforms.[11][18][19] It relies on the structured absorption of molecules in the ultraviolet and visible spectral regions.
-
Methodology: A spectrometer measures the intensity of scattered sunlight or direct sunlight. The core principle of DOAS is to separate the narrow-band absorption features of the target gas from broad-band extinction by Rayleigh and Mie scattering and the absorption of other species. This is achieved by fitting the measured spectrum to a set of reference absorption cross-sections of known atmospheric absorbers. The resulting slant column densities are then converted to vertical column densities or mixing ratio profiles using radiative transfer models. Balloon-borne DOAS instruments can perform limb or solar occultation measurements to derive altitude-resolved profiles of BrO.[11][18][19]
Laboratory Experimental Techniques
Laser Flash Photolysis - Resonance Fluorescence (LFP-RF): This is a powerful technique for studying the kinetics of gas-phase reactions involving atoms and small radicals.
-
Methodology: A short, intense pulse of laser light (flash photolysis) is used to create a specific radical, for example, by photolyzing a precursor molecule. The subsequent decay of this radical due to reaction with another species is monitored in real-time. The concentration of the radical is typically measured by resonance fluorescence, where a light source excites the radical to a higher electronic state, and the resulting fluorescence is detected at a right angle to the excitation beam. The intensity of the fluorescence is proportional to the radical concentration. By measuring the decay of the fluorescence signal as a function of the concentration of the reactant gas, the bimolecular rate constant for the reaction can be determined.[14] This technique has been crucial for determining the rate constants of key reactions in stratospheric bromine chemistry.
Flow Tube Reactors: These are used to study both gas-phase and heterogeneous reactions under controlled conditions of temperature and pressure.
-
Methodology: A carrier gas containing the reactant of interest flows through a tube. A second reactant can be introduced at a specific point. The concentrations of reactants and products are measured at different points along the tube, often using mass spectrometry or optical absorption. For heterogeneous studies, the inner surface of the flow tube can be coated with a material of interest, such as sulfuric acid or ice, to simulate stratospheric aerosols.[5][6][7][8] The uptake coefficient, which is the probability that a gas-phase molecule sticks to and reacts on the surface upon collision, can be determined by measuring the loss of the reactant gas as it passes over the surface.
Conclusion
The interplay between the bromine reservoir (BrONO₂), the active radical (BrO), and the sink species (HBr) is fundamental to understanding the impact of bromine on stratospheric ozone. BrONO₂'s role as a temporary reservoir that is highly sensitive to solar radiation highlights the dynamic nature of stratospheric bromine chemistry. The quantitative data presented, obtained through sophisticated in-situ and laboratory experiments, provide the necessary foundation for accurately modeling and predicting the future of the stratospheric ozone layer in a changing climate. Continued research utilizing these and developing new experimental techniques is essential for refining our understanding of these critical atmospheric processes.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. indico.ict.inaf.it [indico.ict.inaf.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The uptake of HI and HBr on ice - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. d-nb.info [d-nb.info]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Evaluation of data for atmospheric models: master equation/RRKM calculations on the combination reaction, BrO + NO2 --> BrONO2, a conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. researchgate.net [researchgate.net]
- 16. KIT-IMKASF - About IMKASF - Research Groups - Remote sensing using aircraft and balloons - MIPAS-B - History [imkasf.kit.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. AMT - A novel, balloon-borne UVâVis spectrometer for direct sun measurements of stratospheric bromine [amt.copernicus.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Bromine Nitrate Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of reactive chemical species such as bromine nitrate (B79036) (BrONO₂) is crucial for atmospheric chemistry studies and toxicological assessments. This guide provides an objective comparison of common analytical methods for the detection of bromine nitrate, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound detection is contingent on factors such as required sensitivity, selectivity, and the sample matrix. The following table summarizes the performance characteristics of various analytical techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | UV-Visible Absorption Spectroscopy | Reflection-Absorption Infrared Spectroscopy (RAIRS) |
| Limit of Detection (LOD) | Typically in the low µg/L to ng/L range for related nitrate compounds.[1][2] | As low as 0.03 µg/L for nitrate.[3][4] | Dependent on the absorption cross-section, generally in the parts-per-billion (ppb) range.[5][6] | High sensitivity for thin films, sub-monolayer detection possible. |
| Limit of Quantification (LOQ) | Dependent on the specific instrumentation and method validation. | Not explicitly stated for this compound, but low µg/L for related compounds. | Quantifiable at various atmospheric concentrations. | Quantifiable for surface-adsorbed species. |
| Precision (%RSD) | Intra-day precision for nitrate analysis can be between 2.2% and 6.5%.[1] | Run-to-run and day-to-day precisions are typically <3%.[3][4] | High precision with RSD ≤ 0.51% for peak area.[7] | High reproducibility for spectral measurements. |
| Selectivity | High, especially with the use of selective derivatization agents and mass spectrometric detection.[8] | Very high due to chromatographic separation and mass analysis.[3][4] | Moderate to high; potential for interference from other species absorbing in the same UV-Vis region.[9][10][11] | High, provides a molecular fingerprint based on vibrational modes.[12] |
| Applicability | Suitable for volatile and semi-volatile compounds; derivatization may be required.[1][8] | Applicable to a wide range of non-volatile and thermally labile compounds in solution.[3][4][13] | Primarily used for gas-phase measurements and determination of absorption cross-sections.[14] | Ideal for studying heterogeneous reactions and surface chemistry of this compound on various surfaces, including ice.[15][16] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following are representative protocols for the key analytical methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of nitrate and nitrite (B80452), which are related to the study of this compound. It involves a derivatization step to convert the non-volatile nitrate into a volatile compound suitable for GC analysis.
-
Sample Preparation and Derivatization:
-
Urinary or aqueous samples containing nitrate are pre-treated to remove interfering substances like chloride, often by precipitation with silver acetate.[1]
-
The nitrate in the sample is converted to a volatile derivative, such as nitromesitylene, by reacting it with a suitable derivatizing agent like mesitylene.[1]
-
For the analysis of nitrate and nitrite, pentafluorobenzyl bromide (PFB-Br) can be used as a derivatization reagent, converting them to PFB-ONO₂ and PFB-NO₂ respectively in aqueous acetone.[8]
-
An internal standard, such as 3,4-dimethylnitrobenzene or ¹⁵N-labeled analogs, is added for quantification.[1][8]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a wide-bore capillary column.[1]
-
Detector: A nitrogen-phosphorus thermionic detector (NPD) or a mass spectrometer (MS) is used for detection.[1]
-
Injection: Splitless injection is commonly used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the derivatized analytes.
-
Mass Spectrometer: Operated in either electron impact (EI) or negative chemical ionization (NCI) mode.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This technique is highly sensitive and selective for the determination of bromate, nitrate, and nitrite in aqueous samples.
-
Sample Preparation:
-
Aqueous samples are typically filtered through a 0.22 µm syringe filter before injection into the UPLC system.[13]
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: A UPLC system capable of high-pressure gradient elution.
-
Column: A reverse-phase column is used for the separation of the anions.[3][4]
-
Mobile Phase: A suitable mobile phase is used to achieve separation.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass spectrometer is used for detection.[3][4]
-
Elution: The elution of bromate, nitrate, and nitrite can be achieved in less than two minutes.[3][4]
-
UV-Visible Absorption Spectroscopy
This method is used to determine the absorption cross-sections of this compound and for its quantification in the gas phase.
-
Experimental Setup:
-
Data Analysis:
-
The absorption cross-sections are determined at different temperatures (e.g., 298 K and 230 K).[14]
-
The concentration of this compound is calculated using the Beer-Lambert law.
-
Reflection-Absorption Infrared Spectroscopy (RAIRS)
RAIRS is a powerful technique to investigate the heterogeneous chemistry of this compound on surfaces.
-
Experimental Setup:
-
The experiments are conducted in an ultra-high vacuum (UHV) chamber.
-
A thin film of a substrate, such as ice, is deposited on a gold substrate at low temperatures (e.g., 95-185 K).[15]
-
This compound is dosed onto the substrate.[15]
-
RAIR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with a cooled MCT detector.[15]
-
-
Data Analysis:
-
The RAIR spectra provide information on the vibrational modes of the adsorbed species, allowing for the identification of reactants, intermediates, and products.[15]
-
By monitoring the changes in the spectra over time, the kinetics of heterogeneous reactions can be studied.
-
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound detection. This process ensures the reliability and comparability of data generated by different techniques.
Cross-validation workflow for analytical methods.
References
- 1. Nitrate analysis by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrate analysis in biological fluids by gas chromatography-nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method for the fast determination of bromate, nitrate and nitrite by ultra performance liquid chromatography-mass spectrometry and their monitoring in Saudi Arabian drinking water with chemometric data treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mdpi.com [mdpi.com]
- 9. Bromide Ions Interfering with my Nitrate Count - Chromatography Forum [chromforum.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. iwaponline.com [iwaponline.com]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 14. UV‐visible absorption cross sections of this compound determined by photolysis of BrONO 2 /Br 2 mixtures | Zendy [zendy.io]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
A Comparative Analysis of Bromine Nitrate and Chlorine Nitrate Photolysis: Rates and Products
A deep dive into the atmospheric photochemistry of BrONO₂ and ClONO₂, this guide offers a comparative analysis of their photolysis rates and product yields. Essential for researchers in atmospheric science and related fields, this document provides a synthesis of key experimental data, detailed methodologies for reproducing these findings, and visual representations of the core chemical processes.
The photolysis of bromine nitrate (B79036) (BrONO₂) and chlorine nitrate (ClONO₂) represents a critical juncture in stratospheric chemistry, directly influencing the catalytic cycles of ozone depletion. While both are reservoir species for halogen and nitrogen oxides, their susceptibility to solar radiation and the subsequent chemical pathways they initiate differ significantly. Understanding these differences is paramount for accurate atmospheric modeling and predicting the future of the ozone layer. It has been noted that BrONO₂ undergoes photolysis at a much faster rate than ClONO₂, a crucial factor in the higher ozone-depleting efficiency of bromine compounds compared to their chlorine counterparts.
Quantitative Comparison of Photolysis Parameters
To facilitate a direct comparison, the following tables summarize the key photophysical parameters for BrONO₂ and ClONO₂. These include UV-Visible absorption cross-sections, which determine the probability of photon absorption, and the quantum yields and branching ratios for the different dissociation pathways upon absorption.
Table 1: UV-Visible Absorption Cross-Sections (σ) at Room Temperature (~298 K)
| Wavelength (nm) | BrONO₂ σ (10⁻²⁰ cm²/molecule) | ClONO₂ σ (10⁻²⁰ cm²/molecule)[1] |
| 200 | - | 135.0 |
| 220 | 270 | 38.0 |
| 240 | 150 | 11.0 |
| 260 | 90 | 10.0 |
| 280 | 110 | 14.0 |
| 300 | 80 | 10.0 |
| 320 | 41 | 4.5 |
| 340 | 15 | 1.5 |
| 360 | 5 | 0.5 |
| 380 | 1 | 0.1 |
| 400 | < 0.5 | < 0.1 |
Note: BrONO₂ absorption data is compiled from various sources. ClONO₂ data is from Burkholder et al. (1994) as cited in related literature.
Table 2: Photolysis Quantum Yields (Φ) and Product Branching Ratios
BrONO₂ Photolysis
The photolysis of BrONO₂ proceeds via two primary channels:
-
BrONO₂ + hν → Br + NO₃
-
BrONO₂ + hν → BrO + NO₂
| Wavelength (nm) | Φ(Br) | Φ(O) | Φ(BrO) |
| 248 | 0.35 ± 0.08 | 0.66 ± 0.15 | - |
| 266 | 0.65 ± 0.14 | 0.18 ± 0.04 | 0.37 ± 0.12 |
| 308 | > 0.62 ± 0.11 | < 0.13 ± 0.03 | - |
| 355 | 0.77 ± 0.19 | < 0.02 | 0.23 ± 0.08 |
Data from Soller et al. (2002). Note that the production of O atoms is attributed to secondary photolysis of the NO₃ product.
ClONO₂ Photolysis
The photolysis of ClONO₂ also has two main product channels:
-
ClONO₂ + hν → Cl + NO₃
-
ClONO₂ + hν → ClO + NO₂
| Wavelength Range (nm) | Branching Ratio (ClO + NO₂) | Branching Ratio (Cl + NO₃) |
| > 200 | 0.61 ± 0.20 | 0.39 ± 0.20 |
| > 300 | 0.44 ± 0.08 | 0.56 ± 0.08 |
| 308 | 0.33 ± 0.06 | 0.67 ± 0.06 |
Data compiled from studies by Nickolaisen et al. and Minton et al.
Experimental Protocols
The determination of photolysis rates and product yields for atmospheric trace gases like BrONO₂ and ClONO₂ relies on sophisticated laboratory techniques. A common and powerful method is laser flash photolysis coupled with resonance fluorescence or absorption spectroscopy . Below is a generalized protocol for such an experiment.
Objective: To measure the absorption cross-section, quantum yields, and product branching ratios for the photolysis of BrONO₂ or ClONO₂ at a specific wavelength.
Materials and Apparatus:
-
Pulsed laser system (e.g., excimer laser) as the photolysis source.
-
Probe light source (e.g., deuterium (B1214612) lamp for UV, xenon arc lamp for visible).
-
Reaction cell with quartz windows.
-
Monochromator and detector (e.g., photomultiplier tube, CCD).
-
Gas handling system for preparing and flowing gas mixtures.
-
Resonance fluorescence detection system for specific radical products (e.g., Cl, Br atoms).
-
Data acquisition system (e.g., digital oscilloscope).
-
Precursor chemicals for the synthesis of BrONO₂ or ClONO₂.
Procedure:
-
Synthesis and Purification: Synthesize BrONO₂ or ClONO₂ in a vacuum system. For example, ClONO₂ can be synthesized from the reaction of Cl₂O with N₂O₅. The product is purified by fractional distillation at low temperatures.
-
Gas Mixture Preparation: Prepare a dilute mixture of the target molecule (BrONO₂ or ClONO₂) in a buffer gas (e.g., N₂ or He) of known concentration in the reaction cell.
-
Absorption Cross-Section Measurement:
-
Measure the intensity of the probe light passing through the cell with only the buffer gas (I₀).
-
Introduce the gas mixture and measure the attenuated light intensity (I).
-
Calculate the absorption cross-section (σ) using the Beer-Lambert law: I = I₀ * exp(-σ * [X] * l), where [X] is the concentration of the absorber and l is the path length of the cell.
-
Repeat this measurement across the desired wavelength range.
-
-
Photolysis and Product Detection:
-
Irradiate the gas mixture with a pulse from the photolysis laser.
-
Monitor the time-resolved concentration of a specific product (e.g., Cl atoms via resonance fluorescence, or ClO radicals via UV absorption).
-
The initial concentration of the product immediately after the laser flash is proportional to the quantum yield of that product channel.
-
-
Quantum Yield Determination:
-
To determine the absolute quantum yield, the laser fluence must be accurately measured, and a chemical actinometer (a substance with a well-known quantum yield) can be used for calibration.
-
The quantum yield (Φ) is calculated as the number of product molecules formed per photon absorbed by the parent molecule.
-
-
Branching Ratio Calculation:
-
By measuring the quantum yields for all primary product channels, the branching ratio for each channel can be determined as the ratio of the quantum yield for that channel to the sum of the quantum yields for all channels.
-
Comparative Photolysis Pathways
The following diagrams illustrate the primary photolysis pathways of BrONO₂ and ClONO₂.
Caption: Primary photolysis pathways for BrONO₂ and ClONO₂.
Experimental Workflow for Photolysis Studies
The logical flow of a typical gas-phase photolysis experiment is outlined below.
Caption: Generalized workflow for photolysis rate and product studies.
References
A Comparative Guide to Experimental Techniques for Validating BrONO₂ Kinetic Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental techniques used to validate the kinetic data of Bromine Nitrate (B79036) (BrONO₂), a molecule of significant interest in atmospheric chemistry. Understanding the reaction rates, absorption properties, and product yields of BrONO₂ is crucial for accurate atmospheric modeling and predicting its impact on ozone depletion. This document details the methodologies of several common experimental techniques, presents quantitative data in a clear, comparative format, and visualizes the experimental workflows.
Comparative Analysis of Kinetic Data
The following table summarizes quantitative data for BrONO₂ obtained through various experimental techniques. These parameters are essential for modeling the atmospheric lifecycle of BrONO₂.
| Parameter | Experimental Technique | Value | Temperature (K) | Wavelength/Conditions | Reference |
| Absorption Cross-Section | UV-visible Absorption Spectroscopy | See specific values in referenced study | 298 and 230 | 208 - 500 nm | [1] |
| Absorption Cross-Section (cis-BrONO) | UV Absorption Spectroscopy | 2.7×10⁻¹⁸ cm² molecule⁻¹ (at 228 nm) | Ambient | Following cw photolysis of Br₂ in Br₂/NO₂/N₂ mixtures | |
| Absorption Cross-Section (cis-BrONO) | UV Absorption Spectroscopy | 0.41×10⁻¹⁸ cm² molecule⁻¹ (at 316 nm) | Ambient | Following cw photolysis of Br₂ in Br₂/NO₂/N₂ mixtures | |
| NO₃ Product Yield | Flash Photolysis with Transient Absorption Spectroscopy | >0.85 | 298 | From O(³P) + BrONO₂ reaction, 248 nm photolysis of O₃ | [2] |
| Initial Uptake Coefficient (γ₀) on NaCl | Knudsen Flow Reactor with Mass Spectrometry | 0.31 ± 0.12 | Ambient | Heterogeneous reaction | |
| Initial Uptake Coefficient (γ₀) on KBr | Knudsen Flow Reactor with Mass Spectrometry | 0.33 ± 0.12 | Ambient | Heterogeneous reaction |
Experimental Methodologies
A detailed understanding of the experimental protocols is critical for evaluating the quality and applicability of the kinetic data. Below are descriptions of the primary techniques used in the studies cited.
UV-visible Absorption Spectroscopy
This technique is fundamental for determining the absorption cross-sections of molecules like BrONO₂, which dictates their photolysis rates in the atmosphere.
Experimental Protocol:
Experiments are conducted using a UV-visible absorption spectrometer to measure the absorption of light by a gas mixture containing BrONO₂.[1]
-
Sample Preparation: A mixture of BrONO₂ and Br₂ is prepared in a temperature-controlled absorption cell.
-
Photolysis: The mixture is subjected to photolysis, often using a continuous wave (cw) light source.
-
Spectral Acquisition: The UV-visible absorption spectrum of the gas mixture is recorded over a specific wavelength range (e.g., 208-500 nm).
-
Product Analysis: The concentrations of stable end products, such as Br₂ and N₂O₅, and intermediate species like NO₃, are monitored spectroscopically throughout the experiment.
-
Data Analysis: The absorption cross-section of BrONO₂ is determined by applying the Beer-Lambert law, accounting for the known absorption spectra of the other species present in the mixture. Measurements are typically performed at different temperatures to assess the temperature dependence of the cross-sections.[1]
Flash Photolysis with Transient Absorption Spectroscopy
Flash photolysis is a powerful technique for studying the kinetics of fast reactions involving short-lived intermediate species.
Experimental Protocol:
This method uses a short pulse of light (from a flash lamp or laser) to create a high concentration of a reactive species, and then monitors the subsequent reactions over time using absorption spectroscopy.[2]
-
Precursor Gas Mixture: A mixture of a precursor molecule (e.g., O₃ to produce O(³P) atoms) and BrONO₂ in a bath gas (e.g., N₂) is introduced into a reaction cell.
-
Photolysis: A high-energy laser pulse (e.g., at 248 nm) photolyzes the precursor molecule, initiating the reaction of interest (e.g., O(³P) + BrONO₂).
-
Transient Species Detection: The concentration of a transient product, such as the nitrate radical (NO₃), is monitored in real-time by measuring its absorption of a probe light beam that passes through the reaction cell. A long-path absorption cell is often used to enhance detection sensitivity.
-
Kinetic Analysis: The temporal profile of the transient species' concentration is recorded. By analyzing the rise and decay kinetics of the transient signal under different reactant concentrations, the rate constant of the reaction and the product yield can be determined.[2]
Knudsen Flow Reactor with Mass Spectrometry
This technique is particularly suited for studying heterogeneous reactions, such as the uptake of gas-phase species onto solid or liquid surfaces.
Experimental Protocol:
-
Reactor Setup: A low-pressure flow reactor (Knudsen cell) is coated with the substrate of interest (e.g., NaCl, KBr). The reactor is connected to a mass spectrometer for sensitive detection of gas-phase species.
-
Gas Introduction: A controlled flow of gaseous BrONO₂ is introduced into the reactor.
-
Reaction and Detection: BrONO₂ molecules collide with the substrate surface, where a heterogeneous reaction can occur. The unreacted BrONO₂ and any gaseous products are continuously monitored by the mass spectrometer.
-
Data Acquisition: The partial pressures of reactants and products are measured as a function of time and experimental conditions (e.g., substrate type, temperature).
-
Kinetic Parameter Determination: The initial uptake coefficient (γ₀), which represents the probability of a gas molecule reacting upon collision with the surface, is calculated from the change in the BrONO₂ signal with and without the reactive surface.
Cavity Ring-Down Spectroscopy (CRDS)
CRDS is an extremely sensitive absorption technique capable of measuring very low concentrations of atmospheric species. While specific kinetic data for BrONO₂ using CRDS were not detailed in the initial literature search, its application to related species like BrO and NO₂ suggests its high potential for BrONO₂ kinetic studies.
Principle of Operation:
-
High-Finesse Cavity: A laser pulse is injected into an optical cavity formed by two highly reflective mirrors.
-
Light Trapping: The light pulse is trapped between the mirrors, reflecting back and forth thousands of times, creating a very long effective path length.
-
Ring-Down Time Measurement: A detector measures the rate of decay of the light leaking out of the cavity. This decay time is known as the "ring-down time."
-
Absorption Measurement: When an absorbing gas like BrONO₂ is present in the cavity, the ring-down time decreases. By measuring the change in the ring-down time, the concentration of the absorbing species can be determined with high precision.
CRDS can be coupled with techniques like flash photolysis to monitor the kinetics of reactions involving BrONO₂ with very high sensitivity.
Conclusion
The validation of BrONO₂ kinetic data relies on a suite of sophisticated experimental techniques. UV-visible absorption spectroscopy is essential for determining photolysis rates, while flash photolysis provides insights into the kinetics of fast reactions and product yields. Knudsen flow reactors coupled with mass spectrometry are invaluable for understanding heterogeneous processes on atmospheric aerosols. Cavity ring-down spectroscopy offers unparalleled sensitivity for detecting trace species and holds great promise for future kinetic studies of BrONO₂. By comparing data from these different methodologies, researchers can build a comprehensive and robust understanding of the atmospheric chemistry of this important bromine compound.
References
Unraveling the Heterogeneous Hydrolysis of BrONO₂: A Comparative Guide to Ionic and Molecular Mechanisms
For Immediate Release
GOTHENBURG, SE – December 19, 2025 – A comprehensive understanding of the heterogeneous hydrolysis of bromine nitrate (B79036) (BrONO₂) is critical for accurately modeling stratospheric ozone chemistry. This guide provides a detailed comparison of the proposed ionic and molecular mechanisms for this reaction, drawing on experimental data and theoretical studies to offer researchers, scientists, and drug development professionals a clear overview of the current state of knowledge.
The heterogeneous hydrolysis of BrONO₂ on atmospheric aerosols, such as ice particles and sulfuric acid solutions, is a key reaction that converts a reservoir species (BrONO₂) into more reactive forms of bromine, ultimately leading to ozone depletion. The fundamental mechanism of this process, whether it proceeds through distinct ionic intermediates or a concerted molecular pathway, has been a subject of scientific inquiry.
Mechanistic Pathways: Ionic vs. Molecular
The primary distinction between the ionic and molecular mechanisms lies in the nature of the transition state and the intermediates formed during the reaction.
Ionic Mechanism: This pathway involves the initial ionization of BrONO₂ upon interaction with the surface, leading to the formation of distinct ionic intermediates. One proposed ionic mechanism involves the autoionization of BrONO₂ to form a bromonium cation (Br⁺) and a nitrate anion (NO₃⁻), or a solvated equivalent. This is followed by the reaction of the bromonium ion with water to produce hypobromous acid (HOBr).
Molecular Mechanism: In contrast, the molecular mechanism proposes a more direct, concerted reaction pathway. In this scenario, a water molecule directly attacks the bromine atom of BrONO₂, and the breaking of the Br-O bond and the formation of the H-O bond occur simultaneously through a six-membered transition state. This pathway avoids the formation of discrete, high-energy ionic intermediates.
Experimental Evidence and Supporting Data
Laboratory studies have provided valuable kinetic and product data for the heterogeneous hydrolysis of BrONO₂ on various surfaces. While these experiments do not directly observe the transient intermediates, they offer insights that can support or challenge the proposed mechanisms.
Quantitative Data Summary
The following table summarizes key quantitative data from experimental studies on the heterogeneous hydrolysis of BrONO₂.
| Parameter | Surface | Temperature (K) | Uptake Coefficient (γ) | Product Yields | Reference |
| BrONO₂ Hydrolysis | Ice | 180 - 210 | 0.2 - 0.4 | HOBr, HNO₃ | [1] |
| BrONO₂ Hydrolysis | Sulfuric Acid (70-85 wt%) | Low Temperatures | Not strongly temperature-dependent | HOBr, HNO₃ | [2] |
| BrONO₂ on NaCl/KBr | Salt Substrates | Ambient | γ₀ = 0.31 ± 0.10 (NaCl), γ₀ = 0.32 ± 0.09 (KBr) | BrCl, Br₂, HCl (on NaCl); Br₂, HBr (on KBr) | [3] |
Note: The formation of halogen exchange products on salt surfaces suggests the potential for ionic intermediates, as the halide ions from the salt can react with a positively charged bromine species.[3]
Theoretical Insights from Quantum Chemical Studies
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, have been instrumental in exploring the potential energy surfaces of the BrONO₂ hydrolysis reaction. These studies allow for the characterization of transition states and intermediates that are difficult to observe experimentally.
Theoretical studies on analogous systems, such as the hydrolysis of NO₂, suggest that the formation of ionic intermediates like NO⁺NO₃⁻ can be a key step.[2] Computational investigations of the BrONO₂ + H₂O system can elucidate the energetic feasibility of both ionic and molecular pathways, providing crucial information on activation barriers and reaction thermodynamics.
Experimental Protocols
A typical experimental setup for studying the heterogeneous hydrolysis of BrONO₂ involves a Knudsen cell flow reactor coupled with a mass spectrometer.
Knudsen Cell Flow Reactor:
-
A low-pressure flow of BrONO₂ is introduced into the reactor.
-
The BrONO₂ gas is exposed to a well-characterized surface (e.g., an ice film or a sulfuric acid solution) maintained at a specific temperature.
-
The change in the concentration of BrONO₂ and the appearance of products (e.g., HOBr, HNO₃) are monitored in real-time using a mass spectrometer.
-
The uptake coefficient (γ), which represents the probability of a gas-phase molecule reacting upon collision with the surface, is calculated from the observed reaction kinetics.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed ionic and molecular mechanisms for the heterogeneous hydrolysis of BrONO₂ and a typical experimental workflow.
Caption: Proposed Ionic Mechanism for BrONO₂ Hydrolysis.
Caption: Proposed Molecular Mechanism for BrONO₂ Hydrolysis.
Caption: Typical Experimental Workflow for Studying BrONO₂ Hydrolysis.
Conclusion
The available experimental and theoretical evidence suggests that the mechanism of heterogeneous BrONO₂ hydrolysis may be surface-dependent. On ice surfaces, a molecular mechanism involving a concerted reaction with water molecules is plausible. On more acidic surfaces like sulfuric acid aerosols or in the presence of halide ions, an ionic mechanism may be more favorable. Further research, particularly advanced computational studies and experiments capable of detecting short-lived intermediates, is needed to definitively elucidate the dominant pathway under various atmospheric conditions. This guide serves as a foundational resource for researchers working to refine our understanding of this critical atmospheric process.
References
- 1. Atmospheric heterogeneous reactions of chlorine and bromine containing molecules : a laboratory study [infoscience.epfl.ch]
- 2. The heterogeneous hydrolysis of NO2 in laboratory systems and in outdoor and indoor atmospheres: An integrated mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The Heterogeneous Kinetics of the Reactions ClONO2 + HX/ice (X = Br, I), BrONO2 + HI/ice and the Reactivity of the Interhalogens BrCl, ICl and IBr with HX/ice (X = Cl, Br, I) in the Temperature Range 180 to 205 K: AGOSR [agosr.com]
Atmospheric Lifetimes of Bromine Nitrate vs. Chlorine Nitrate: A Comparative Guide
A comprehensive analysis of the atmospheric persistence of two key stratospheric reservoir species reveals a significantly shorter lifetime for bromine nitrate (B79036) (BrONO₂) compared to its chlorine counterpart, chlorine nitrate (ClONO₂). This difference, primarily driven by faster photolysis rates, has profound implications for understanding stratospheric ozone chemistry.
The atmospheric lifetime of a trace gas is a crucial parameter governing its impact on atmospheric composition and climate. For bromine nitrate and chlorine nitrate, which act as temporary reservoirs for reactive halogen and nitrogen species, their lifetimes dictate the efficiency of catalytic ozone destruction cycles. Experimental data consistently show that BrONO₂ is much more susceptible to solar radiation, leading to a considerably shorter atmospheric residence time.
Quantitative Comparison of Atmospheric Lifetimes and Related Parameters
The following table summarizes key quantitative data related to the atmospheric lifetime of this compound and chlorine nitrate. The primary sink for both species in the stratosphere is photolysis, the process by which molecules are broken down by sunlight. The lifetime (τ) against photolysis is determined by the absorption cross-section (σ), the quantum yield for dissociation (Φ), and the actinic flux (J(λ)).
| Parameter | This compound (BrONO₂) | Chlorine Nitrate (ClONO₂) | Key Observations |
| Typical Atmospheric Lifetime | Significantly shorter than ClONO₂; on the order of hours in sunlit conditions. | On the order of a few minutes to several hours in overhead sun, depending on altitude and solar zenith angle.[1] | BrONO₂ has a roughly 20-fold shorter photolytic lifetime than ClONO₂ in the lower stratosphere.[1] |
| Primary Atmospheric Sink | Photolysis | Photolysis, Heterogeneous reactions on polar stratospheric clouds.[2] | Photolysis is the dominant loss process for both in most sunlit stratospheric conditions. |
| Uptake Coefficient on Water Droplets | 0.063 ± 0.009 | 0.108 ± 0.001 | ClONO₂ has a higher uptake coefficient, suggesting more efficient removal by heterogeneous reactions on aqueous aerosols. |
Note: Atmospheric lifetimes are highly variable and depend on factors such as altitude, latitude, season, and time of day due to changes in solar radiation.
Experimental Protocols for Determining Atmospheric Lifetimes
The atmospheric lifetimes of BrONO₂ and ClONO₂ are primarily determined through laboratory measurements of their photolysis rates. The general experimental approach involves exposing a known concentration of the target molecule to a light source that mimics solar radiation and measuring its decay rate. Key experimental techniques include:
Laser Flash Photolysis-Resonance Fluorescence
This is a widely used technique for studying the kinetics of atmospheric reactions.
-
Experimental Setup: A typical setup consists of a temperature-controlled reaction cell, a photolysis laser (e.g., an excimer laser) to initiate the photochemistry, and a detection system. For detecting radical products like Cl or Br atoms, resonance fluorescence is employed. This involves exciting the atoms with a specific wavelength of light from a resonance lamp and detecting the subsequent fluorescence.
-
Procedure:
-
A mixture of the nitrate of interest (BrONO₂ or ClONO₂) in a buffer gas (e.g., N₂) is flowed through the reaction cell at a controlled temperature and pressure.
-
A pulse from the photolysis laser dissociates the nitrate, producing halogen atoms.
-
The concentration of the halogen atoms is monitored over time using resonance fluorescence.
-
The photolysis rate constant is determined from the initial concentration of the halogen atoms produced per laser flash and the known concentration of the parent nitrate molecule.
-
Molecular Beam Photodissociation
This technique provides detailed information about the dynamics of the photodissociation process.
-
Experimental Setup: A molecular beam of the nitrate is generated in a high-vacuum chamber. This beam is crossed by a pulsed laser beam of a specific wavelength. The resulting photofragments are then detected, often using a mass spectrometer. By rotating the detector around the interaction region, the angular distribution and kinetic energy of the fragments can be measured.
-
Procedure:
-
A dilute mixture of the nitrate in a carrier gas is expanded through a nozzle into a vacuum, creating a collimated molecular beam.
-
The molecular beam is intersected by a pulsed laser beam, causing photodissociation.
-
The velocity and angular distribution of the photofragments are measured by a rotatable mass spectrometer.
-
This data provides information on the different dissociation pathways and the energy released in the process, which is crucial for understanding the photochemistry.
-
Atmospheric Chemistry Pathways
The atmospheric chemistry of bromine and chlorine nitrates is complex, involving formation, photolysis, and reactions with other atmospheric species. The following diagram illustrates the key pathways.
Atmospheric reaction pathways for bromine and chlorine nitrate.
References
The Decisive Role of Bromine Nitrate (BrONO₂) in Stratospheric Ozone Depletion: A Comparative Analysis
For Immediate Release
Washington, D.C. – In the complex atmospheric chemistry of ozone depletion, bromine compounds are recognized as exceptionally potent catalysts, far exceeding the efficiency of their chlorine counterparts on a per-atom basis.[1] Among the various bromine species, bromine nitrate (B79036) (BrONO₂) serves as a crucial reservoir molecule, significantly influencing the concentration and reactivity of ozone-destroying bromine radicals. This guide provides a comparative analysis of the efficiency of BrONO₂ versus other key bromine species—namely bromine monoxide (BrO), hypobromous acid (HOBr), and bromine chloride (BrCl)—in bromine-catalyzed ozone destruction, supported by experimental data and detailed methodologies.
The Central Role of Bromine Species in Ozone Depletion
Bromine's impact on stratospheric ozone is disproportionately large given its relatively low atmospheric concentration compared to chlorine.[1] This high efficiency stems from the fact that a larger fraction of available bromine exists in its reactive forms (Br and BrO) rather than in stable reservoir species.[2] The catalytic cycles involving bromine are highly efficient in destroying ozone, particularly in the lower stratosphere and polar regions.
Comparative Efficiency of Bromine Species
The efficiency of a bromine species in ozone depletion is determined by its reactivity, photolysis rate, and its role in catalytic cycles that regenerate reactive bromine atoms.
Bromine Nitrate (BrONO₂): A Key Reservoir and Precursor
BrONO₂ is a significant reservoir for both bromine (BrOₓ) and nitrogen (NOₓ) radicals in the stratosphere.[2] It is primarily formed through the termolecular reaction of bromine monoxide (BrO) with nitrogen dioxide (NO₂).
While BrONO₂ itself does not directly react with ozone, its importance lies in its photolysis, which releases reactive bromine and nitrogen species that can then participate in ozone-depleting catalytic cycles. The photolysis of BrONO₂ is a critical step in maintaining the high efficiency of bromine-catalyzed ozone destruction.
Bromine Monoxide (BrO): The Primary Ozone-Destroying Radical
BrO is the most significant reactive bromine species directly involved in catalytic ozone destruction.[2] It participates in several highly efficient catalytic cycles, including the BrO + ClO, BrO + HO₂, and BrO + O cycles. The reaction between BrO and ClO is particularly important in the polar regions, accounting for a substantial portion of ozone loss during the Antarctic ozone hole formation.[3]
Hypobromous Acid (HOBr): An Important Intermediate
HOBr is another important bromine reservoir species, particularly at night and in the lower stratosphere. It is formed from the reaction of BrO with the hydroperoxyl radical (HO₂). The photolysis of HOBr is a significant source of hydroxyl radicals (OH) and bromine atoms, which can then re-enter the catalytic ozone-depleting cycles.
Bromine Chloride (BrCl): A Key Player in Polar Chemistry
BrCl is a significant source of both bromine and chlorine atoms, particularly in the polar stratosphere during winter and spring.[4] It is primarily formed through the reaction of BrO with ClO. The photolysis of BrCl releases reactive Br and Cl atoms, which then drive catalytic ozone destruction.
Quantitative Comparison of Reaction Rates and Photolysis
The following tables summarize key kinetic data for the reactions and photolysis of BrONO₂, BrO, HOBr, and BrCl, crucial for understanding their relative efficiencies in ozone depletion.
Table 1: Key Gas-Phase Reaction Rate Constants
| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference(s) |
| BrO + NO₂ + M → BrONO₂ + M | Varies with pressure and temperature | Stratospheric | [5] |
| Br + O₃ → BrO + O₂ | 1.4 x 10⁻¹² exp(-800/T) | 200-400 | [6][7] |
| BrO + O → Br + O₂ | 3.0 x 10⁻¹¹ | 298 | |
| BrO + ClO → Br + Cl + O₂ | Varies with temperature | Stratospheric | [3] |
| BrO + HO₂ → HOBr + O₂ | 1.8 x 10⁻¹² exp(460/T) | 210-360 | |
| HOBr + O → OH + BrO | 5.0 x 10⁻¹¹ | 298 | |
| BrCl + O → Br + ClO | 1.4 x 10⁻¹¹ | 298 |
Note: Rate constants can be highly dependent on temperature and pressure. The values presented here are indicative and should be used in the context of the specified conditions.
Table 2: Representative Photolysis Rates (J-values) in the Stratosphere
| Species | Photolysis Products | Approximate J-value (s⁻¹) (noon, mid-latitude) | Reference(s) |
| BrONO₂ | Br + NO₃, BrO + NO₂ | 1 x 10⁻² - 1 x 10⁻³ | [8][9] |
| BrO | Br + O | ~1 x 10⁻² | |
| HOBr | Br + OH | ~1 x 10⁻³ | [8] |
| BrCl | Br + Cl | > 1 x 10⁻² | [4] |
Note: J-values are highly dependent on solar zenith angle, altitude, and overhead ozone column.
Experimental Protocols
The determination of the kinetic parameters presented above relies on sophisticated laboratory techniques. Below are detailed methodologies for two key experimental approaches.
Laser Flash Photolysis - Resonance Fluorescence (LFP-RF)
Objective: To measure the rate constant of the reaction of a radical (e.g., Br) with a molecule (e.g., O₃).
Experimental Setup:
-
Reaction Cell: A temperature-controlled quartz or Pyrex reactor where the gas-phase reaction occurs.
-
Photolysis Laser: A pulsed excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) is used to generate the radical of interest via photolysis of a precursor molecule (e.g., photolysis of a suitable bromine-containing molecule to produce Br atoms).[10]
-
Resonance Lamp: A microwave-discharge lamp containing a low-pressure mixture of a noble gas (e.g., He or Ar) and a trace amount of a gas that emits at the resonance wavelength of the radical being studied (e.g., a bromine lamp for Br atoms).
-
Detection System: A photomultiplier tube (PMT) positioned at a right angle to both the laser beam and the resonance lamp beam to detect the fluorescence signal from the radicals.
-
Gas Handling System: A system of mass flow controllers to precisely control the flow and partial pressures of the reactant gases and the bath gas (typically N₂ or He).
Procedure:
-
A mixture of the radical precursor, the reactant molecule (in large excess to ensure pseudo-first-order kinetics), and the bath gas is flowed through the reaction cell at a constant temperature and pressure.
-
The photolysis laser is fired, generating a pulse of radicals.
-
The decay of the radical concentration is monitored in real-time by observing the decrease in the resonance fluorescence signal.
-
The fluorescence signal is proportional to the radical concentration. The natural logarithm of the signal is plotted against time, yielding a straight line with a slope equal to the pseudo-first-order rate constant (k').
-
This procedure is repeated for various concentrations of the excess reactant.
-
The pseudo-first-order rate constants (k') are then plotted against the concentration of the excess reactant. The slope of this line gives the bimolecular rate constant (k) for the reaction.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption cross-section of a molecule (e.g., BrONO₂) as a function of wavelength.
Experimental Setup:
-
Light Source: A deuterium (B1214612) lamp for the UV region and a tungsten-halogen lamp for the visible and near-infrared regions.[11]
-
Absorption Cell: A temperature-controlled quartz cell of a known path length containing the gas sample.
-
Monochromator: A grating monochromator to select a narrow band of wavelengths from the light source.
-
Detector: A photodiode array or a charge-coupled device (CCD) to measure the intensity of the light transmitted through the sample.
-
Gas Handling System: A system to prepare and introduce known concentrations of the gas sample into the absorption cell.
Procedure:
-
The absorption cell is filled with a known concentration of the gas of interest at a specific temperature and pressure.
-
A reference spectrum (I₀) is recorded with the cell filled with a non-absorbing bath gas (e.g., N₂).
-
A sample spectrum (I) is recorded with the cell filled with the gas sample.
-
The absorbance (A) is calculated using the Beer-Lambert law: A = -log₁₀(I/I₀).
-
The absorption cross-section (σ) is then calculated using the formula: σ = A / (c * l), where c is the concentration of the gas and l is the path length of the cell.
-
This process is repeated at different wavelengths to obtain the complete absorption spectrum.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical cycles and a generalized experimental workflow.
Caption: Catalytic Cycle 1: Br + O₃ → BrO + O₂; BrO + O → Br + O₂.
Caption: Bromine-Chlorine cross-catalytic cycle.
Caption: The lifecycle of BrONO₂ as a reservoir and source of reactive bromine.
Caption: Generalized workflow for determining reaction rate constants using LFP-RF.
Conclusion
BrONO₂ plays a pivotal, albeit indirect, role in bromine-catalyzed ozone destruction. Its significance lies in its function as a major reservoir for reactive bromine. The efficiency of BrONO₂ in contributing to ozone depletion is primarily governed by its photolysis rate, which releases BrO and Br radicals that then drive the highly efficient catalytic cycles. In comparison, BrO is the primary direct agent of ozone destruction, while HOBr and BrCl are crucial intermediates, particularly in specific atmospheric regions and conditions. A comprehensive understanding of the interplay between these species, underpinned by precise kinetic and photochemical data, is essential for accurately modeling and predicting the future of the stratospheric ozone layer.
References
- 1. researchgate.net [researchgate.net]
- 2. csl.noaa.gov [csl.noaa.gov]
- 3. csl.noaa.gov [csl.noaa.gov]
- 4. The role of Br2 and BrCl in surface ozone destruction at polar sunrise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. csl.noaa.gov [csl.noaa.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. cbic.yale.edu [cbic.yale.edu]
A Comparative Guide to the Heterogeneous Reactions of Bromine Nitrate on Mineral Dust and Sea-Salt Aerosols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the heterogeneous reactions of bromine nitrate (B79036) (BrONO₂), a significant reservoir species in atmospheric chemistry, on two key aerosol types: mineral dust and sea-salt. Understanding these reactions is crucial for accurately modeling tropospheric ozone levels, halogen cycling, and the overall oxidative capacity of the atmosphere. While the interaction of BrONO₂ with sea-salt aerosols is well-documented, a notable data gap exists for its reactions on mineral dust. This guide summarizes the available experimental data, provides detailed experimental protocols, and visualizes the key reaction pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for the uptake of BrONO₂ and its analogue, chlorine nitrate (ClONO₂), on sea-salt and mineral dust aerosols. The uptake coefficient (γ) represents the probability that a gas-phase molecule colliding with an aerosol surface is taken up by the aerosol.
Table 1: Uptake of BrONO₂ on Sea-Salt Aerosols and their Aqueous Proxies
| Aerosol/Solution | Temperature (K) | Uptake Coefficient (γ) | Mass Accommodation Coefficient (α) | Products | Reference |
| Aqueous NaCl (0.1 M) | 272.5 - 279.7 | ~0.03 - 0.04 | - | BrCl | [Deiber et al., 2004] |
| Aqueous NaBr (0.01 M) | 273.8 | ~0.04 | - | Br₂ | [Deiber et al., 2004] |
| Aqueous NaBr (1 M) | 274.3 - 280.4 | ~0.06 - 0.07 | 0.063 ± 0.021 | Br₂ | [Deiber et al., 2004] |
| Solid NaCl | Ambient | 0.31 ± 0.12 | - | BrCl, Br₂, HCl | [Aguzzi & Rossi, 1999] |
| Solid KBr | Ambient | 0.33 ± 0.12 | - | Br₂, HBr | [Aguzzi & Rossi, 1999] |
Table 2: Uptake of ClONO₂ on Mineral Dust Aerosols (as a proxy for BrONO₂)
| Aerosol | Relative Humidity (%) | Temperature (K) | Uptake Coefficient (γ) | Products | Reference |
| TiO₂ | 7 | 296 ± 2 | ~1.2 x 10⁻³ | HOCl, HNO₃ | [Tang et al., 2016] |
| TiO₂ | 33 | 296 ± 2 | ~1.2 x 10⁻³ | HOCl, HNO₃ | [Tang et al., 2016] |
| SiO₂ | 7 | 296 ± 2 | ~2 x 10⁻⁴ | HOCl, HNO₃ | [Tang et al., 2016] |
| SiO₂ | 35 | 296 ± 2 | ~5 x 10⁻⁴ | HOCl, HNO₃ | [Tang et al., 2016] |
| SiO₂ | 59 | 296 ± 2 | ~6 x 10⁻⁴ | HOCl, HNO₃ | [Tang et al., 2016] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Droplet Train Technique for Aqueous Aerosol Uptake (Deiber et al., 2004)
This method is employed to measure the uptake of gases on a continuous stream of monodispersed droplets, simulating liquid aerosols.
-
Droplet Generation : A vibrating orifice aerosol generator produces a highly uniform stream of droplets of a known size from a liquid solution (e.g., water, NaCl, or NaBr solutions).
-
Flow Reactor : The droplet train is introduced into a flow tube reactor at a specific temperature and pressure. The reactor is maintained at a constant flow of a carrier gas (e.g., Helium) containing a known concentration of the gas of interest (BrONO₂ or ClONO₂).
-
Interaction : The gas molecules interact with the surface of the droplets over a defined reaction time, which is controlled by the flow rate and the length of the reactor.
-
Detection : A mass spectrometer is used to measure the concentration of the reactant gas at the exit of the reactor. The change in concentration, along with the known surface area of the droplets and the reaction time, is used to calculate the uptake coefficient.
-
Product Identification : The mass spectrometer is also used to identify the gas-phase products formed from the heterogeneous reaction.
Aerosol Flow Tube for Solid Aerosol Uptake (Tang et al., 2016)
This technique is utilized to study the heterogeneous reactions of gases on the surface of solid aerosol particles.
-
Aerosol Generation : Solid mineral dust aerosols (e.g., TiO₂ or SiO₂) are generated from a powder sample using a fluidized bed generator or a nebulizer, followed by a diffusion dryer to ensure the particles are dry.
-
Size Selection : A differential mobility analyzer is used to select a narrow size fraction of the aerosols to ensure a monodisperse aerosol population with a known surface area.
-
Flow Reactor : The size-selected aerosols are introduced into a laminar flow tube reactor. A controlled flow of a carrier gas (e.g., N₂) containing the reactant gas (ClONO₂) is also introduced into the reactor. The relative humidity within the reactor is precisely controlled.
-
Interaction : The gas and aerosol flows mix and react over a specific residence time within the reactor.
-
Detection : The concentration of the reactant gas is measured at the inlet and outlet of the reactor using a suitable detector, such as a chemical ionization mass spectrometer. The loss of the reactant gas is used to calculate the uptake coefficient.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways of BrONO₂ on sea-salt aerosols and the hypothesized pathways on mineral dust.
Caption: Reaction pathways for BrONO₂ on sea-salt and mineral dust aerosols.
Significance and Comparison
Reactions on Sea-Salt Aerosols:
The reaction of BrONO₂ on sea-salt aerosols is a significant pathway for the activation of bromine in the marine boundary layer. The primary reactions involve the uptake of gaseous BrONO₂ into the aqueous phase of the aerosol, followed by reactions with halide ions (Br⁻ and Cl⁻) to produce dihalogen species (Br₂ and BrCl).[1] These dihalogens are readily photolyzed in daylight, releasing reactive bromine and chlorine atoms that can catalytically destroy ozone and oxidize other atmospheric compounds. The uptake coefficient of BrONO₂ on halide-containing solutions is substantial, indicating an efficient conversion process.[1] Hydrolysis of BrONO₂ to form HOBr and HNO₃ also occurs.[2]
Reactions on Mineral Dust Aerosols:
Currently, there is a significant lack of direct experimental or theoretical studies on the heterogeneous reaction of BrONO₂ on mineral dust aerosols. This represents a critical knowledge gap in atmospheric chemistry. However, by drawing an analogy to the well-studied reactions of ClONO₂ on mineral dust components like TiO₂ and SiO₂, we can hypothesize the likely reaction pathways.
The reaction of ClONO₂ on these mineral surfaces proceeds primarily via hydrolysis, where adsorbed water on the aerosol surface reacts with adsorbed ClONO₂ to produce HOCl and HNO₃.[3] The uptake coefficients for ClONO₂ on TiO₂ and SiO₂ are significant, though generally lower than those observed for BrONO₂ on sea-salt solutions.[1][3] It is plausible that BrONO₂ would undergo a similar hydrolysis reaction on mineral dust surfaces to produce HOBr and HNO₃.
Key Differences and Implications:
-
Reaction Products and Halogen Activation: The reactions on sea-salt aerosols directly produce photolabile dihalogens (Br₂ and BrCl), leading to a rapid activation of halogens. In contrast, the hypothesized reaction on mineral dust primarily leads to the formation of HOBr. While HOBr can also participate in further halogen activation cycles, the initial products are different, which could lead to variations in the subsequent atmospheric chemistry in regions dominated by different aerosol types.
-
Reaction Efficiency: Based on the available data, the uptake of BrONO₂ on sea-salt aerosols appears to be more efficient than the analogous uptake of ClONO₂ on mineral dust. If BrONO₂ follows a similar trend, its reaction on mineral dust might be a less significant sink compared to its reaction on sea salt. However, given the vast surface area of mineral dust in certain regions, this pathway could still be globally important.
-
Research Gap: The absence of direct studies on BrONO₂ reactions with mineral dust is a major uncertainty in atmospheric models. Field campaigns in dust-laden environments are needed to investigate the products and kinetics of this reaction to improve our understanding of halogen chemistry in these regions.
References
Safety Operating Guide
Safe Disposal of Bromine Nitrate: A Procedural Guide for Laboratory Professionals
WARNING: Bromine nitrate (B79036) is an extremely reactive and unstable compound, decomposing at temperatures above 0 °C. It is a strong oxidizing agent and potentially explosive.[1] All handling and disposal must be conducted with extreme caution by trained personnel in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE) and engineering controls.
This guide provides essential safety and logistical information for the proper disposal of bromine nitrate, tailored for researchers, scientists, and drug development professionals. Due to the high reactivity of this compound, there is no single, universally mandated disposal protocol. The procedure outlined below is based on the fundamental chemical properties of this compound, including its hydrolysis and strong oxidizing nature.
Key Chemical Properties and Hazards
This compound (BrONO₂) is a yellow liquid that is highly unstable at ambient temperatures.[1] It readily undergoes hydrolysis in the presence of water to form hypobromous acid (HOBr) and nitric acid (HNO₃). Both this compound and its hydrolysis product, hypobromous acid, are strong oxidizing agents. The presence of nitric acid makes the resulting solution highly corrosive.
Quantitative Data and Physical Properties
| Property | Value | Source |
| Chemical Formula | BrNO₃ | [1] |
| Molar Mass | 141.91 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Melting Point | -42 °C | [1] |
| Boiling Point | Decomposes above 0 °C | [1] |
| Solubility | Soluble in trichlorofluoromethane (B166822) and carbon tetrachloride | [1] |
| Primary Hazards | Strong oxidizer, unstable, potentially explosive, corrosive | [1] |
| Hydrolysis Products | Hypobromous Acid (HOBr) and Nitric Acid (HNO₃) | [2] |
Emergency Procedures
Immediate and correct response to accidental exposure or spills is critical.
Exposure Protocols
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill Response
-
Small Spills (in a chemical fume hood):
-
Ensure the fume hood is operating correctly.
-
Wearing appropriate PPE, neutralize the spill by covering it with a 5-10% aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite.[4][5]
-
The neutralization process should be performed slowly and cautiously, as the reaction may be exothermic.
-
Once the reaction has ceased, absorb the resulting liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a clearly labeled, compatible hazardous waste container.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert all nearby personnel.
-
If possible, without endangering yourself, close the doors to the affected area to contain vapors.
-
Immediately contact your institution's Environmental Health & Safety (EH&S) department and/or local emergency services.[6]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Detailed Disposal Protocol
This protocol is designed to neutralize the oxidizing and corrosive properties of this compound through controlled reduction and subsequent neutralization.
Required Materials
-
Chemical fume hood
-
Appropriate PPE:
-
Stir plate and magnetic stir bar
-
Large beaker (at least 10 times the volume of the this compound solution to be disposed of)
-
Ice bath
-
5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) for final pH neutralization
-
pH indicator strips
-
Labeled hazardous waste container compatible with aqueous inorganic waste[6]
Step-by-Step Procedure
-
Preparation (in a chemical fume hood):
-
Place the large beaker in an ice bath on a stir plate within a certified chemical fume hood.
-
Add a magnetic stir bar to the beaker.
-
Pour a sufficient amount of the 5-10% sodium thiosulfate or sodium bisulfite solution into the beaker to fully react with the amount of this compound. A significant excess of the reducing agent is recommended.
-
Begin gentle stirring of the reducing solution.
-
-
Slow Addition of this compound:
-
Using a pipette or dropping funnel, add the this compound solution to the stirring reducing agent very slowly and in small increments.
-
CRITICAL: The reaction is exothermic. Maintain the temperature of the reaction mixture below 20°C using the ice bath. If the temperature rises significantly, pause the addition until it cools.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the complete reduction of all oxidizing species (BrONO₂, HOBr).
-
Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir for another hour.
-
-
Final pH Neutralization:
-
The resulting solution will be acidic due to the formation of nitric acid and the use of bisulfite (if applicable).
-
Slowly add sodium carbonate or sodium bicarbonate in small portions to neutralize the acid. Be cautious, as this will produce carbon dioxide gas.
-
Use pH indicator strips to monitor the pH. Continue adding the base until the pH is between 6 and 8.
-
-
Waste Collection:
-
Once neutralized, transfer the final solution to a properly labeled hazardous waste container.
-
Consult your institution's waste disposal guidelines for the final collection and disposal of the container.[6]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Bromine Nitrate: A Procedural Guide
Essential Personal Protective Equipment (PPE)
When handling Bromine Nitrate, a stringent PPE protocol is paramount to ensure personal safety. This includes comprehensive protection for the eyes, face, skin, and respiratory system.
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times when working with liquid bromine to protect from splash hazards and vapors.[1]
-
Face Shield: A face shield is recommended in addition to goggles when handling corrosive substances to provide a further layer of protection.[2][3][4]
Skin Protection:
-
Gloves: Fluorinated rubber gloves are recommended for handling liquid bromine.[1] For aqueous solutions, nitrile and neoprene gloves are suitable alternatives.[1][3] It is crucial to check with the glove manufacturer for compatibility.[2][3]
-
Protective Clothing: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[1][2] Chemical-resistant aprons and boots should also be worn.[5] In the event of a spill or when high levels of exposure are possible, a gas-tight chemical protection suit may be necessary.[2]
Respiratory Protection:
-
A NIOSH-approved full-facepiece respirator with an organic vapor/acid gas cartridge specifically approved for Bromine should be used when engineering controls are insufficient or during emergency situations.[6] Respirator use requires medical clearance, fit testing, and enrollment in a respiratory protection program.[3]
Operational Plan: Safe Handling and Storage
All work with this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][2][3] The sash should be kept as low as possible to minimize the escape of fumes and to act as a physical barrier.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, and flame.[1][5]
-
Containers should be kept tightly closed and stored upright to prevent leakage.[1] Opened containers must be carefully resealed.[1]
-
Store in a designated corrosives area and away from incompatible materials such as reducing agents, alkali metals, powdered metals, organic materials, and ammonia.[1][3] Bromine will attack some plastics, rubber, and coatings.[1][3]
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation and ingestion.[1]
-
Handle and open containers with care, loosening the closure cautiously.[1]
-
Use equipment made of compatible materials such as Kynar, Teflon, Monel, Pyrex, glass, or lead-lined steel.[1]
Quantitative Exposure Limits for Bromine
| Agency | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) / Ceiling |
| OSHA | 0.1 ppm (8-hour)[6] | - |
| NIOSH | 0.1 ppm (10-hour)[3][6] | 0.3 ppm (15-minute)[3][6] |
| ACGIH | 0.1 ppm[3] | 0.2 ppm[3] |
Emergency and Disposal Protocols
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, lifting the upper and lower eyelids.[1][2][6] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1][2][6]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] For large area exposure, use an emergency shower.[3] Seek immediate medical attention.[1][6]
-
Inhalation: Move the person to fresh air.[1][6] If breathing is difficult, administer oxygen.[1][6] If breathing has stopped, begin artificial respiration, but do NOT use mouth-to-mouth resuscitation.[1][6] Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2]
Spill Response:
-
Small Spill (<1 liter): If trained and equipped, personnel may clean up a small spill. Evacuate the area and avoid breathing vapors.[1] Confine the spill using an inert, dry absorbent material like sand or vermiculite (B1170534) (do not use combustible materials).[2][5] Place the absorbed material into a sealable, compatible waste container.[3]
-
Large Spill (>1 liter): Immediately evacuate the area, secure it, and call emergency services (911) and the Environmental Health & Safety office.[1][3]
Disposal Plan:
-
Waste Bromine and contaminated materials must be collected in a sealable, airtight, and compatible hazardous waste container.[3]
-
The container must be properly labeled as hazardous waste.[2]
-
Store waste containers in a designated area, away from incompatible materials.[2][3]
-
Disposal must be handled by a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[6][9] Methods may include neutralization with reducing agents like sodium thiosulfate (B1220275) or incineration at a licensed facility.[9]
References
- 1. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. carlroth.com [carlroth.com]
- 5. alphachem.ca [alphachem.ca]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
